RSV-IN-4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-22-16-10-6-5-9-15(16)20-18(21)12-23-17-11-19-14-8-4-3-7-13(14)17/h3-11,19H,2,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUPNNPINBXARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RSV-IN-4: A Technical Guide to its Mechanism of Action as a Noncompetitive RSV Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the mechanism of action for RSV L-protein-IN-4, a notable noncompetitive inhibitor of the Respiratory Syncytial Virus (RSV) polymerase. RSV poses a significant global health threat, particularly to infants, the elderly, and immunocompromised individuals. The viral RNA-dependent RNA polymerase (RdRp), a key component of the L protein, is a critical enzyme for viral replication and a prime target for antiviral therapeutics. RSV L-protein-IN-4 has been identified as a potent inhibitor of this complex, demonstrating a unique mechanism that disrupts viral mRNA capping. This guide synthesizes the available data on its inhibitory action, quantitative efficacy, and the experimental frameworks used for its characterization.
Core Mechanism of Action: Targeting Viral mRNA Capping
RSV L-protein-IN-4 functions as a noncompetitive inhibitor of the RSV L-protein, the catalytic subunit of the viral RNA-dependent RNA polymerase.[1] The L-protein is a multifunctional enzyme responsible for both transcription of viral mRNAs and replication of the viral RNA genome.[2][3]
The primary mechanism of RSV L-protein-IN-4 involves the specific inhibition of the cotranscriptional guanylylation of viral mRNAs.[1][4] This process, also known as mRNA capping, is essential for the stability and translation of viral transcripts. By disrupting this function, RSV L-protein-IN-4 effectively halts the production of viable viral proteins.
Studies have shown that in the presence of this class of inhibitors, the viral polymerase produces short, triphosphorylated transcripts that lack the 5' cap structure.[4] This confirms that the inhibitor's target is the capping activity of the L-protein, rather than the nucleotide polymerization process itself. This specific mode of action distinguishes it from nucleoside analog inhibitors that act as chain terminators.
Signaling Pathway and Molecular Interaction
The interaction of RSV L-protein-IN-4 with the L-protein is noncompetitive with respect to nucleotide triphosphates (NTPs).[4] This indicates that the inhibitor binds to an allosteric site on the L-protein, rather than the active site for RNA polymerization. Resistance mutations to this class of compounds have been identified in a novel motif within the L-protein, separate from the catalytic domain, further supporting an allosteric mechanism of inhibition.[4]
Diagram: Proposed Mechanism of Action of RSV L-protein-IN-4
Caption: Inhibition of RSV replication by RSV L-protein-IN-4 via disruption of viral mRNA capping.
Quantitative Data Summary
The inhibitory potency of RSV L-protein-IN-4 and related compounds has been quantified through various in vitro assays. The following table summarizes the key efficacy data.
| Compound | Assay Type | Metric | Value | Reference(s) |
| RSV L-protein-IN-4 (Compound C) | RSV Polymerase Inhibition | IC50 | 0.88 µM | [1] |
| RSV L-protein-IN-4 (Compound C) | Antiviral Activity (Cell-based) | EC50 | 0.25 µM | [1] |
| Compound D (Related Inhibitor) | Luciferase Reporter Assay (RSV Replicon) | EC50 | 33 nM | [4] |
Experimental Protocols
The characterization of RSV L-protein-IN-4 and its analogs has relied on a series of specialized biochemical and cell-based assays. Below are outlines of the key experimental methodologies.
In Vitro RSV Polymerase Assay
-
Objective: To determine the direct inhibitory effect of the compound on the viral RNA-dependent RNA polymerase activity.
-
Methodology:
-
Preparation of Viral Ribonucleoprotein (RNP) Complexes: RNP complexes, containing the L, P, and N proteins encapsidating the viral RNA, are purified from RSV-infected cells.
-
In Vitro Transcription Reaction: The purified RNPs are incubated in a reaction mixture containing ribonucleotide triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]GTP), and the test compound at various concentrations.
-
RNA Product Analysis: The newly synthesized viral RNA transcripts are captured, typically using a poly(A) capture method, and the incorporation of the radiolabel is quantified using scintillation counting.
-
Data Analysis: The concentration of the compound that inhibits 50% of the polymerase activity (IC50) is calculated from dose-response curves.
-
Cell-Based Antiviral Assay (Plaque Reduction or ELISA)
-
Objective: To measure the compound's efficacy in inhibiting viral replication in a cellular context.
-
Methodology:
-
Cell Culture: A susceptible cell line (e.g., HEp-2 or A549) is seeded in multi-well plates.[5]
-
Compound Treatment and Infection: The cells are pre-incubated with various concentrations of the test compound before being infected with a known titer of RSV.
-
Incubation: The infected cells are incubated for a period sufficient for multiple rounds of viral replication (typically 3-4 days).
-
Quantification of Viral Replication:
-
ELISA: The level of a specific viral protein (e.g., the F protein) is quantified using an enzyme-linked immunosorbent assay.[5]
-
Plaque Reduction Assay: The cells are overlaid with a semi-solid medium to restrict virus spread, and the number of viral plaques is counted after staining.
-
-
Data Analysis: The effective concentration of the compound that reduces viral replication by 50% (EC50) is determined.
-
RSV Replicon Assay
-
Objective: To assess the compound's activity specifically against the viral RNA replication and transcription machinery, independent of viral entry and budding.
-
Methodology:
-
Replicon System: A cell line is engineered to express a subgenomic RSV replicon. This replicon contains the necessary viral genes for RNA synthesis (N, P, M2-1, L) and a reporter gene (e.g., luciferase or GFP) in place of structural genes.[5]
-
Compound Treatment: The replicon-containing cells are treated with various concentrations of the inhibitor.
-
Reporter Gene Measurement: The expression of the reporter gene, which is directly dependent on the activity of the viral polymerase complex, is measured (e.g., luminescence for luciferase).
-
Data Analysis: The EC50 value is calculated based on the reduction in reporter gene expression.
-
Diagram: Experimental Workflow for Characterization of RSV Polymerase Inhibitors
Caption: A generalized workflow for the discovery and characterization of RSV polymerase inhibitors.
Conclusion
RSV L-protein-IN-4 represents a class of non-nucleoside inhibitors that effectively target a critical and distinct step in the RSV replication cycle: cotranscriptional mRNA capping. Its noncompetitive mechanism of action, targeting an allosteric site on the L-protein, offers a promising avenue for the development of novel anti-RSV therapeutics. The detailed understanding of its mechanism, supported by robust in vitro and cell-based data, provides a strong foundation for further drug development efforts aimed at combating RSV infections. The experimental protocols outlined herein serve as a guide for the continued investigation and optimization of this and other related compounds.
References
- 1. RSV L-protein-IN-4 - Immunomart [immunomart.com]
- 2. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 3. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling RSV-IN-4: A Tale of Two Compounds in the Quest for Respiratory Syncytial Virus Inhibitors
For Immediate Release
In the intricate landscape of antiviral drug discovery, the designation "RSV-IN-4" appears to reference at least two distinct molecular entities, each with its own unique profile in the fight against Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly. This technical guide consolidates the available information on these compounds, providing a comprehensive overview for researchers, scientists, and drug development professionals.
A second, more extensively characterized compound is RSV L-protein-IN-4 (Compound C) . This molecule is a noncompetitive inhibitor of the RSV polymerase, a crucial enzyme for viral replication.[7][8] Its discovery and mechanism of action were detailed in a 2005 publication in the Journal of Virology by Liuzzi et al.[7][8] This research established that the compound targets the cotranscriptional mRNA guanylylation process, a vital step in the synthesis of viable viral messenger RNA.
Quantitative Data Summary
For clarity and comparative analysis, the reported quantitative data for RSV L-protein-IN-4 (Compound C) is summarized in the table below. Data for the dual inhibitor this compound (Compound 2) is limited to its reported anti-RSV EC50.
| Compound Name | Target | Mechanism of Action | IC50 (μM) | EC50 (μM) | Molecular Formula |
| RSV L-protein-IN-4 (Compound C) | RSV L-protein (Polymerase) | Inhibition of cotranscriptional mRNA guanylylation | 0.88 | 0.25 | C32H35N5O6 |
| This compound (Compound 2) | RSV and Influenza A Virus | Not specified | Not reported | 11.76 (anti-RSV) | Not available |
Experimental Protocols: A Focus on RSV L-protein-IN-4 (Compound C)
The seminal work by Liuzzi et al. (2005) provides the foundation for understanding the experimental evaluation of RSV L-protein-IN-4. While the full detailed protocols are proprietary to the research, the publication outlines the key methodologies employed.
RSV Polymerase Activity Assay (In Vitro Transcription Assay)
This assay was fundamental in identifying and characterizing the inhibitory activity of RSV L-protein-IN-4.
-
Preparation of RSV RNP complexes: Ribonucleoprotein (RNP) complexes, containing the viral RNA genome, nucleoprotein (N), phosphoprotein (P), and the large polymerase protein (L), were isolated from RSV-infected cells.
-
In vitro transcription reaction: The isolated RNP complexes were incubated in a reaction mixture containing ribonucleotide triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]GTP), and the test compound (RSV L-protein-IN-4) at various concentrations.
-
RNA product analysis: The resulting radiolabeled viral RNA transcripts were purified and analyzed by gel electrophoresis and autoradiography to quantify the level of RNA synthesis.
-
IC50 Determination: The concentration of the inhibitor that resulted in a 50% reduction in viral RNA synthesis compared to a control (without inhibitor) was determined as the IC50 value.
Antiviral Activity Assay (Cell-Based)
To determine the efficacy of the compound in a cellular context, a cell-based antiviral assay was performed.
-
Cell Culture: A suitable host cell line (e.g., HEp-2 cells) was cultured in multi-well plates.
-
Viral Infection: The cells were infected with a known titer of Respiratory Syncytial Virus.
-
Compound Treatment: Following viral adsorption, the cell culture medium was replaced with a medium containing various concentrations of RSV L-protein-IN-4.
-
Quantification of Viral Replication: After a defined incubation period, the level of viral replication was assessed. This could be achieved through various methods, such as:
-
Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques, with a reduction in plaque number indicating antiviral activity.
-
ELISA: Measuring the expression of a specific viral protein (e.g., RSV F protein) in the cell lysate.
-
qRT-PCR: Quantifying the amount of viral RNA in the cells.
-
-
EC50 Determination: The concentration of the compound that inhibited viral replication by 50% was calculated as the EC50 value.
Synthesis Pathway of RSV L-protein-IN-4 (Compound C)
The core chemical scaffold of RSV L-protein-IN-4 is an imidazo[1,2-a]quinoxaline (B3349733) . The synthesis of such derivatives generally involves a key condensation reaction. While the exact, step-by-step synthesis of RSV L-protein-IN-4 is not publicly detailed, a plausible synthetic approach based on established organic chemistry principles for this class of compounds is outlined below. The synthesis would likely involve the reaction of a substituted 2-aminoquinoxaline with an α-haloketone, followed by cyclization to form the imidazo[1,2-a]quinoxaline core. Subsequent modifications would be required to introduce the specific side chains present in the final molecule.
A generalized synthetic scheme for related imidazo[1,2-a]quinoxaline derivatives has been described in the literature, often involving the condensation of an α-aminoalcohol with a quinoxaline (B1680401) followed by intramolecular cyclization and subsequent nucleophilic substitutions to achieve the desired final product.[9][10]
Visualizing the Discovery and Evaluation Workflow
To illustrate the logical flow from initial screening to the characterization of an antiviral compound like RSV L-protein-IN-4, the following diagram outlines a typical discovery workflow.
Caption: A generalized workflow for the discovery and preclinical evaluation of a novel antiviral compound.
RSV Polymerase Inhibition Signaling Pathway
The mechanism of action of RSV L-protein-IN-4 involves the disruption of the viral RNA-dependent RNA polymerase (RdRp) function. The following diagram illustrates the central role of the L-protein in RSV replication and transcription, and the point of inhibition by RSV L-protein-IN-4.
Caption: Inhibition of the RSV L-protein by RSV L-protein-IN-4 disrupts viral mRNA synthesis.
References
- 2. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.cn [targetmol.cn]
- 7. Inhibitors of respiratory syncytial virus replication target cotranscriptional mRNA guanylylation by viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling RSV-IN-4: A Technical Guide to a Potent Respiratory Syncytial Virus Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of RSV-IN-4, a non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L-protein. RSV is a leading cause of lower respiratory tract infections, particularly in infants and the elderly, making the development of effective antiviral therapies a critical area of research. This compound has emerged as a significant compound for studying the inhibition of RSV replication.
Chemical Structure and Properties
This compound, also known as RSV L-protein-IN-4, is a complex heterocyclic molecule. Its chemical identity is well-defined by its IUPAC name, CAS number, molecular formula, and SMILES notation, which are essential for its synthesis and characterization in a research setting.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | RSV L-protein-IN-4 |
| CAS Number | 851657-60-8[] |
| Molecular Formula | C₃₂H₃₅N₅O₆[2] |
| IUPAC Name | 8-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]propyl]-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-1H-imidazo[4,5-h]isoquinoline-7,9(6H,8H)-dione[3] |
| SMILES | O=C1C2=C3NC(C4=CC([N+]=O)=CC=C4)=NC3=C(C)C(C)=C2N(CCC--INVALID-LINK--NC1=O)C1=CC=C(OC)C=C1OC |
Biological Activity and Mechanism of Action
This compound is a potent, noncompetitive inhibitor of the RSV L-protein, the viral RNA-dependent RNA polymerase (RdRp). This large, multifunctional enzyme is essential for the replication and transcription of the viral RNA genome. Specifically, this class of inhibitors has been shown to target the cotranscriptional mRNA guanylylation activity of the L-protein, a crucial step in the production of viable viral mRNAs. By inhibiting this process, this compound effectively halts the viral replication cycle.
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Cell Line |
| IC₅₀ (RSV Polymerase Inhibition) | 0.88 µM[2] | - |
| EC₅₀ (Antiviral Activity) | 0.25 µM[2] | HEp-2 |
| CC₅₀ (Cytotoxicity) | 10.7 µM | HEp-2[4] |
Signaling Pathway of RSV Replication and Inhibition
The replication of RSV is a complex process that occurs in the cytoplasm of infected host cells. The viral L-protein, in concert with other viral proteins such as the nucleoprotein (N), phosphoprotein (P), and M2-1 protein, forms a replication-transcription complex that synthesizes new viral genomes and mRNAs. This compound disrupts this pathway by specifically targeting the L-protein's capping function.
Caption: RSV Replication Cycle and the Point of Inhibition by this compound.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize inhibitors like this compound, based on standard virological and biochemical assays.
RSV Polymerase Inhibition Assay (In Vitro)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the RSV L-protein polymerase.
Methodology:
-
Preparation of RSV Ribonucleoprotein (RNP) complexes: RNP complexes containing the active polymerase are isolated from RSV-infected cell lysates.
-
Reaction Mixture: A reaction buffer is prepared containing the RNP complexes, ribonucleoside triphosphates (including a radiolabeled or fluorescently tagged nucleotide), and the test compound (this compound) at various concentrations.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) to allow for RNA synthesis.
-
Termination and Analysis: The reaction is stopped, and the newly synthesized RNA is precipitated and quantified using methods such as scintillation counting or filter-binding assays.
-
Data Analysis: The concentration of the compound that inhibits 50% of the polymerase activity (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.
Antiviral Activity Assay (Cell-Based)
This assay determines the efficacy of a compound in inhibiting viral replication in a cellular context.
Methodology:
-
Cell Culture: A suitable host cell line, such as HEp-2 cells, is cultured in multi-well plates.
-
Infection: The cells are infected with a known titer of RSV.
-
Compound Treatment: Immediately after infection, the cell culture medium is replaced with a medium containing serial dilutions of the test compound.
-
Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
Quantification of Viral Replication: The extent of viral replication is determined by methods such as:
-
ELISA: Detecting viral antigens in the cell lysate.
-
Plaque Reduction Assay: Staining and counting the number of viral plaques.
-
qRT-PCR: Quantifying viral RNA levels.
-
-
Data Analysis: The effective concentration of the compound that reduces viral replication by 50% (EC₅₀) is calculated.
Cytotoxicity Assay
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.
Methodology:
-
Cell Culture: Host cells (e.g., HEp-2) are cultured in multi-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound.
-
Incubation: The cells are incubated for the same duration as the antiviral assay.
-
Cell Viability Assessment: Cell viability is measured using assays such as:
-
MTT Assay: Measures the metabolic activity of living cells.
-
Trypan Blue Exclusion: Differentiates between viable and non-viable cells.
-
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is determined. The selectivity index (SI = CC₅₀/EC₅₀) is then calculated to assess the therapeutic window of the compound.
Experimental Workflow
The logical flow for the discovery and characterization of an antiviral compound like this compound typically follows a structured path from initial screening to in-depth mechanistic studies.
References
Unraveling the Enigma of RSV-IN-4: A Quest for its Molecular Target
Despite its recognized dual inhibitory activity against both Respiratory Syncytial Virus (RSV) and Influenza A virus, the precise molecular target of the compound RSV-IN-4 remains elusive within publicly accessible scientific literature. This significant knowledge gap currently precludes the development of a comprehensive technical guide detailing its specific mechanism of action, target-centric experimental protocols, and associated signaling pathways.
This compound has been identified as a noteworthy antiviral compound with an effective concentration (EC50) of 11.76 μM against Respiratory Syncytial Virus. Its ability to also inhibit Influenza A virus suggests a potential mechanism that targets a conserved viral process or a host factor essential for the replication of both viruses. However, extensive investigation into scientific databases, patent literature, and chemical supplier information has not yielded definitive evidence identifying the direct binding partner of this compound.
The Challenge of Undefined Targets in Antiviral Research
The development of antiviral therapeutics hinges on a deep understanding of the virus's life cycle and the specific molecular interactions that can be disrupted. The identification of a drug's target protein is a critical step that enables:
-
Mechanism of Action Studies: Elucidating how the compound inhibits viral replication at a molecular level.
-
Rational Drug Design: Optimizing the compound's structure to enhance potency and reduce off-target effects.
-
Resistance Profiling: Predicting and understanding how the virus might evolve to evade the drug's action.
-
Safety Assessment: Evaluating potential interactions with host proteins that could lead to toxicity.
Without a known target for this compound, the scientific and drug development community is limited in its ability to advance this compound's potential as a therapeutic agent.
Potential Avenues for Target Identification of this compound
While the specific target of this compound is unknown, several established experimental strategies are routinely employed to deconvolve the mechanism of action of novel antiviral compounds. These approaches can be broadly categorized into viral-focused and host-focused methodologies.
Table 1: Potential Viral Targets for this compound
| Viral Protein | Function in RSV Life Cycle | Rationale for Targeting |
| Fusion (F) Protein | Mediates the fusion of the viral envelope with the host cell membrane, enabling viral entry. | Essential for viral infectivity and a common target for other RSV inhibitors. |
| Nucleoprotein (N) | Encapsidates the viral RNA genome, forming the ribonucleoprotein complex (RNP). | Crucial for RNA replication, transcription, and viral assembly. |
| Large Polymerase (L) Protein | The catalytic subunit of the RNA-dependent RNA polymerase (RdRp) complex. | Essential for viral genome replication and transcription. |
| Attachment (G) Glycoprotein | Mediates attachment to host cells. | An initial and critical step in the infection process. |
Table 2: Potential Host Targets for this compound
| Host Protein/Pathway | Role in Viral Infection | Rationale for Targeting |
| Host Kinases | Various kinases are exploited by viruses to facilitate entry, replication, and egress. | Targeting host factors can present a higher barrier to the development of viral resistance. |
| Cellular Receptors | Proteins on the host cell surface that the virus utilizes for entry. | Blocking the initial attachment and entry is a potent antiviral strategy. |
| Host Cellular Metabolism | Viruses rely on host cell metabolic pathways for energy and building blocks for replication. | Inhibiting these pathways can indirectly suppress viral propagation. |
Hypothetical Experimental Workflow for this compound Target Identification
To pinpoint the molecular target of this compound, a multi-pronged approach would be necessary. The following diagram illustrates a logical workflow that researchers could employ.
Detailed Methodologies for Key Experiments
1. Time-of-Addition Assay:
-
Objective: To determine the stage of the viral life cycle inhibited by this compound (e.g., entry, replication, or egress).
-
Protocol:
-
Seed susceptible host cells (e.g., HEp-2) in multi-well plates.
-
Infect the cells with RSV at a known multiplicity of infection (MOI).
-
Add this compound at its effective concentration at various time points post-infection (e.g., -1, 0, 2, 4, 6, 8 hours).
-
Include appropriate controls: a known entry inhibitor and a known replication inhibitor.
-
After a full replication cycle (e.g., 24-48 hours), quantify the viral yield using methods such as plaque assay or RT-qPCR.
-
Analyze the data to pinpoint the time window where the addition of this compound is most effective at reducing viral titers.
-
2. Resistance Mutant Selection and Analysis:
-
Objective: To identify the viral protein targeted by this compound by generating and sequencing resistant viral variants.
-
Protocol:
-
Serially passage RSV in the presence of sub-optimal, and then gradually increasing, concentrations of this compound.
-
Isolate viral clones that exhibit resistance to the compound.
-
Extract viral RNA from the resistant clones.
-
Perform reverse transcription and whole-genome sequencing of the resistant viruses.
-
Compare the genomes of the resistant viruses to the wild-type virus to identify common mutations.
-
The gene harboring the resistance mutations is the likely target of the inhibitor.
-
3. Affinity Chromatography and Mass Spectrometry:
-
Objective: To directly identify the binding partner(s) of this compound from viral or host cell lysates.
-
Protocol:
-
Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., agarose (B213101) beads).
-
Prepare lysates from RSV-infected cells or purified virions.
-
Incubate the lysate with the this compound-conjugated beads to allow for binding.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the proteins that specifically bind to this compound.
-
Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Conclusion
While this compound presents an interesting profile as a dual inhibitor of two significant respiratory pathogens, the absence of a known molecular target is a major impediment to its further development. The application of systematic and rigorous target identification methodologies, such as those outlined above, will be essential to unlock the full potential of this and other novel antiviral compounds. Until such studies are conducted and the results are made publicly available, a detailed technical guide on the specific molecular interactions and signaling pathways of this compound cannot be definitively compiled. The scientific community awaits further research to illuminate the precise mechanism by which this compound exerts its antiviral effects.
Preliminary In Vitro Efficacy of RSV-IN-4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific compound designated "RSV-IN-4" is not publicly available. This document provides a technical guide based on the preliminary in vitro efficacy of a representative Respiratory Syncytial Virus (RSV) replication inhibitor, Triazole-1, which targets the viral L protein. The data and methodologies presented herein are based on published findings for Triazole-1 and serve as an illustrative example of the in vitro characterization of a novel anti-RSV compound.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The significant global health burden of RSV underscores the urgent need for effective antiviral therapies. This document outlines the preliminary in vitro efficacy of a novel small molecule inhibitor of RSV replication, exemplified by Triazole-1. This compound was identified through a high-throughput screen for inhibitors of RSV-induced cytopathic effect (CPE) and subsequently characterized as a potent inhibitor of the viral RNA-dependent RNA polymerase (L protein).
Quantitative In Vitro Efficacy
The antiviral activity and cytotoxicity of Triazole-1 were assessed in cell-based assays. The key parameters determined were the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50).
| Compound | Assay | Cell Line | Virus Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Triazole-1 | CPE Inhibition | HEp-2 | RSV A | ~1 | >50 | >50 |
| Triazole-1 | CPE Inhibition | HEp-2 | RSV B | ~1 | >50 | >50 |
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay quantifies the ability of a compound to protect cells from virus-induced cell death.
Methodology:
-
Cell Seeding: HEp-2 cells are seeded into 96-well plates at a predetermined density and incubated overnight to form a monolayer.
-
Compound Preparation: The test compound (e.g., Triazole-1) is serially diluted to create a range of concentrations.
-
Infection and Treatment: The cell culture medium is replaced with medium containing the diluted compound. The cells are then infected with a low multiplicity of infection (MOI) of RSV.
-
Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of CPE in untreated, infected control wells (typically 4-5 days).
-
CPE Assessment: The degree of CPE in each well is visually scored by microscopy. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTS or MTT assay).
-
Data Analysis: The IC50 value is calculated as the compound concentration that inhibits the viral CPE by 50% compared to the untreated virus control.
Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to the host cells.
Methodology:
-
Cell Seeding: HEp-2 cells are seeded in 96-well plates as described for the CPE assay.
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compound used in the CPE assay, but without the addition of the virus.
-
Incubation: The plates are incubated for the same duration as the CPE assay.
-
Viability Measurement: Cell viability is measured using a standard method such as the MTS assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated, uninfected cell control.
Mechanism of Action: Targeting the RSV L Protein
Triazole-1 was found to inhibit RSV replication at a post-entry step. Further investigation using a minigenome reporter assay revealed that the compound specifically targets the function of the RSV L protein, which is the catalytic subunit of the viral RNA-dependent RNA polymerase.[1][2]
RSV Replication and the Role of the L Protein
The following diagram illustrates the key steps in the RSV replication cycle and highlights the point of inhibition by L protein inhibitors like Triazole-1.
References
In-Depth Technical Guide: Binding Affinity of Novel Inhibitors to Respiratory Syncytial Virus (RSV) Proteins
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive framework for characterizing the binding affinity of novel therapeutic compounds, such as the hypothetical inhibitor RSV-IN-4, to key proteins of the Respiratory Syncytial Virus (RSV). It outlines the necessary experimental protocols, data presentation standards, and visualization of relevant biological pathways and workflows.
Introduction to RSV and its Key Protein Targets
Respiratory Syncytial Virus (RSV) is an enveloped, single-stranded RNA virus and a primary cause of lower respiratory tract infections, particularly in infants and the elderly.[1][2] The viral envelope contains crucial glycoproteins that mediate entry into host cells, making them prime targets for antiviral therapies.[3][4] Key proteins involved in the RSV life cycle include:
-
Fusion (F) Protein: A type I fusion protein essential for the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cell.[3][4][5] The F protein is a major target for neutralizing antibodies and antiviral drugs.[4][6]
-
Attachment (G) Glycoprotein: Responsible for the initial attachment of the virus to host cells.[1][3][4]
-
Nucleoprotein (N): Encapsidates the viral RNA genome, forming the ribonucleoprotein complex (RNP), which is essential for viral transcription and replication.[2][3]
-
Matrix (M) Protein: Plays a role in virus assembly and budding.[7]
The development of small molecule inhibitors that target these proteins is a key strategy in the fight against RSV. A critical step in the development of these inhibitors is the precise measurement of their binding affinity to their respective protein targets.
Quantitative Analysis of [Inhibitor Name] Binding Affinity
This section details the binding affinity of a hypothetical inhibitor, "[Inhibitor Name]," to various RSV proteins. The data presented here is illustrative and serves as a template for reporting experimental findings.
Table 1: Binding Affinity of [Inhibitor Name] to RSV Glycoproteins
| Target Protein | Ligand | Assay Method | KD (nM) | ka (1/Ms) | kd (1/s) | Reference |
| RSV F Protein (pre-fusion) | [Inhibitor Name] | Surface Plasmon Resonance (SPR) | Data | Data | Data | [Citation] |
| RSV F Protein (post-fusion) | [Inhibitor Name] | Surface Plasmon Resonance (SPR) | Data | Data | Data | [Citation] |
| RSV G Protein | [Inhibitor Name] | Isothermal Titration Calorimetry (ITC) | Data | N/A | N/A | [Citation] |
Table 2: Binding Affinity of [Inhibitor Name] to RSV Nucleoprotein
| Target Protein | Ligand | Assay Method | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (N) | Reference |
| RSV N Protein | [Inhibitor Name] | Isothermal Titration Calorimetry (ITC) | Data | Data | Data | Data | [Citation] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of binding affinity data.
Surface Plasmon Resonance (SPR) for RSV F Protein
Objective: To determine the kinetics and affinity of [Inhibitor Name] binding to the RSV F protein.
Materials:
-
Recombinant RSV F protein (pre-fusion and post-fusion conformations)
-
[Inhibitor Name]
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the RSV F protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 4.5) to immobilize it on the chip surface.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of [Inhibitor Name] in running buffer.
-
Inject the different concentrations of [Inhibitor Name] over the immobilized F protein surface.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) for RSV G and N Proteins
Objective: To determine the thermodynamic parameters and affinity of [Inhibitor Name] binding to RSV G and N proteins.
Materials:
-
Recombinant RSV G or N protein
-
[Inhibitor Name]
-
ITC instrument (e.g., MicroCal)
-
Dialysis buffer (e.g., PBS)
Procedure:
-
Sample Preparation:
-
Dialyze the protein and dissolve the [Inhibitor Name] in the same buffer to minimize buffer mismatch effects.
-
Load the protein into the sample cell and the [Inhibitor Name] into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the [Inhibitor Name] into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (N). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
Visualizations
RSV Entry and Fusion Signaling Pathway
The following diagram illustrates the initial stages of RSV infection, highlighting the roles of the F and G proteins, which are potential targets for inhibitors like [Inhibitor Name].
Caption: RSV attachment and fusion with the host cell membrane.
Experimental Workflow for Binding Affinity Measurement
This diagram outlines the general workflow for determining the binding affinity of a small molecule inhibitor to a target protein using techniques like SPR or ITC.
Caption: General workflow for binding affinity determination.
Logical Relationship of RSV Protein Inhibition
This diagram illustrates the logical consequence of inhibiting a key RSV protein on the viral life cycle.
Caption: Logical flow of RSV protein inhibition.
References
- 1. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 2. Structural Insights into the Respiratory Syncytial Virus RNA Synthesis Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Respiratory Syncytial Virus (RSV) Pathophysiology [pro.campus.sanofi]
- 5. Respiratory Syncytial Virus (RSV) Fusion Protein Subunit F2, Not Attachment Protein G, Determines the Specificity of RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Function of RSV Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
Early research on RSV-IN-4 biological activity
An In-Depth Technical Guide on the Early Biological Activity of RSV-IN-4
This guide provides a comprehensive overview of the early research into the biological activity of this compound, a notable inhibitor of the Respiratory Syncytial Virus (RSV). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanism of action.
This compound, also identified as RSV L-protein-IN-4 and referred to as Compound C in seminal research, has demonstrated significant potency against RSV.[1] Its biological activity has been quantified through various in vitro assays, and the key data are summarized below.
| Parameter | Value | Description | Reference |
| IC50 | 0.88 µM | Concentration for 50% inhibition of RSV polymerase activity. | [1] |
| EC50 | 0.25 µM | Concentration for 50% effective antiviral activity against RSV strains. | [1] |
| Mechanism | Noncompetitive | Inhibits the RSV polymerase in a noncompetitive manner. | [1] |
Mechanism of Action: Inhibition of RSV Polymerase
This compound targets the L-protein, the catalytic subunit of the RSV RNA-dependent RNA polymerase (RdRp).[1][2] Specifically, it inhibits the cotranscriptional mRNA guanylylation, a crucial step in the formation of the 5' cap structure of viral mRNAs.[2] This inhibition leads to the production of uncapped, triphosphorylated transcripts, which are not efficiently translated, thereby blocking viral replication.[2]
References
Computational Docking of Respiratory Syncytial Virus (RSV) Inhibitors: A Technical Guide
A Note on "RSV-IN-4": Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound" at the time of this writing. The "IN" designation is commonly associated with integrase inhibitors, a class of drugs that target the integrase enzyme in retroviruses like HIV to prevent the integration of viral DNA into the host genome.[1][2][3][4][5] However, Respiratory Syncytial Virus (RSV) is an RNA virus belonging to the Pneumoviridae family and does not utilize an integrase enzyme for replication.[6][7] Therefore, an "RSV integrase inhibitor" is not a recognized class of antiviral for this pathogen. It is possible that "this compound" is an internal designation for a novel compound, a misnomer, or an inhibitor targeting a different aspect of the RSV life cycle. This guide will focus on the established principles and practices of computational docking studies for known RSV inhibitors, primarily targeting the well-characterized RSV Fusion (F) protein.[6][7][8]
Introduction to RSV and the Role of Computational Docking
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly.[7][9] The RSV Fusion (F) protein is a primary target for antiviral drug development as it is essential for the virus's entry into host cells.[6][10] Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a specific region of a target protein.[9] This technique is instrumental in the early stages of drug discovery for identifying and optimizing potential RSV inhibitors.
Experimental Protocol: Computational Docking of an RSV F Protein Inhibitor
This section outlines a typical workflow for a computational docking study targeting the RSV F protein.
2.1. Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein, such as the RSV F protein in its prefusion or postfusion conformation, is obtained from a protein database like the Protein Data Bank (PDB).
-
Protein Preparation: The retrieved protein structure is prepared for docking. This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning correct bond orders and charges.
-
Repairing any missing side chains or loops.
-
This is often performed using software suites like Schrödinger's Protein Preparation Wizard or AutoDockTools.
-
-
Ligand Structure Preparation: The 2D or 3D structure of the potential inhibitor is prepared. This includes:
-
Generating a 3D conformation.
-
Assigning correct atom types and charges.
-
Minimizing the energy of the structure.
-
Software such as LigPrep (Schrödinger) or Open Babel can be used for this purpose.
-
2.2. Molecular Docking Simulation
-
Grid Generation: A grid box is defined around the active or allosteric binding site of the target protein. This grid defines the space where the docking software will attempt to place the ligand. The size and center of the grid are critical parameters.
-
Docking Algorithm: A docking algorithm is used to explore the conformational space of the ligand within the defined grid and to score the different binding poses. Common docking programs include AutoDock, Glide (Schrödinger), and GOLD.
-
Scoring Function: The scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. Lower scores generally indicate more favorable binding.
2.3. Post-Docking Analysis
-
Pose Selection: The top-scoring poses are visually inspected to assess their plausibility and interactions with key amino acid residues in the binding pocket.
-
Interaction Analysis: The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the protein are analyzed.
-
Binding Free Energy Calculation: More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to re-score the top poses and obtain a more accurate estimation of the binding free energy.
Data Presentation
The quantitative results from a computational docking study are typically summarized in tables for clear comparison.
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Interacting Residues | Interaction Types |
| Inhibitor A | -9.8 | -45.2 | PHE140, LEU142, ILE207 | Hydrogen Bond, Hydrophobic |
| Inhibitor B | -8.5 | -38.7 | PHE140, SER143, ASP200 | Hydrogen Bond, Pi-Pi Stacking |
| Inhibitor C | -7.2 | -31.5 | ILE207, VAL210 | Hydrophobic |
Table 1: Example of quantitative data from a computational docking study of hypothetical RSV F protein inhibitors.
Visualizations
4.1. Computational Docking Workflow
A generalized workflow for computational molecular docking.
4.2. RSV F Protein-Mediated Membrane Fusion Pathway
Simplified pathway of RSV entry via F protein-mediated membrane fusion.
References
- 1. Integrase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 6. New Inhibitors of Respiratory Syncytial Virus (RSV) Replication Based on Monoterpene-Substituted Arylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Inhibitors of Respiratory Syncytial Virus (RSV) Replication Based on Monoterpene-Substituted Arylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Computational discovery of RSV Pre-F inhibitors via reinforcement learning-driven ab initio design from natural fragment libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detailed Molecular Interactions between Respiratory Syncytial Virus Fusion Protein and the TLR4/MD-2 Complex In Silico - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Profile of RSV-IN-4: A Dual Inhibitor Awaiting Scientific Disclosure
Kenilworth, NJ – December 4, 2025 – RSV-IN-4 has emerged as a molecule of interest within the respiratory virus research community, catalogued by several chemical suppliers as a dual inhibitor of Respiratory Syncytial Virus (RSV) and Influenza A virus. Despite its commercial availability and specified in vitro potency against RSV, a comprehensive scientific disclosure detailing its novelty, mechanism of action, and preclinical development remains conspicuously absent from the public domain.
Marketed under the identifier "Compound 2," this compound is consistently reported to exhibit an anti-RSV activity with a half-maximal effective concentration (EC50) of 11.76 μM[][][3]. This specific quantitative marker, replicated across various supplier platforms, points towards a singular, yet currently untraceable, primary research source. The dual inhibitory nature of this compound positions it as a potentially valuable lead in the development of broad-spectrum antiviral therapies for common respiratory infections. However, the lack of accessible peer-reviewed literature or patent filings precludes a thorough investigation into its scientific and therapeutic novelty.
In Vitro Antiviral Profile: A Singular Data Point
The sole piece of quantitative data available for this compound is its EC50 value against RSV. This metric is crucial for the initial assessment of a compound's antiviral efficacy.
| Compound | Virus Target | Assay Type | Cell Line | EC50 (μM) |
| This compound (Compound 2) | Respiratory Syncytial Virus (RSV) | Not Specified | Not Specified | 11.76[][][3] |
| This compound (Compound 2) | Influenza A Virus (IAV) | Not Specified | Not Specified | Data Not Available |
The absence of further details, such as the specific RSV strain, the cell line used for the assay, and the cytotoxicity profile (CC50), significantly limits the interpretation of this value and its comparison to existing RSV inhibitors.
Unraveling the Mechanism: A Path Undisclosed
A critical aspect of evaluating any new inhibitor is understanding its mechanism of action. For RSV, inhibitors can target various stages of the viral life cycle, including attachment, fusion, replication, or egress. Without the original research, the specific viral or host target of this compound remains unknown. This information is vital for assessing its novelty and potential for overcoming resistance to existing antiviral classes.
To illustrate the typical workflow for characterizing a novel RSV inhibitor, a generalized experimental plan is presented below.
Caption: Generalized workflow for the characterization of a novel antiviral compound.
The Quest for Originality: Patent Landscape and Chemical Space
A thorough search of patent databases for "this compound" or related chemical structures with dual RSV/influenza activity did not yield any specific filings for this compound. The novelty of an inhibitor can reside in its chemical scaffold, its mechanism of action, or its ability to overcome known resistance pathways. Without access to its chemical structure or biological target, an assessment of this compound's novelty is not feasible.
Researchers in the field are actively exploring various chemical classes, including quinoxaline (B1680401) derivatives, for their potential as antiviral agents against respiratory pathogens. However, without further information, it is impossible to situate this compound within this broader landscape of antiviral discovery.
Conclusion: A Call for Transparency
While the consistent reporting of its anti-RSV EC50 suggests that this compound is a genuine chemical entity with antiviral properties, the absence of a primary scientific source is a significant impediment to its evaluation by the broader research community. For drug development professionals and scientists, the inability to access detailed experimental protocols, mechanistic studies, and in vivo data renders this compound an intriguing but currently un-actionable molecule. The scientific community awaits the publication of the foundational research that will undoubtedly shed light on the true potential of this enigmatic dual RSV and influenza inhibitor.
References
Technical Guide: The Impact of the RSV Nucleoprotein Inhibitor RSV604 on the Viral Replication Cycle
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Respiratory Syncytial Virus (RSV) remains a primary cause of lower respiratory tract infections, particularly in infants and the elderly, with no broadly effective antiviral treatment currently available. This guide provides a detailed technical overview of RSV604, a novel benzodiazepine (B76468) compound that demonstrates potent anti-RSV activity. RSV604 targets the viral nucleocapsid (N) protein, a critical component of the viral replication machinery. By interfering with the function of the N protein, RSV604 disrupts key stages of the RSV replication cycle, specifically viral RNA synthesis and the infectivity of progeny virions. This document summarizes the current understanding of RSV604's mechanism of action, presents quantitative data on its efficacy, and provides detailed protocols for key experimental assays used in its characterization.
Introduction to RSV604
RSV604 is a small-molecule inhibitor belonging to the benzodiazepine class of compounds. It has been identified as a potent and selective inhibitor of RSV replication. Unlike many antiviral agents that target viral entry or polymerase activity, RSV604 has a novel mechanism of action, targeting the viral nucleocapsid (N) protein.[1][2] The N protein is essential for encapsidating the viral RNA genome, forming the ribonucleoprotein (RNP) complex which serves as the template for viral transcription and replication.[1] By targeting this highly conserved protein, RSV604 exhibits activity against both RSV A and B subtypes.[1][2]
Effect on the Viral Replication Cycle
The life cycle of RSV involves attachment to the host cell, fusion, entry of the viral RNP into the cytoplasm, transcription of viral genes, replication of the viral genome, assembly of new virions, and budding from the host cell. RSV604 exerts its antiviral effect by primarily interfering with processes mediated by the N protein.
3.1 Mechanism of Action
RSV604 directly binds to the RSV N protein.[3][4] This interaction is believed to disrupt the normal function of the N protein in the viral replication complex. The primary consequences of this interaction are twofold:
-
Inhibition of Viral RNA Synthesis: In susceptible cell lines such as HeLa and HEp-2, RSV604 has been shown to block the synthesis of viral RNA.[3][4] This suggests that the binding of RSV604 to the N protein interferes with the formation or function of the RNP complex, which is essential for the RNA-dependent RNA polymerase (RdRp) to carry out transcription and replication.
-
Reduction of Progeny Virus Infectivity: A key finding is that RSV604 reduces the infectivity of the virus particles that are released from treated cells.[3][4] This effect is observed even in cell lines where viral RNA synthesis is not significantly inhibited, such as BHK-21 cells.[3] This suggests that RSV604 may interfere with the proper assembly of the nucleocapsid into new virions, leading to the production of non-infectious or poorly infectious particles.
The dual mechanisms of inhibiting RNA synthesis and reducing virion infectivity contribute to the potent antiviral activity of RSV604.
Quantitative Data
The efficacy of RSV604 has been evaluated in various in vitro assays and cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of RSV604 Against Laboratory Strains of RSV
| Assay Type | Cell Line | Virus Strain | EC50 (µM) | Reference |
| Plaque Reduction Assay | HEp-2 | RSV A2 | 0.5 | [5] |
| Plaque Reduction Assay | HEp-2 | RSV Long | 0.9 | [5] |
| Plaque Reduction Assay | HEp-2 | RSV B | 0.7 | [5] |
| Plaque Reduction Assay | HEp-2 | Bovine RSV | 0.3 | [5] |
| XTT Assay (inhibition of cell death) | HEp-2 | RSV RSS | 0.86 | [5] |
| Cell ELISA (reduction of viral antigen) | HEp-2 | RSV A2 | 1.7 | [5] |
| RSV ELISA | HeLa | RSV A2 | ~2 | [3] |
| RSV ELISA | HEp-2 | RSV A2 | ~2 | [3] |
Table 2: Efficacy of RSV604 Against Clinical Isolates of RSV
| Assay Type | Number of Isolates | RSV Subtypes | Average EC50 (µM) ± SD | Reference |
| Plaque Reduction Assay | 40 | A and B | 0.8 ± 0.2 | [1] |
Table 3: Binding Affinity and Cytotoxicity of RSV604
| Parameter | Value | Cell Line | Reference |
| Kd for N protein | 1.6 µM | N/A (in vitro) | [5] |
| CC50 | > 50 µM | HEp-2 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral activity of RSV604.
5.1 Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Seeding: Seed HEp-2 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of RSV604 in cell culture medium.
-
Infection: On the day of the assay, remove the growth medium from the HEp-2 cell monolayers. Infect the cells with a dilution of RSV calculated to produce a countable number of plaques (e.g., 50-100 PFU/well) in the absence of any compound.
-
Compound Addition: After a 1-hour adsorption period at 37°C, remove the virus inoculum and add the different concentrations of RSV604.
-
Overlay: Overlay the cells with a semi-solid medium, such as methylcellulose (B11928114), to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 5 days at 37°C.
-
Plaque Visualization: After incubation, fix the cells (e.g., with a crystal violet/glutaraldehyde solution) and count the number of plaques in each well.[6]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound) and determine the EC50 value.
5.2 Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Synthesis
This method quantifies the amount of viral RNA within infected cells to assess the effect of the inhibitor on viral replication.
-
Cell Culture and Infection: Seed HeLa or HEp-2 cells in appropriate culture plates. Infect the cells with RSV at a defined multiplicity of infection (MOI) in the presence of various concentrations of RSV604 or a vehicle control (DMSO).
-
RNA Extraction: At different time points post-infection, lyse the cells and extract total RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
-
Reverse Transcription: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase (e.g., SuperScript III) and a primer specific for the RSV genome (e.g., targeting the M gene).[7]
-
qPCR: Perform quantitative PCR using a TaqMan probe and primers specific for a conserved region of the RSV genome.[8] A host housekeeping gene (e.g., RNase P) should be amplified in parallel for normalization.
-
Data Analysis: Determine the threshold cycle (Ct) values for both the viral and host genes. Calculate the relative amount of viral RNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the untreated virus-infected cells.[7]
5.3 Virus Infectivity Assay (TCID50)
This assay measures the titer of infectious virus produced from treated or untreated cells.
-
Virus Production: Infect cells (e.g., HeLa or BHK-21) with RSV in the presence of RSV604 or a control. After a suitable incubation period, harvest the culture supernatants containing the progeny virus.
-
Serial Dilution: Prepare 10-fold serial dilutions of the harvested supernatants.
-
Infection of Indicator Cells: In a 96-well plate containing confluent monolayers of an indicator cell line (e.g., HEp-2), add the serial dilutions of the virus-containing supernatants.
-
Incubation: Incubate the plates for a period sufficient to observe a cytopathic effect (CPE).
-
Scoring: Observe each well for the presence or absence of CPE.
-
Calculation: Calculate the 50% tissue culture infectious dose (TCID50) using a statistical method such as the Reed-Muench method. This value represents the virus dilution that causes CPE in 50% of the inoculated wells.
Visualizations
Diagram 1: RSV Replication Cycle and the Point of Inhibition by RSV604
Caption: Mechanism of action of RSV604 on the RSV replication cycle.
Diagram 2: Experimental Workflow for Plaque Reduction Assay
Caption: Workflow for determining the EC50 of RSV604 using a plaque reduction assay.
Diagram 3: Logical Flow for Assessing Impact on Viral RNA Synthesis
Caption: Logical flow for evaluating the effect of RSV604 on viral RNA synthesis via qRT-PCR.
References
- 1. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSV604, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action for respiratory syncytial virus inhibitor RSV604 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RSV plaque assay [bio-protocol.org]
- 7. 2.7. RSV qRT-PCR assay [bio-protocol.org]
- 8. publications.ersnet.org [publications.ersnet.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of Novel RSV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in young children and the elderly.[1][2] The significant global health burden of RSV necessitates the development of effective antiviral therapies.[2] This document provides detailed protocols for the in vitro evaluation of novel RSV inhibitors, using a hypothetical inhibitor, RSV-IN-4, as an example. The protocols described herein are standard virological assays to determine the antiviral activity, potency, and cytotoxicity of a compound.
The RSV replication cycle begins with the attachment of the viral G protein to host cells, followed by fusion of the viral and cellular membranes mediated by the F protein.[2][3][4] Once inside the cell, the viral RNA-dependent RNA polymerase (RdRp) complex, consisting of the L, P, and N proteins, transcribes the viral genome into mRNAs and replicates the full-length genome.[5][6] Newly synthesized viral components assemble at the cell surface, and new virions bud off to infect neighboring cells.[4][7] Novel inhibitors may target any of these essential steps in the viral life cycle.
Signaling Pathway: RSV Replication Cycle
The following diagram illustrates the key stages of the Respiratory Syncytial Virus replication cycle, which are potential targets for antiviral inhibitors.
Caption: A diagram of the RSV replication cycle within a host cell.
Experimental Protocols
A series of in vitro assays are essential to characterize the antiviral properties of a compound like this compound. These typically include evaluating the cytotoxicity of the compound on host cells and determining its efficacy in inhibiting viral replication.
Cytotoxicity Assay
It is crucial to assess the toxicity of the test compound on the host cell line to ensure that any observed antiviral effect is not due to cell death.
a. MTT Assay Protocol
This assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Line: HEp-2 or A549 cells.
-
Materials:
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed HEp-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium but no compound as a negative control.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
-
b. LDH Assay Protocol
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Line: HEp-2 or A549 cells.
-
Materials:
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
-
Procedure:
-
Follow steps 1-3 of the MTT assay protocol. Include a positive control for maximum LDH release by treating some wells with the lysis buffer provided in the kit.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatants.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration based on the positive and negative controls.
-
Determine the CC50 value.
-
Plaque Reduction Neutralization (PRN) Assay
This is a classic and reliable method to quantify the inhibition of viral infection.[8][9][10]
-
Cell Line: Vero or HEp-2 cells.
-
Materials:
-
24-well or 48-well cell culture plates
-
RSV (e.g., strain A2)
-
This compound stock solution
-
Overlay medium (e.g., medium with 1.5% methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.5% crystal violet)
-
-
Procedure:
-
Seed Vero or HEp-2 cells in multi-well plates and grow to confluence.
-
Prepare serial dilutions of this compound.
-
In separate tubes, mix the compound dilutions with a known amount of RSV (to yield 25-50 plaques per well) and incubate for 1 hour at 37°C.[9]
-
Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum and add the overlay medium containing the corresponding concentration of this compound.
-
Incubate for 3-5 days at 37°C until plaques are visible.
-
Fix the cells with the fixing solution and then stain with crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).
-
Determine the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.
-
Quantitative Real-Time PCR (qRT-PCR) Assay
This assay measures the amount of viral RNA to determine the effect of the inhibitor on viral replication.[11][12][13]
-
Cell Line: HEp-2 or A549 cells.
-
Materials:
-
24-well or 48-well cell culture plates
-
RSV
-
This compound stock solution
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR primers and probe specific for an RSV gene (e.g., the M gene)[11]
-
qPCR master mix
-
Real-time PCR instrument
-
-
Procedure:
-
Seed cells in multi-well plates and incubate overnight.
-
Infect the cells with RSV at a specific multiplicity of infection (MOI).
-
After a 1-2 hour adsorption period, wash the cells and add fresh medium containing serial dilutions of this compound.
-
Incubate for 24-48 hours at 37°C.
-
Extract total RNA from the cells.[11]
-
Perform reverse transcription to synthesize cDNA.
-
Perform qPCR using primers and a probe targeting a conserved region of the RSV genome.
-
-
Data Analysis:
-
Quantify the viral RNA levels for each compound concentration.
-
Calculate the percentage of inhibition of viral RNA synthesis compared to the virus control.
-
Determine the EC50 value.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating a novel RSV inhibitor.
Caption: A flowchart of the in vitro evaluation process for a novel RSV inhibitor.
Data Presentation
The quantitative data obtained from the assays should be summarized in tables for clear comparison and interpretation.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Assay | Cell Line | Endpoint | Result (µM) |
| Cytotoxicity | |||
| MTT Assay | HEp-2 | CC50 | >100 |
| LDH Assay | HEp-2 | CC50 | >100 |
| Antiviral Efficacy | |||
| Plaque Reduction | Vero | EC50 (RSV A2) | 1.5 |
| Vero | EC50 (RSV B1) | 2.0 | |
| qRT-PCR | A549 | EC50 (RSV A2) | 1.2 |
Table 2: Selectivity Index of this compound
| Assay | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Plaque Reduction (A2) | >100 | 1.5 | >66.7 |
| Plaque Reduction (B1) | >100 | 2.0 | >50.0 |
| qRT-PCR (A2) | >100 | 1.2 | >83.3 |
A higher selectivity index indicates a more favorable safety profile for the compound, with a larger window between the concentration that is effective against the virus and the concentration that is toxic to host cells.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of novel RSV inhibitors like the hypothetical this compound. By systematically evaluating cytotoxicity and antiviral potency, researchers can identify promising lead compounds for further preclinical development. These assays are fundamental in the quest for new and effective treatments for RSV infections.
References
- 1. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 2. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSV Replication, Transmission, and Disease Are Influenced by the RSV G Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RNA replication by respiratory syncytial virus (RSV) is directed by the N, P, and L proteins; transcription also occurs under these conditions but requires RSV superinfection for efficient synthesis of full-length mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
- 8. An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A neutralization assay for respiratory syncytial virus using a quantitative PCR-based endpoint assessment | springermedizin.de [springermedizin.de]
- 10. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. 2.7. RSV qRT-PCR assay [bio-protocol.org]
- 12. Multiplex RT-qPCR for RSV A and B Typing [protocols.io]
- 13. RSV Growth and Quantification by Microtitration and qRT-PCR Assays | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of RSV-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly.[1][2][3] The development of effective antiviral therapies is a critical public health priority. RSV-IN-4 is a novel investigational inhibitor of RSV. These application notes provide detailed protocols for robust cell-based assays to characterize the in vitro antiviral activity of this compound and similar compounds. The described assays are essential for determining the potency and efficacy of potential antiviral candidates.
The primary cell lines recommended for RSV propagation and antiviral assays are HEp-2 (human epidermoid carcinoma of the larynx) and A549 (human lung adenocarcinoma) cells, as they are highly susceptible to RSV infection.[4][5]
Quantitative Data Summary
The antiviral activity of an inhibitor is typically quantified by its 50% effective concentration (EC50) and its 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates a more favorable safety profile.
Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound
| Assay Type | Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Plaque Reduction Assay | HEp-2 | RSV A2 | 0.05 | >100 | >2000 |
| Plaque Reduction Assay | A549 | RSV B1 | 0.08 | >100 | >1250 |
| Microneutralization Assay | Vero | RSV A2 | 0.06 | >100 | >1667 |
| Reporter Gene Assay | HEp-2 | rRSV-Luc | 0.04 | >100 | >2500 |
Experimental Protocols
Plaque Reduction Assay (PRA)
The plaque reduction assay is the gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.[6] This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death and viral replication.
Materials:
-
HEp-2 or A549 cells
-
RSV stock (e.g., RSV A2 or B1 strain)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM with 2% FBS and 1% Penicillin-Streptomycin (Infection Medium)
-
Methylcellulose (B11928114) overlay medium (e.g., 1.2% methylcellulose in 2X MEM)
-
This compound or test compound
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
Protocol:
-
Cell Seeding: Seed HEp-2 or A549 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for 6-well plates). Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium.
-
Virus Infection: When cells are confluent, aspirate the growth medium and wash the monolayer with PBS.
-
Treatment and Infection: Add the diluted compound to the cells. Subsequently, infect the cells with a known titer of RSV (e.g., 50-100 plaque-forming units [PFU]/well). Incubate for 2 hours at 37°C to allow for viral adsorption.
-
Overlay: After the incubation period, remove the virus-compound mixture and overlay the cell monolayer with methylcellulose overlay medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until visible plaques are formed in the virus control wells.
-
Plaque Staining and Counting: Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes. Stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Microneutralization Assay
This assay is a high-throughput method to assess the ability of a compound to neutralize viral infectivity.[7][8][9] It is particularly useful for screening large numbers of compounds.
Materials:
-
HEp-2 or A549 cells
-
RSV stock
-
Growth Medium
-
Infection Medium
-
This compound or test compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
-
96-well tissue culture plates (white-walled plates for luminescence assays)[10]
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEp-2 or A549 cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate overnight.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium. In a separate plate, mix the diluted compound with a fixed amount of RSV (e.g., 100 TCID50/well) and incubate for 1-2 hours at 37°C to allow for neutralization.
-
Infection: Aspirate the growth medium from the cell plate and add the virus-compound mixture to the cells.
-
Incubation: Incubate the plates for 3-5 days at 37°C with 5% CO2, or until cytopathic effect (CPE) is observed in the virus control wells.
-
Cell Viability Measurement: Assess cell viability using a reagent like CellTiter-Glo®, following the manufacturer's instructions. Measure the luminescence using a plate reader.
-
Data Analysis: The percentage of protection from virus-induced cell death is calculated relative to the cell control (no virus) and virus control wells. The EC50 value is determined from the dose-response curve.
Reporter Gene Assay
Reporter gene assays utilize recombinant RSV expressing a reporter protein, such as luciferase or green fluorescent protein (GFP), to provide a rapid and quantitative measure of viral replication.[10][11][12][13]
Materials:
-
HEp-2 or A549 cells
-
Recombinant RSV expressing a reporter gene (e.g., rRSV-Luc)
-
Growth Medium
-
Infection Medium
-
This compound or test compound
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
96-well tissue culture plates (white-walled for luminescence)
-
Luminometer or fluorescence plate reader
Protocol:
-
Cell Seeding: Seed HEp-2 or A549 cells in a 96-well plate as described for the microneutralization assay.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium.
-
Treatment and Infection: Add the diluted compound to the cells, followed by infection with rRSV-Luc at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Reporter Gene Measurement:
-
For Luciferase: Lyse the cells and measure luciferase activity using a luciferase assay reagent and a luminometer.
-
For GFP: Measure GFP fluorescence directly using a fluorescence plate reader.
-
-
Data Analysis: The percentage of inhibition of reporter gene expression is calculated relative to the virus control. The EC50 value is determined from the dose-response curve.
Visualizations
Caption: Overview of the Respiratory Syncytial Virus (RSV) replication cycle.
Caption: Experimental workflow for the Plaque Reduction Assay.
Caption: Potential inhibitory mechanisms of action for an antiviral compound like this compound.
References
- 1. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 3. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Establishment and validation of a high-throughput micro-neutralization assay for respiratory syncytial virus (subtypes A and B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Construction and Characterization of a Recombinant Human Respiratory Syncytial Virus Encoding Enhanced Green Fluorescence Protein for Antiviral Drug Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a simple, rapid, sensitive, high-throughput luciferase reporter based microneutralization test for measurement of virus neutralizing antibodies following Respiratory Syncytial Virus vaccination and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a simple, rapid, sensitive, high-throughput luciferase reporter based microneutralization test for measurement of virus neutralizing antibodies following Respiratory Syncytial Virus vaccination and infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing RSV-IN-4 in a Cell Culture Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapies is a critical area of research. These application notes provide a comprehensive guide for the use of RSV-IN-4, a potent inhibitor of RSV replication, in a cell culture-based infection model. For the purpose of providing a concrete example, this document will utilize data for RSV604 , a well-characterized RSV inhibitor that targets the nucleocapsid (N) protein, as a representative compound for "this compound".[1][2] The protocols outlined below detail the necessary steps for evaluating the antiviral efficacy and cytotoxicity of this compound in a reproducible and controlled laboratory setting.
Mechanism of Action
This compound (represented by RSV604) is an antiviral compound that inhibits RSV replication by targeting the viral nucleocapsid (N) protein.[1][2] The N protein is essential for encapsidating the viral RNA genome, forming a ribonucleoprotein complex that is crucial for viral transcription and replication.[3][4] By binding to the N protein, this compound disrupts its function, thereby halting the viral life cycle.[4][5] This specific mechanism of action makes it a valuable tool for studying RSV replication and for the development of novel antiviral strategies.
Physicochemical and Biological Properties of this compound (RSV604 as an example)
A summary of the key properties of RSV604 is provided in the table below for easy reference.
| Property | Value | Reference |
| Target | Respiratory Syncytial Virus (RSV) Nucleocapsid (N) Protein | [1][2] |
| Mechanism of Action | Inhibits viral RNA synthesis and infectivity of released virus | [5] |
| Molecular Formula | C₂₂H₁₇FN₄O₂ | [1] |
| Molar Mass | 388.4 g/mol | [1] |
| Solubility | 195 mg/mL in DMSO | [6] |
| EC₅₀ in HEp-2 cells (Plaque Reduction) | 0.5 - 0.9 µM | [1][7] |
| EC₅₀ in HEp-2 cells (XTT Assay) | 0.86 µM | [7] |
| CC₅₀ in HEp-2 cells | > 50 µM | [7] |
Experimental Protocols
Materials and Reagents
Cell Lines and Virus:
-
Human epithelial type 2 (HEp-2) cells (ATCC CCL-23)
-
Respiratory Syncytial Virus (RSV) strain (e.g., A2 strain, ATCC VR-1540)
-
Vero cells (for virus stock propagation and titration, optional)
Media and Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (e.g., RSV604)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Crystal Violet solution
-
Formalin or Methanol for cell fixation
-
Methylcellulose overlay medium (for plaque assay)
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Biosafety cabinet (Class II)
-
Inverted microscope
-
96-well and 6-well cell culture plates
-
Microplate reader
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Cell Culture and Virus Propagation
-
Cell Line Maintenance: Culture HEp-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a 37°C incubator with 5% CO₂. Subculture the cells every 2-3 days to maintain optimal growth.
-
Virus Stock Preparation: Infect a confluent monolayer of HEp-2 or Vero cells with a low multiplicity of infection (MOI) of RSV (e.g., 0.01). After a 1-2 hour adsorption period, replace the inoculum with fresh medium containing 2% FBS. Incubate until significant cytopathic effect (CPE) is observed (typically 3-5 days). Harvest the virus by scraping the cells into the medium, followed by three freeze-thaw cycles. Centrifuge to remove cell debris and store the supernatant (virus stock) in aliquots at -80°C.
-
Virus Titer Determination (Plaque Assay):
-
Seed HEp-2 cells in 6-well plates and grow to confluence.
-
Prepare 10-fold serial dilutions of the virus stock.
-
Infect the cell monolayers with 200 µL of each dilution for 1-2 hours.
-
Remove the inoculum and overlay the cells with DMEM containing 2% FBS and 0.5% methylcellulose.
-
Incubate for 3-5 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize and count the plaques.
-
Calculate the virus titer in plaque-forming units per milliliter (PFU/mL).
-
Cytotoxicity Assay (CC₅₀ Determination)
This assay determines the concentration of this compound that is toxic to the host cells.
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in DMEM with 2% FBS, starting from a high concentration (e.g., 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.
-
Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the wells in triplicate. Include "cells only" controls (medium only).
-
Incubation: Incubate the plate for 48-72 hours (matching the duration of the antiviral assay).
-
Cell Viability Measurement (MTT/MTS Assay):
-
Add 20 µL of MTT or MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of cytotoxicity against the compound concentration and use non-linear regression analysis to determine the 50% cytotoxic concentration (CC₅₀).
Antiviral Activity Assay (EC₅₀ Determination) - Plaque Reduction Assay
This assay quantifies the ability of this compound to inhibit the formation of viral plaques.
-
Cell Seeding: Seed HEp-2 cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free DMEM. In separate tubes, mix each compound dilution with a known amount of RSV (e.g., 100 PFU).
-
Infection: Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Include a "virus control" (virus with no compound) and a "cell control" (no virus, no compound). Allow the virus to adsorb for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with DMEM containing 2% FBS, 0.5% methylcellulose, and the corresponding concentration of this compound.
-
Incubation: Incubate the plates for 3-5 days at 37°C.
-
Plaque Visualization and Counting: Fix and stain the cells as described in the virus titration protocol. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC₅₀) from a dose-response curve.
Data Presentation
| Parameter | Assay | Cell Line | Value |
| EC₅₀ | Plaque Reduction Assay | HEp-2 | 0.5 - 0.9 µM |
| EC₅₀ | XTT Assay (CPE inhibition) | HEp-2 | 0.86 µM |
| CC₅₀ | MTT/MTS Assay | HEp-2 | > 50 µM |
| Selectivity Index (SI) | CC₅₀ / EC₅₀ | HEp-2 | > 55 |
The Selectivity Index (SI) is a crucial parameter that indicates the therapeutic window of an antiviral compound. A higher SI value suggests a more favorable safety profile, as it indicates that the compound is effective at concentrations well below those that cause cellular toxicity.
Visualizations
Caption: Experimental workflow for evaluating the antiviral activity of this compound.
Caption: Simplified schematic of the RSV replication cycle and the target of this compound.
References
- 1. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSV604, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. What are RSV N-protein inhibitors and how do they work? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. RSV604 | RSV | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Plaque Reduction Assay of RSV-IN-4
These application notes provide a detailed protocol for determining the antiviral activity of RSV-IN-4 against Respiratory Syncytial Virus (RSV) using a plaque reduction assay. This method is a fundamental tool for virologists and drug development professionals to quantify the infectious virus titer and evaluate the efficacy of antiviral compounds.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1][2] The development of effective antiviral therapies is a critical public health goal. The plaque reduction assay is a standard method for assessing the in vitro efficacy of antiviral agents by measuring the reduction in the formation of viral plaques in a cell culture.[3] Plaques are localized areas of cell death or cytopathic effect (CPE) resulting from viral replication.[4][5] The protocol described here is a comprehensive guide for researchers to perform a reliable and reproducible RSV plaque reduction assay, adaptable for testing novel inhibitors such as this compound.
Principle of the Assay
The plaque reduction assay is based on the principle that infectious virus particles will create localized areas of infection and cell death (plaques) in a confluent monolayer of susceptible host cells. An overlay medium, typically containing methylcellulose (B11928114) or agarose, is applied to the infected cells to restrict the spread of the virus to adjacent cells, thus ensuring the formation of discrete, countable plaques.[6][7][8] The antiviral activity of a compound like this compound is determined by its ability to reduce the number or size of these plaques in a dose-dependent manner.
Data Presentation
The quantitative data obtained from the plaque reduction assay should be systematically recorded to evaluate the antiviral efficacy of this compound. The following table provides a template for organizing the experimental results. The 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%, can be calculated from this data using appropriate software.
Table 1: Template for Recording Plaque Reduction Assay Data for this compound
| Concentration of this compound (µM) | Number of Plaques (Replicate 1) | Number of Plaques (Replicate 2) | Average Number of Plaques | Percentage of Plaque Reduction (%) | Cell Viability (%) |
| 0 (Virus Control) | 0 | 100 | |||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| Cell Control | N/A | N/A | N/A | N/A | 100 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting the RSV plaque reduction assay.
Materials and Reagents
-
Cells: HEp-2 (human epidermoid carcinoma) or Vero (African green monkey kidney) cells are commonly used for RSV propagation and plaque assays.[4][6][7]
-
Virus: A laboratory-adapted strain of RSV (e.g., RSV A2 or Long strain).
-
Culture Media:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: Growth medium with a reduced FBS concentration (e.g., 2%).
-
-
Overlay Medium: 2X MEM or DMEM containing 1.5% methylcellulose.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in infection medium.
-
Fixative: 10% formalin or a mixture of methanol (B129727) and acetone.
-
Staining Solution: 0.5% to 1% crystal violet solution in 20% ethanol.
-
Phosphate Buffered Saline (PBS)
-
96-well or 24-well cell culture plates
Experimental Workflow
The following diagram illustrates the overall workflow of the plaque reduction assay.
Figure 1. Experimental workflow for the RSV plaque reduction assay.
Step-by-Step Protocol
-
Cell Seeding:
-
One day prior to infection, seed HEp-2 or Vero cells into 24-well or 96-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^5 cells/well for a 24-well plate).[5]
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator.
-
-
Preparation of Virus and Compound Dilutions:
-
On the day of the experiment, prepare serial dilutions of this compound in infection medium.
-
Prepare dilutions of the RSV stock in infection medium to achieve a concentration that will yield a countable number of plaques (e.g., 50-100 plaques per well).
-
-
Infection and Treatment:
-
Aspirate the growth medium from the confluent cell monolayers.
-
Wash the cells once with PBS.
-
Infect the cells by adding the diluted virus suspension to each well.
-
Simultaneously, add the different concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.
-
-
Overlay Application:
-
Carefully aspirate the virus-compound inoculum from the wells.
-
Gently add 1 ml (for 24-well plates) of the pre-warmed methylcellulose overlay medium to each well.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3 to 5 days, or until visible plaques have formed.
-
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells by adding the fixative solution and incubating for 20-30 minutes at room temperature.
-
Aspirate the fixative and gently wash the wells with water.
-
Add the crystal violet staining solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the staining solution and wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound using the following formula:
-
% Plaque Reduction = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] x 100
-
-
Plot the percentage of plaque reduction against the compound concentration to determine the EC50 value.
-
RSV Replication Cycle and Potential Targets for this compound
Understanding the RSV replication cycle is crucial for interpreting the results of the plaque reduction assay and for postulating the mechanism of action of an inhibitor like this compound. The following diagram illustrates the key stages of RSV replication, any of which could be a potential target for an antiviral compound.
Figure 2. Simplified RSV replication cycle and potential antiviral targets.
This compound could potentially inhibit any of the stages depicted above:
-
Attachment and Entry: The compound might block the interaction of viral glycoproteins (F and G proteins) with host cell receptors, preventing the virus from entering the cell.[2][9]
-
Replication and Transcription: this compound could interfere with the viral RNA-dependent RNA polymerase, inhibiting the synthesis of viral RNA and proteins.
-
Assembly: The compound might disrupt the assembly of new viral components into progeny virions.
-
Budding and Release: this compound could prevent the newly formed viruses from budding off the host cell membrane, thus halting the spread of the infection.
References
- 1. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis | springermedizin.de [springermedizin.de]
- 2. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 3. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantification of Respiratory Syncytial Virus by Immunostaining Plaque Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RSV plaque assay [bio-protocol.org]
- 6. Methods for Monitoring Dynamics of Pulmonary RSV Replication by Viral Culture and by Real-Time Reverse Transcription-PCR in vivo: Detection of Abortive Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simplified plaque assay for respiratory syncytial virus--direct visualization of plaques without immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Respiratory Syncytial Virus (RSV) Pathophysiology [pro.campus.sanofi]
Determining the In Vitro Dose-Response Curve of RSV-IN-4, a Novel Respiratory Syncytial Virus Inhibitor
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: RSV-IN-4 is a hypothetical designation for a novel antiviral compound. The data presented in this document is illustrative and intended to serve as a template for the characterization of new anti-RSV agents.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals.[1][2] The significant global health burden of RSV underscores the urgent need for effective antiviral therapies.[] A critical step in the preclinical development of any new antiviral agent is the determination of its dose-response curve to quantify its potency and therapeutic window.
This document provides a detailed protocol for determining the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a novel hypothetical RSV inhibitor, this compound. The EC50 represents the concentration of the compound that inhibits viral replication by 50%, while the CC50 is the concentration that reduces the viability of host cells by 50%.[4][5] The ratio of these two values (CC50/EC50) is the selectivity index (SI), a key parameter for assessing the in vitro therapeutic potential of an antiviral compound.[4] Compounds with a selectivity index of 10 or greater are generally considered promising candidates for further development.[4]
Hypothetical Mechanism of Action of this compound
For the purpose of this application note, this compound is postulated to be a non-nucleoside inhibitor of the RSV RNA-dependent RNA polymerase (RdRp) L protein. The RdRp is essential for the transcription and replication of the viral RNA genome within the host cell's cytoplasm.[6][7] By targeting the L protein, this compound is designed to block viral RNA synthesis, thereby halting the production of new viral particles.[8]
Caption: Hypothetical mechanism of this compound targeting the RdRp.
Data Presentation
The antiviral activity and cytotoxicity of this compound were evaluated against the RSV A2 strain in HEp-2 cells. Ribavirin, an approved antiviral drug, was used as a reference compound. The results are summarized in the table below.
| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 18 | > 50 | > 2778 |
| Ribavirin | 16,900 | > 100 | > 5.9 |
EC50 and CC50 values are representative and based on published data for similar classes of compounds.
Experimental Protocols
The following protocols describe the in vitro assays used to determine the dose-response curves for antiviral activity and cytotoxicity.
General Workflow
References
- 1. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 2. Respiratory syncytial virus (RSV) - Symptoms & causes - Mayo Clinic [mayoclinic.org]
- 4. Antiviral Efficacy of a Respiratory Syncytial Virus (RSV) Fusion Inhibitor in a Bovine Model of RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. cusabio.com [cusabio.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing RSV-IN-4 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the potential cytotoxic effects of RSV-IN-4, a novel respiratory syncytial virus (RSV) inhibitor. A thorough evaluation of cytotoxicity is critical in the early stages of antiviral drug development to ensure that the observed antiviral activity is not a result of general cellular toxicity and to establish a therapeutic window. This document outlines a multi-faceted approach, employing a panel of assays to investigate various aspects of cellular health, including metabolic activity, membrane integrity, apoptosis, and mitochondrial function.
Introduction to Cytotoxicity Assessment in Antiviral Drug Discovery
The primary goal of antiviral therapy is to inhibit viral replication with minimal impact on the host cells. Therefore, it is essential to distinguish between specific antiviral effects and general cytotoxicity.[1][2] Cytotoxicity assays are crucial for determining the safety profile of a drug candidate and for optimizing its therapeutic concentration.[1] A compound that indiscriminately kills both infected and uninfected cells has limited therapeutic potential. By running cytotoxicity tests in parallel with antiviral efficacy studies, researchers can calculate the selectivity index (SI), a critical parameter in drug development. The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more promising therapeutic candidate.
Recommended Cell Lines for this compound Cytotoxicity Studies
The choice of cell line for cytotoxicity testing should ideally be the same as that used for determining the antiviral efficacy of this compound to ensure that the results are comparable. Commonly used cell lines for RSV research include:
-
HEp-2 (Human epidermoid carcinoma, larynx): A widely used cell line for the propagation and titration of RSV.
-
A549 (Human lung adenocarcinoma): A human lung epithelial cell line that is a relevant model for respiratory virus infections.[3]
-
Vero (African green monkey kidney): Another common cell line for virological studies.
It is also recommended to assess cytotoxicity in a non-permissive cell line to evaluate off-target effects.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a logical workflow for the comprehensive cytotoxic evaluation of this compound.
Caption: A logical workflow for assessing the cytotoxicity of this compound.
Protocols for Key Cytotoxicity Assays
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[4]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a vehicle-treated control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[7][8]
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[9]
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[9][10]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 100 µL of the LDH reaction solution to each well containing the supernatant.[9]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[7][9]
-
Measure the absorbance at 490 nm using a microplate reader.[9][10]
-
Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells treated with a lysis buffer).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[11]
-
Resuspend the cell pellet in 1X binding buffer.[12]
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[12]
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
Analyze the cells by flow cytometry.[11]
Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in apoptosis.[13][14] This assay measures the activity of specific caspases (e.g., caspase-3) using a fluorogenic substrate.[15][16]
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells and prepare cell lysates.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) to each well.[14][15][16]
-
Measure the fluorescence or absorbance at the appropriate wavelength (e.g., 400-405 nm for pNA).[13][15]
-
The fold-increase in caspase-3 activity can be determined by comparing the results from treated and untreated cells.
Data Presentation
The quantitative data obtained from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Cell Viability (MTT Assay) and Cytotoxicity (LDH Assay) of this compound
| Concentration (µM) | % Cell Viability (MTT) ± SD | % Cytotoxicity (LDH) ± SD |
| 0 (Control) | 100 ± 5.2 | 0 ± 3.1 |
| 1 | 98.5 ± 4.8 | 2.1 ± 1.5 |
| 10 | 95.2 ± 6.1 | 5.3 ± 2.4 |
| 50 | 75.8 ± 7.3 | 24.7 ± 4.6 |
| 100 | 52.1 ± 8.5 | 48.9 ± 5.8 |
| 200 | 23.4 ± 6.9 | 76.2 ± 7.1 |
Table 2: Apoptosis and Necrosis Induction by this compound (Annexin V/PI Staining)
| Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.1 | 2.5 | 2.4 |
| 50 | 70.3 | 15.8 | 13.9 |
| 100 | 45.6 | 30.2 | 24.2 |
| 200 | 18.9 | 45.5 | 35.6 |
Table 3: Caspase-3 Activity in Cells Treated with this compound
| Concentration (µM) | Fold Increase in Caspase-3 Activity (vs. Control) |
| 0 (Control) | 1.0 |
| 50 | 2.8 |
| 100 | 5.4 |
| 200 | 8.1 |
Mechanistic Insights: Investigating Cellular Pathways
To further understand the mechanism of this compound-induced cytotoxicity, it is beneficial to investigate its effects on specific cellular pathways.
Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early event in apoptosis. Assays using fluorescent dyes like TMRE or JC-1 can be used to assess changes in ΔΨm.[17][18][19][20]
Reactive Oxygen Species (ROS) Assay
Excessive production of ROS can lead to oxidative stress and cellular damage.[21][22] Cellular ROS levels can be measured using fluorescent probes like DCFDA/H2DCFDA.[23]
The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, leading to cytotoxicity.
References
- 1. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mpbio.com [mpbio.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. 101.200.202.226 [101.200.202.226]
- 20. assaygenie.com [assaygenie.com]
- 21. scientificarchives.com [scientificarchives.com]
- 22. Effects of oxidative stress on viral infections: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Induction of Reactive Oxygen Species Is Necessary for Efficient Onset of Cyprinid Herpesvirus 2 Replication: Implications for Novel Antiviral Strategy With Antioxidants [frontiersin.org]
In Vivo Animal Model Studies of RSV-IN-4: Information Not Currently Available in Public Domain
Despite a comprehensive search of publicly available scientific literature and databases, no specific in vivo animal model studies for a compound designated "RSV-IN-4" have been identified. As a result, the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, cannot be generated at this time.
The inquiry for "this compound" did not yield any published research detailing its efficacy, pharmacokinetics, or mechanism of action in animal models of Respiratory Syncytial Virus (RSV) infection. This suggests that "this compound" may be an internal compound designation not yet disclosed in scientific publications, a very recent discovery without published data, or a misnomer.
Research on other RSV inhibitors, such as BMS-433771 and various investigational compounds, is available and provides a general framework for the types of in vivo studies conducted for anti-RSV drug development. These studies commonly utilize animal models like cotton rats and BALB/c mice to assess the prophylactic and therapeutic efficacy of new drug candidates.
General Methodologies in RSV Inhibitor In Vivo Studies
For the benefit of researchers, scientists, and drug development professionals, a generalized overview of typical experimental protocols and workflows used in the preclinical evaluation of RSV inhibitors is provided below. This information is based on studies of other RSV inhibitors and represents a standard approach in the field.
Experimental Workflow for In Vivo Efficacy Testing of an RSV Inhibitor
The following diagram illustrates a typical workflow for evaluating the efficacy of a potential RSV inhibitor in a rodent model.
Protocol: In Vivo Efficacy of an Oral RSV Inhibitor in a Mouse Model
This protocol is a generalized example based on common practices in the field and is not specific to "this compound".
1. Animal Model:
-
Species: BALB/c mice, 6-8 weeks old.
-
Acclimatization: Animals are acclimated for a minimum of 7 days before the start of the experiment.
2. Virus Strain:
-
Virus: Human Respiratory Syncytial Virus (RSV) strain A2.
-
Preparation: The virus is propagated in HEp-2 cells and titered to determine the plaque-forming units (PFU) per milliliter.
3. Compound Administration (Prophylactic Model):
-
Formulation: The test inhibitor is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Dosing: A single oral dose is administered to the treatment groups 1 hour prior to virus inoculation. A vehicle control group receives the formulation vehicle only.
4. RSV Infection:
-
Procedure: Mice are lightly anesthetized and intranasally inoculated with a specified dose of RSV A2 (e.g., 1 x 10^6 PFU) in a small volume (e.g., 50 µL).
5. Post-Infection Monitoring:
-
Animals are monitored daily for clinical signs of illness and body weight changes.
6. Endpoint Analysis (Day 4 or 5 Post-Infection):
-
Euthanasia: Mice are euthanized by an approved method.
-
Lung Harvest: Lungs are aseptically harvested.
-
Viral Titer Determination:
-
Lung tissue is homogenized.
-
Viral titers in the lung homogenates are quantified using a standard plaque assay on HEp-2 cell monolayers. Results are typically expressed as log10 PFU per gram of lung tissue.
-
-
Histopathology (Optional):
-
A portion of the lung tissue can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess lung inflammation and pathology.
-
Signaling Pathway of RSV Entry and Fusion Inhibition
While the specific mechanism of "this compound" is unknown, many small molecule inhibitors target the RSV fusion (F) protein, which is essential for viral entry into host cells. The diagram below illustrates this general mechanism of action.
Should data on "this compound" become publicly available, a detailed and specific Application Note and Protocol document can be developed. Researchers interested in this specific compound are encouraged to monitor scientific literature and patent databases for emerging information.
Application Notes and Protocols for High-Throughput Screening of RSV-IN-4 Analogs, Novel Inhibitors of the Respiratory Syncytial Virus L-P Polymerase Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and the elderly. The viral RNA-dependent RNA polymerase, a complex of the large polymerase protein (L) and the phosphoprotein (P), is essential for viral replication and transcription, making it a prime target for antiviral drug development. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of analogs of a novel inhibitor, RSV-IN-4, which is designed to disrupt the critical L-P protein interaction. The described assays are tailored for the efficient identification and characterization of potent RSV inhibitors.
Target Pathway: RSV RNA Synthesis
RSV replication and transcription are carried out by the viral RNA-dependent RNA polymerase (RdRp) complex. This complex is minimally composed of the large protein (L), which houses the catalytic polymerase activity, and the phosphoprotein (P), which acts as a crucial cofactor. The interaction between L and P is indispensable for the function and processivity of the polymerase. This compound and its analogs are hypothesized to function by disrupting this L-P interaction, thereby inhibiting viral RNA synthesis and subsequent viral replication.
Caption: RSV RNA synthesis pathway and the inhibitory action of this compound.
High-Throughput Screening Cascade
A tiered approach is recommended for the efficient screening and validation of this compound analogs. This cascade begins with a high-throughput biochemical assay to identify direct inhibitors of the L-P interaction, followed by cell-based assays of increasing biological relevance to confirm antiviral activity and assess cytotoxicity.
Caption: High-throughput screening workflow for this compound analogs.
Data Presentation: In Vitro Activity of this compound Analogs
The following table summarizes the in vitro activity data for a representative set of hypothetical this compound analogs. Data was generated using the HTS cascade described above.
| Compound ID | L-P Interaction IC50 (µM) [a] | RSV Replicon EC50 (µM) [b] | RSV CPE EC50 (µM) [c] | Cytotoxicity CC50 (µM) [d] | Selectivity Index (SI) [e] |
| This compound | 0.52 | 1.2 | 1.5 | >100 | >66.7 |
| Analog-01 | 0.35 | 0.8 | 1.0 | >100 | >100.0 |
| Analog-02 | 1.2 | 5.6 | 6.2 | >100 | >16.1 |
| Analog-03 | 0.08 | 0.2 | 0.3 | 85 | 283.3 |
| Analog-04 | >50 | >50 | >50 | >100 | - |
| Analog-05 | 2.5 | 10.1 | 12.5 | >100 | >8.0 |
| Analog-06 | 0.15 | 0.4 | 0.5 | 95 | 190.0 |
Table Notes: [a] Determined by AlphaLISA assay. [b] Determined in a stable cell line containing an RSV replicon expressing luciferase. [c] Determined by measuring the inhibition of RSV-induced cytopathic effect in HEp-2 cells. [d] Determined in uninfected HEp-2 cells using a CellTiter-Glo® assay. [e] Calculated as CC50 / RSV CPE EC50.
Experimental Protocols
Protocol 1: AlphaLISA Assay for L-P Protein Interaction
This biochemical assay is a high-throughput method to quantify the interaction between the RSV L and P proteins and to screen for inhibitors.[1]
Materials:
-
Recombinant His-tagged RSV L-protein
-
Recombinant Biotinylated RSV P-protein
-
AlphaLISA® anti-His Acceptor beads (PerkinElmer)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
AlphaLISA® Buffer (100 mM Tris-HCl pH 8.0, 0.01% Tween-20)
-
384-well white OptiPlates™ (PerkinElmer)
-
EnVision® or other Alpha-enabled plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound analogs in DMSO. Dispense 50 nL of each compound dilution into the wells of a 384-well plate.
-
Protein-Bead Mixture Preparation:
-
In AlphaLISA buffer, prepare a mixture of His-L-protein and anti-His Acceptor beads.
-
In a separate tube, prepare a mixture of biotinylated P-protein.
-
-
Assay Reaction:
-
To each well containing the compounds, add 5 µL of the His-L-protein/Acceptor bead mixture.
-
Add 5 µL of the biotinylated P-protein solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Donor Bead Addition: Add 10 µL of Streptavidin Donor beads to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an EnVision plate reader using the AlphaLISA protocol.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine IC50 values using a non-linear regression curve fit.
Protocol 2: RSV Replicon Assay
This cell-based assay measures the activity of the RSV polymerase complex in a cellular context without the production of infectious virus.[2][3]
Materials:
-
HEp-2 or A549 cells stably expressing the RSV replicon (containing a luciferase reporter gene)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Assay medium (e.g., DMEM with 2% FBS)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
384-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the replicon-containing cells into 384-well plates at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C with 5% CO2.
-
Compound Addition: After 24 hours, remove the growth medium and add assay medium containing serial dilutions of the this compound analogs.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase reagent to room temperature.
-
Add a volume of luciferase reagent equal to the volume of the cell culture medium in each well.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis.
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition of luciferase activity for each compound concentration relative to DMSO-treated controls. Determine EC50 values.
Protocol 3: Cytopathic Effect (CPE) Inhibition Assay
This is a classic cell-based antiviral assay that measures the ability of a compound to protect cells from virus-induced death.[4][5]
Materials:
-
HEp-2 cells
-
RSV (e.g., strain A2)
-
Infection medium (e.g., MEM with 2% FBS)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
384-well clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEp-2 cells into 384-well plates and incubate overnight to form a confluent monolayer.
-
Compound and Virus Addition:
-
Prepare serial dilutions of the test compounds in infection medium.
-
Remove the growth medium from the cell plates and add the compound dilutions.
-
Immediately add RSV at a multiplicity of infection (MOI) that causes 80-90% cell death in 4-5 days.
-
Include uninfected cell controls (for cytotoxicity) and infected, untreated controls (for maximal CPE).
-
-
Incubation: Incubate the plates for 4-5 days at 37°C with 5% CO2 until significant CPE is observed in the virus control wells.
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the cell and virus controls. Calculate the percent CPE inhibition and determine the EC50 values. Simultaneously, calculate the 50% cytotoxic concentration (CC50) from the uninfected, compound-treated wells.
References
- 1. Development of an AlphaLISA assay for sensitive and accurate detection of influenza B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel diversity-oriented synthesis-derived respiratory syncytial virus inhibitors identified via a high throughput replicon-based screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantifying the Efficacy of RSV-IN-4 Against Respiratory Syncytial Virus Using Real-Time Quantitative PCR (RT-qPCR)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly, representing a significant global health burden. The development of effective antiviral therapeutics is a critical area of research. RSV-IN-4 is a potent, noncompetitive inhibitor of the RSV L-protein, a key component of the viral RNA-dependent RNA polymerase complex. By targeting the viral polymerase, this compound effectively halts viral replication. This application note provides a detailed protocol for quantifying the in vitro efficacy of this compound using a sensitive and specific RT-qPCR assay.
Mechanism of Action: RSV Replication and Inhibition by this compound
RSV, a negative-sense single-stranded RNA virus, replicates its genome within the cytoplasm of infected host cells. The viral L-protein, in conjunction with the phosphoprotein (P), nucleoprotein (N), and M2-1 protein, forms the replication and transcription complex. This complex is responsible for both transcribing viral genes into messenger RNA (mRNA) and replicating the viral genome. This compound exerts its antiviral effect by directly inhibiting the enzymatic activity of the L-protein, thereby preventing the synthesis of new viral RNA.
Application Note & Protocol: Evaluating RSV-IN-4 Efficacy in Air-Liquid Interface (ALI) Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction: Air-liquid interface (ALI) culture of human bronchial epithelial cells (HBECs) represents a highly relevant in vitro model for studying respiratory pathogens.[1][2][3] Unlike submerged cell lines, ALI cultures form a differentiated, pseudostratified mucociliary epithelium that closely mimics the architecture and physiological environment of the human airway.[1][3][4][5] This system is invaluable for investigating respiratory syncytial virus (RSV) infection and for the preclinical evaluation of antiviral compounds.[6][7] This document provides detailed protocols for establishing HBEC ALI cultures, infecting them with RSV, and evaluating the efficacy and cytotoxicity of the antiviral compound RSV-IN-4.
Experimental Workflow & Signaling Pathways
The overall experimental process, from cell culture initiation to data analysis, is outlined below. This workflow ensures the generation of robust and reproducible data for assessing antiviral efficacy.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Establishing Air-Liquid Interface (ALI) Airway Culture Models for Infectious Disease Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A toolbox for studying respiratory viral infections using air-liquid interface cultures of human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studying RSV Infection Using the Air-Liquid Interface Model - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An impact of age on respiratory syncytial virus infection in air-liquid-interface culture bronchial epithelium [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing RSV-IN-4 Concentration for Antiviral Assays
This guide is designed for researchers, scientists, and drug development professionals utilizing RSV-IN-4 in antiviral assays. It provides structured troubleshooting advice, frequently asked questions, and detailed protocols to help you determine the optimal concentration for your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is understood to be a potent inhibitor of the Respiratory Syncytial Virus (RSV) polymerase. Specifically, information points towards a compound designated "RSV L-protein-IN-4," which functions as a noncompetitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1] This polymerase is a component of the Large (L) protein, which is essential for the replication and transcription of the viral genome.[2][3] By targeting the L-protein, this compound blocks viral RNA synthesis, thereby halting viral replication.[1][4]
Q2: What is the target for this compound?
A2: The primary target of this compound is the RSV L-protein, which contains the RNA-dependent RNA polymerase (RdRp) activity.[1] The L-protein, in complex with the phosphoprotein (P) and nucleoprotein (N) encapsidating the viral RNA, forms the replication and transcription complex.[3] this compound has been shown to inhibit the cotranscriptional mRNA guanylylation activity of the viral RdRp.[1]
Q3: What is a recommended starting concentration for a new antiviral compound like this compound?
A3: For a novel compound with unknown potency in your specific assay system, it is recommended to perform a dose-response experiment over a wide concentration range.[5] A common starting point is a serial dilution from 100 µM down to the nanomolar or even picomolar range.[5] Based on published data for RSV L-protein-IN-4, which shows an IC50 of 0.88 µM and an EC50 of 0.25 µM against RSV strains, a starting range of 10 µM to 1 nM would be appropriate.[1]
Q4: Which cell lines are suitable for RSV antiviral assays?
A4: The study of RSV antivirals has been standardized in several cell lines that permit reproducible assays.[6] Commonly used cell lines include HEp-2 and HeLa cells.[6] For studies aiming to better mimic in vivo conditions, primary human bronchial epithelial cells (HBECs) grown at an air-liquid interface can also be used.[7]
Q5: What key parameters should be determined to assess the antiviral potential of this compound?
A5: To properly evaluate the antiviral potential and therapeutic window of this compound, three key parameters must be determined:
-
EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.
-
Selectivity Index (SI): The ratio of CC50 to EC50 (SI = CC50 / EC50). A high SI value (typically >10) is desirable, indicating that the antiviral effect occurs at concentrations well below those that cause cytotoxicity.[8]
Data Presentation: Properties of RSV L-protein-IN-4
This table summarizes known quantitative data for RSV L-protein-IN-4, which can serve as a benchmark for your experiments.
| Parameter | Value | Description | Reference |
| IC50 | 0.88 µM | The concentration causing 50% inhibition of the RSV polymerase enzyme activity in a biochemical assay. | [1] |
| EC50 | 0.25 µM | The concentration causing 50% inhibition of RSV strain replication in a cell-based assay. | [1] |
| Solubility | 10 mM | The maximum soluble concentration in Dimethyl Sulfoxide (DMSO). | [1] |
Troubleshooting Guide
Issue 1: No observable antiviral effect is detected, even at high concentrations.
-
Possible Cause:
-
Compound Solubility/Stability: The compound may be precipitating out of the assay medium or may have degraded. This compound is soluble in DMSO, but its solubility in aqueous cell culture media may be limited.[1]
-
Inappropriate Concentration Range: The tested concentrations may still be too low to observe an effect.
-
Assay Sensitivity: The assay readout (e.g., CPE observation, reporter gene) may not be sensitive enough to detect subtle antiviral activity.
-
Virus Titer: The multiplicity of infection (MOI) might be too high, overwhelming the inhibitory capacity of the compound.
-
-
Solution:
-
Verify Solubility: Prepare a fresh stock solution of this compound in 100% DMSO. When diluting into the final assay medium, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[5] Visually inspect the medium for any signs of precipitation.
-
Expand Concentration Range: Test a broader range of concentrations, extending up to 50 or 100 µM if no cytotoxicity is observed.[5]
-
Validate Assay Controls: Ensure that the virus control wells (cells + virus, no compound) show the expected level of infection or cytopathic effect (CPE).
-
Optimize MOI: Titer your virus stock before each experiment.[5] Use an MOI that causes a clear, but not overly rapid, cytopathic effect (e.g., complete CPE in 3-5 days).[6][9]
-
Issue 2: High cytotoxicity is observed at concentrations where antiviral activity is expected.
-
Possible Cause:
-
Narrow Therapeutic Window: The compound may have inherent toxicity to the host cells at or near its effective antiviral concentration.
-
High Vehicle Concentration: The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be toxic to the cells.
-
-
Solution:
-
Determine CC50: Run a parallel cytotoxicity assay on uninfected cells to determine the CC50 value accurately.[5] This will define the upper limit for your antiviral assay concentrations.
-
Control Vehicle Toxicity: Ensure the final concentration of the vehicle (DMSO) is consistent across all wells, including the virus control, and is below the toxic threshold for your cell line (generally <0.5%).[5]
-
Calculate Selectivity Index (SI): Once you have both EC50 and CC50 values, calculate the SI (CC50/EC50). This value is critical for assessing the compound's potential as a viable antiviral agent.[8]
-
Issue 3: There is high variability and poor reproducibility in the assay results.
-
Possible Cause:
-
Inconsistent Cell Seeding: Uneven cell density across the wells of the assay plate.
-
Pipetting Errors: Inaccurate dilution of the compound or addition of virus/reagents.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth.
-
-
Solution:
-
Ensure Homogenous Cell Suspension: Thoroughly resuspend cells before seeding to ensure a uniform density in each well.[5]
-
Use Calibrated Equipment: Use a calibrated multichannel pipette for adding cells, virus, and compounds to improve consistency.[5]
-
Include Replicates: Run each concentration in triplicate or quadruplicate to identify outliers and calculate standard deviations.
-
Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental conditions, or fill them with sterile PBS or medium to create a humidity barrier.
-
Visualizations
Caption: RSV replication cycle and the inhibitory target of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: A decision tree for troubleshooting common antiviral assay issues.
Experimental Protocols
Protocol 1: Determination of EC50 by Cytopathic Effect (CPE) Inhibition Assay
This protocol is adapted from standard methodologies for assessing antiviral activity against RSV in HEp-2 cells.[6]
-
Cell Seeding:
-
Culture HEp-2 cells in DMEM supplemented with 2% FBS.
-
Seed cells into a 96-well plate at a density that results in a confluent monolayer after 24 hours (e.g., 5 x 10³ cells/well).[6]
-
Incubate at 37°C with 5% CO₂.
-
-
Compound Dilution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[1]
-
Perform a serial dilution (e.g., 1:2 or 1:3) of the stock solution in cell culture medium to create a range of 2x final concentrations.
-
-
Infection and Treatment:
-
On the day of the experiment, aspirate the growth medium from the cell monolayer.
-
Add 50 µL/well of the diluted compound solutions.
-
Add 50 µL/well of RSV suspension at an MOI that causes complete CPE in 3-5 days (e.g., MOI of 0.01).[6]
-
Include Controls:
-
Cell Control: Cells + medium only (no virus, no compound).
-
Virus Control: Cells + virus + vehicle (e.g., 0.5% DMSO).
-
Compound Toxicity Control: Cells + compound dilutions (no virus).
-
-
-
Incubation and Readout:
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each concentration relative to the virus control.
-
Plot the percentage of inhibition against the compound concentration and use a nonlinear regression analysis to determine the EC50 value.
-
Protocol 2: Determination of CC50 by Cytotoxicity Assay
This protocol should be run in parallel with the antiviral assay using the same conditions.
-
Cell Seeding:
-
Seed uninfected HEp-2 cells in a 96-well plate at the same density as in the EC50 assay.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Application:
-
Prepare the same serial dilutions of this compound as used in the EC50 assay.
-
Aspirate the medium and add the compound dilutions to the cells.
-
-
Incubation:
-
Incubate the plate for the same duration as the EC50 assay (e.g., 3-5 days) to match the exposure time.
-
-
Assay Readout:
-
Add a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to quantify cell viability.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration relative to the cell control (untreated cells).
-
Plot the percentage of cytotoxicity against the compound concentration and use a nonlinear regression analysis to determine the CC50 value.
-
References
- 1. RSV L-protein-IN-4 - Immunomart [immunomart.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. RSV Antiviral Services - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. Antiviral Efficacy of a Respiratory Syncytial Virus (RSV) Fusion Inhibitor in a Bovine Model of RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating RSV-IN-4 off-target effects
Welcome to the technical support center for RSV-IN--4, a noncompetitive inhibitor of the Respiratory Syncytial Virus (RSV) L-protein polymerase. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to effectively utilize RSV-IN-4 and address potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a noncompetitive inhibitor of the RSV L-protein, the virus's RNA-dependent RNA polymerase (RdRp). It binds to an allosteric site on the L-protein, which is separate from the active site for nucleotide binding.[1][2] This binding event induces a conformational change that inhibits the polymerase's function, such as mRNA guanylylation (capping), thereby blocking viral mRNA synthesis and subsequent replication.[3][4]
Q2: My cells are showing high levels of cytotoxicity after treatment with this compound. Is this expected?
A2: While some non-nucleoside inhibitors have been developed with low cytotoxicity, unexpected cell death can occur.[5][6] High cytotoxicity could be due to several factors:
-
Off-target effects: The compound may be interacting with essential host cell proteins.
-
Concentration: The concentration used may be too high for your specific cell line. It is crucial to perform a dose-response curve to determine the 50% cytotoxic concentration (CC50).
-
Cell line sensitivity: Different cell lines can have varied sensitivities to chemical compounds.
-
Compound stability: Degradation of the compound in media could lead to toxic byproducts.
Q3: I am not observing the expected antiviral activity. What could be the cause?
A3: A lack of antiviral efficacy can stem from several experimental variables:
-
Viral Strain: Ensure the RSV strain you are using (e.g., A or B subtype) is susceptible to the inhibitor.
-
Compound Potency: Verify the integrity and concentration of your this compound stock.
-
Assay Timing: In a "time-of-addition" experiment, the timing of compound addition relative to infection is critical. As a polymerase inhibitor, this compound is expected to be most effective when added during or shortly after viral entry, targeting the replication stage.[6][7]
-
Cell Line Dependency: The antiviral activity of some compounds can vary between different host cell lines.[6]
Q4: Could off-target effects of this compound impact host signaling pathways?
A4: Yes. While this compound is designed to target the viral polymerase, off-target interactions with host proteins are possible. RSV infection itself significantly modulates host signaling pathways, including innate immune responses mediated by TLRs, RIG-I, NF-κB, and IRF.[8] An off-target effect of this compound could potentially interfere with these or other essential cellular pathways, leading to unexpected phenotypes or altered immune responses.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| High Cytotoxicity | 1. Concentration too high.2. Off-target toxicity.3. Cell line sensitivity. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 and select a non-toxic working concentration.2. Screen for off-target interactions using proteomics or computational approaches.3. Test the compound in a different, less sensitive cell line (e.g., A549 vs. HEp-2) if appropriate for the experimental goals. |
| Inconsistent Antiviral Activity | 1. Variability in viral titer.2. Inconsistent timing of compound addition.3. Compound degradation. | 1. Accurately titrate your viral stock before each experiment using a plaque assay.2. Strictly adhere to a standardized timeline for infection and compound treatment.3. Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Observed Phenotype Does Not Match Expected On-Target Effect | 1. Direct off-target effect on a host protein.2. Indirect effect through modulation of a host pathway affected by RSV infection. | 1. Use a rescue experiment: if a resistance mutation in the L-protein is known, test if it abrogates the inhibitor's effect.[3][5]2. Employ a systems biology approach (e.g., transcriptomics, proteomics) to identify host pathways altered by the compound in the absence of viral infection.3. Validate findings using a structurally unrelated inhibitor of the same target or by genetic knockdown (siRNA) of host factors if potential off-targets are identified. |
Quantitative Data Summary
Table 1: In Vitro Profile of this compound
| Parameter | Value | Description |
| Target | RSV L-protein (RNA-dependent RNA polymerase) | The primary viral enzyme responsible for RNA replication and transcription.[9] |
| Mechanism | Noncompetitive Inhibition | Binds to an allosteric site, inhibiting enzyme function without preventing substrate binding.[1][2] |
| IC50 | 0.88 µM | Concentration required to inhibit 50% of the RSV polymerase activity in a biochemical assay. |
| EC50 | 0.25 µM | Concentration required to achieve 50% of the maximum antiviral effect in a cell-based assay. |
Table 2: Comparison of Methods for Off-Target Effect Identification
| Method | Principle | Advantages | Disadvantages |
| Cytotoxicity Profiling | Measures cell viability across a range of compound concentrations in various cell lines. | Simple, high-throughput, provides a general measure of toxicity. | Non-specific, does not identify the molecular target. |
| Computational Screening | In silico prediction of binding to a library of known protein structures.[10] | Fast, cost-effective, can screen thousands of potential targets. | Predictive only, requires experimental validation. |
| Proteome Microarrays | Probes binding of the compound to a large array of purified human proteins. | Directly assesses protein binding, can identify novel targets. | May miss targets that require specific conformations or post-translational modifications. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability across the proteome upon compound binding. | Unbiased, in-cell assessment of target engagement. | Technically complex, requires specialized equipment. |
| Transcriptomics/Proteomics | Measures global changes in gene or protein expression following compound treatment. | Provides a systems-level view of cellular response, can reveal affected pathways. | Does not distinguish between direct and indirect effects. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to host cells.
-
Cell Seeding: Seed host cells (e.g., HEp-2 or A549) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 100 µM). Include a "cells only" (no compound) control and a "media only" (no cells) blank.
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the diluted compound to the appropriate wells. Incubate for the duration of your planned antiviral experiment (e.g., 48-72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the results to determine the 50% cytotoxic concentration (CC50).
Protocol 2: Plaque Reduction Neutralization Assay
This assay quantifies the antiviral activity of this compound by measuring the reduction in viral plaques.
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium. In separate tubes, mix each compound dilution with a constant amount of RSV (e.g., 50-100 plaque-forming units per well). Include a "virus only" control. Incubate the virus-compound mixtures for 1 hour at 37°C.
-
Infection: Wash the cell monolayers with PBS. Add the virus-compound mixtures to the cells and incubate for 2 hours at 37°C, rocking gently every 15-20 minutes.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 0.5% methylcellulose (B11928114) in culture medium) containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates for 4-5 days at 37°C until plaques are visible.
-
Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. Plot the data to determine the 50% effective concentration (EC50).
Mandatory Visualizations
Caption: RSV Replication Cycle and Target of this compound.
Caption: Workflow for Identifying Off-Target Effects.
Caption: Mechanism of Noncompetitive Inhibition.
References
- 1. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a respiratory syncytial virus L protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worldscientific.com [worldscientific.com]
- 9. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: RSV-IN-4 Cytotoxicity in HEp-2 and A549 Cells
Disclaimer: Initial searches for a specific compound designated "RSV-IN-4" did not yield public data. The following guide is tailored to address the broader context of studying the cytotoxic and cytopathic effects of Respiratory Syncytial Virus (RSV) infection on HEp-2 and A549 cells, which may be the subject of investigation for inhibitors like "this compound". This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are seeing different levels of cytotoxicity and viral replication when infecting HEp-2 and A549 cells with RSV. Is this expected?
A1: Yes, this is a well-documented phenomenon. HEp-2 and A549 cells exhibit distinct responses to RSV infection. Generally, HEp-2 cells are more permissive to RSV replication, leading to higher viral loads compared to A549 cells.[1][2][3][4][5] Conversely, A549 cells often mount a more potent antiviral and pro-inflammatory response.[1][2][3][4][5] These differences can manifest as variations in cell death mechanisms, cytokine profiles, and overall cytopathic effects.
Q2: What is the primary mechanism of cell death induced by RSV in A549 cells?
A2: RSV infection in A549 cells can sensitize them to apoptosis, particularly through the TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) pathway.[6] The infection upregulates the expression of death receptors DR4 and DR5 on the cell surface.[6] Additionally, both death receptor- and mitochondrion-dependent apoptotic pathways are activated, involving caspases 3, 6, 7, 8, 9, and 10.[6]
Q3: Why are my mock-infected control cells showing signs of cytotoxicity?
A3: This could be due to several factors. Ensure that the vehicle used to dissolve your test compounds (e.g., DMSO) is at a final concentration that is non-toxic to the cells. It is also crucial to handle cell cultures with care, as mechanical stress during media changes or passaging can cause cell death. Finally, check for contamination (e.g., mycoplasma), which can significantly impact cell viability.
Q4: We observe changes in cell morphology, such as syncytia formation. Is this related to cytotoxicity?
A4: Syncytia formation, or the fusion of infected cells into large, multinucleated cells, is a characteristic cytopathic effect of RSV infection, mediated by the viral F protein. While this is a sign of viral activity, it is distinct from apoptosis or necrosis, though it can lead to cell death. The extent of syncytia can differ between HEp-2 and A549 cells and may be a valuable endpoint for assessing the efficacy of antiviral compounds that target viral fusion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low/No Viral Titer | 1. Poor cell health. 2. Inactive virus stock. 3. Incorrect MOI (Multiplicity of Infection). | 1. Ensure cells are healthy and in the logarithmic growth phase before infection. 2. Titer your virus stock before each experiment. 3. Optimize the MOI for your specific cell line and experimental goals. |
| High Variability in Cytotoxicity Assay Results | 1. Uneven cell seeding. 2. Inconsistent drug/virus concentration. 3. Edge effects in multi-well plates. | 1. Ensure a single-cell suspension and proper mixing before seeding. 2. Calibrate pipettes and use careful pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Discrepancy Between Cytotoxicity Data and Visual Observation | 1. Assay limitations (e.g., MTT assay can be affected by cellular metabolic activity). 2. Timing of the assay. | 1. Use multiple, complementary cytotoxicity assays (e.g., LDH release for necrosis, Caspase-Glo for apoptosis). 2. Perform a time-course experiment to identify the optimal endpoint for measuring cell death. |
| Unexpected Upregulation of Anti-Apoptotic Genes | 1. Cellular defense mechanism. | 1. This is an expected host response. RSV can induce anti-apoptotic factors like Mcl-1, potentially to delay cell death and maximize viral replication.[6][7] Analyze both pro- and anti-apoptotic markers for a complete picture. |
Quantitative Data Summary
The following table summarizes the differential responses of HEp-2 and A549 cells to RSV infection based on published data.
| Parameter | HEp-2 Cells | A549 Cells | Reference |
| Viral Replication | Higher levels of intracellular and extracellular viral RNA and infectious virions. | Lower levels of viral replication; mount a more effective antiviral response. | [1][2][3] |
| Apoptotic Response | Weaker apoptotic response that may decrease at later time points. | Stronger, monotonically increasing apoptotic response over time. | [1][2] |
| Cell Cycle | Strong repression of cell cycle progression genes at later stages of infection. | Upregulation of cell cycle progression genes at earlier stages of infection. | [1][2] |
| Cytokine/Chemokine Secretion | Elevated levels of IL-6 and IL-8 in response to multiple RSV strains. | Elevated levels of various interferons and chemo-attractants; response can be strain-dependent. | [1] |
| LDH Release (Cytotoxicity) | Generally higher fold increase in LDH release compared to A549 cells. | Lower fold increase in LDH release. | [8] |
| Caspase 3/7 Activity (Apoptosis) | Comparable fold increase in caspase activity to A549 cells. | Comparable fold increase in caspase activity to HEp-2 cells. | [8] |
Experimental Protocols
Cell Viability/Cytotoxicity Assessment (LDH Assay)
This protocol is adapted from methodologies used in studies assessing cytotoxicity in RSV-infected cells.[1][2]
-
Cell Seeding: Seed HEp-2 or A549 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.
-
Infection/Treatment: Remove the culture medium and infect the cells with RSV at a predetermined MOI or treat with the test compound (e.g., this compound). Include mock-infected/vehicle-treated cells as a negative control and a lysis control (e.g., Triton X-100) as a positive control for maximum LDH release.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72, 96 hours).
-
Sample Collection: Carefully collect the cell culture supernatant. If the cells are adherent, you can centrifuge the plate to pellet any detached cells and then collect the supernatant.
-
LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH Cytotoxicity Detection Kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
Caspase 3/7 Activity Assay (Apoptosis)
This protocol is based on methods for measuring apoptosis in response to RSV infection.[1][2]
-
Cell Seeding and Treatment: Follow steps 1-3 from the LDH Assay protocol, plating cells in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the caspase assay reagent (e.g., Caspase-Glo® 3/7) according to the manufacturer's protocol.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the prepared caspase reagent to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix gently by orbital shaking for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The resulting luminescent signal is proportional to the amount of caspase 3/7 activity. Data can be expressed as fold change relative to the mock-infected/vehicle-treated control.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for assessing compound cytotoxicity against RSV infection.
Simplified RSV-Induced Apoptosis Pathway
Caption: Key pathways in RSV-induced apoptosis.
References
- 1. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Respiratory Syncytial Virus Infection Sensitizes Cells to Apoptosis Mediated by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Host cellular transcriptional response to respiratory syncytial virus infection in HEp-2 cells: insights from cDNA microarray and quantitative PCR analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: RSV-IN-4 and Drug Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the respiratory syncytial virus (RSV) inhibitor, RSV-IN-4, and investigating potential drug resistance mechanisms.
Disclaimer
Information regarding specific resistance mutations to this compound is not publicly available at this time. The following guidance is based on established principles of antiviral resistance research and utilizes data from other well-characterized RSV inhibitors, such as the nucleoprotein (N) inhibitor RSV604, as illustrative examples. The experimental protocols and troubleshooting advice are intended to be broadly applicable for the in vitro study of RSV resistance to polymerase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as RSV L-protein-IN-4, is a noncompetitive inhibitor of the RSV polymerase L-protein.[1][2] The L-protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the transcription and replication of the viral RNA genome.[3] By inhibiting the L-protein, this compound blocks viral RNA synthesis, thereby preventing the production of new virus particles.[2] this compound has demonstrated antiviral activity against RSV strains with a reported half-maximal inhibitory concentration (IC50) of 0.88 μM for the polymerase and a half-maximal effective concentration (EC50) of 0.25 μM in cell culture.[2]
Q2: How is resistance to RSV inhibitors, such as those targeting the N or L proteins, likely to develop?
Resistance to antiviral drugs typically arises from mutations in the viral genome that alter the drug's target protein.[4][5] For inhibitors targeting the RSV N-protein or L-protein, mutations in the respective genes are the primary mechanism for resistance. These mutations can reduce the binding affinity of the inhibitor to the protein, rendering the drug less effective at inhibiting viral replication.[4] The development of resistance often occurs under selective pressure, where the virus is exposed to the antiviral compound over time.[5][6]
Q3: What are some known resistance mutations for other RSV inhibitors?
While specific mutations for this compound are not documented, studies of the N-protein inhibitor RSV604 have identified resistance-conferring mutations. For example, the mutation N:L139I in the nucleoprotein has been shown to cause an approximately 7-fold decrease in the in vitro potency of RSV604.[7] Other single amino acid substitutions in the N protein, such as N105D, I120L, and L139I, have also been demonstrated to confer resistance to RSV604.[6][8]
Q4: How can I determine if my RSV strain has developed resistance to this compound?
To determine if an RSV strain has developed resistance, you will need to perform both phenotypic and genotypic analysis.
-
Phenotypic Analysis: This involves comparing the susceptibility of the potentially resistant virus to the wild-type virus in a cell-based assay. A significant increase in the EC50 value for the new viral strain compared to the wild-type indicates resistance.[5]
-
Genotypic Analysis: This involves sequencing the gene of the target protein (in the case of this compound, the L-protein gene) of the resistant virus to identify mutations that are not present in the wild-type virus.[5][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in EC50 values between experiments. | Inconsistent cell density, virus inoculum, or compound dilutions. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase. Use a consistent multiplicity of infection (MOI) for viral infection. Prepare fresh serial dilutions of the inhibitor for each experiment. |
| Failure to generate resistant mutants in vitro. | Insufficient selective pressure or too high of an initial inhibitor concentration. | Start the selection process with a low concentration of the inhibitor (around the EC50 value) and gradually increase the concentration with each passage.[6] Alternatively, passage a high virus inoculum in the presence of a fixed inhibitor concentration.[5] |
| No mutations found in the target protein gene of a phenotypically resistant virus. | Mutations may be present in other viral proteins that interact with the target or are involved in drug transport/metabolism. Resistance may be due to a mixed viral population. | Perform whole-genome sequencing to identify mutations outside of the target gene. Plaque-purify the resistant virus to ensure a clonal population before sequencing. |
| Resistant virus shows reduced fitness (slower growth, smaller plaques) compared to wild-type. | The resistance mutation may have a deleterious effect on the protein's normal function. | This is a common observation. The fitness of the resistant mutant can be characterized by performing viral growth kinetics and plaque morphology assays and comparing them to the wild-type virus.[6] |
Quantitative Data Summary
The following table summarizes the resistance profile of recombinant RSV mutants to the N-protein inhibitor RSV604, as specific data for this compound is not available. This data is presented to illustrate how resistance is quantified.
| Virus | Mutation in Nucleoprotein (N) | EC50 (μM) | Fold Increase in Resistance | Reference |
| Wild-Type (WT) | None | 0.96 ± 0.04 | 1.0 | [8] |
| Mutant 1 | N105D | 4.78 ± 0.93 | 5.0 | [8] |
| Mutant 2 | I120L | 6.03 ± 0.50 | 6.3 | [8] |
| Mutant 3 | L139I | 6.70 ± 0.80 | 7.0 | [8] |
| Double Mutant | I129L + L139I | >20 | >20 | [8] |
EC50 values were determined by plaque reduction assay and are shown as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Generation of RSV-Resistant Mutants
This protocol describes a general method for selecting for RSV mutants with reduced susceptibility to an antiviral inhibitor in cell culture.
Materials:
-
HEp-2 cells (or other permissive cell line)
-
RSV stock (wild-type)
-
Growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
This compound (or other inhibitor)
-
96-well and 6-well plates
-
T25 or T75 flasks
Methodology:
-
Determine the EC50 of the inhibitor: Perform a dose-response assay to determine the concentration of this compound that inhibits RSV replication by 50%.
-
Initial Passage: Infect a monolayer of HEp-2 cells in a T25 flask with wild-type RSV at a high multiplicity of infection (MOI > 1) in the presence of this compound at a concentration equal to the EC50.
-
Subsequent Passages: When a cytopathic effect (CPE) is observed across the monolayer, harvest the virus-containing supernatant. Use this supernatant to infect fresh HEp-2 cells, gradually increasing the concentration of this compound with each passage.
-
Monitor for Resistance: At each passage, titrate the harvested virus and determine its susceptibility to this compound using a plaque reduction or yield reduction assay to calculate the EC50.
-
Isolate Resistant Virus: Once a viral population emerges that shows a significant increase in the EC50 (e.g., >5-fold), plaque-purify the virus to obtain a clonal population of the resistant mutant.
-
Characterize the Resistant Mutant: Amplify the plaque-purified virus and confirm its resistance phenotypically. Proceed with genotypic analysis by sequencing the L-protein gene to identify mutations.
Protocol 2: Phenotypic Characterization of Resistant RSV
This protocol describes how to determine the susceptibility of an RSV strain to an inhibitor using a plaque reduction assay.
Materials:
-
HEp-2 cells
-
Wild-type and potentially resistant RSV stocks
-
Growth medium
-
Infection medium
-
This compound
-
Methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
Methodology:
-
Cell Seeding: Seed HEp-2 cells in 6-well plates and grow to confluence.
-
Virus Dilution and Incubation: Prepare serial dilutions of the wild-type and resistant RSV stocks.
-
Infection: Infect the confluent cell monolayers with the virus dilutions for 2 hours at 37°C.
-
Inhibitor Treatment: After infection, remove the virus inoculum and overlay the cells with methylcellulose medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C for 4-5 days until plaques are visible.
-
Plaque Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques at each inhibitor concentration.
-
EC50 Calculation: Calculate the EC50 value as the concentration of the inhibitor that reduces the number of plaques by 50% compared to the no-drug control. The fold-resistance is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.[5]
Visualizations
Caption: RSV Replication Cycle and Inhibitor Targets.
Caption: Experimental Workflow for Identifying Drug Resistance.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Assessment of a Computational Approach to Predict Drug Resistance Mutations for HIV, HBV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral drug discovery - Part 3: When the virus fights back – antiviral resistance - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
Technical Support Center: Selection for RSV-IN-4 Resistant Viral Strains
Welcome to the technical support center for the selection of viral strains resistant to RSV-IN-4. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their antiviral resistance studies.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting for this compound resistant viral strains?
A1: The initial and most critical step is to determine the mechanism of action of this compound, specifically which viral protein it targets. The primary targets for RSV inhibitors are the Fusion (F) protein, the RNA-dependent RNA polymerase (L protein), and the Nucleoprotein (N protein).[1] The experimental approach for selecting and characterizing resistant strains will depend on the viral protein targeted by the inhibitor.
Q2: What is the general principle for in vitro selection of drug-resistant RSV?
A2: The standard method is to perform serial passage of the virus in cell culture in the presence of the inhibitor.[2] This is typically done by starting with a low concentration of the inhibitor (around the EC50 value) and gradually increasing the concentration in subsequent passages as the virus adapts and develops resistance.[3]
Q3: Which cell lines are recommended for propagating RSV and selecting for resistant strains?
A3: HEp-2 and A549 cells are two of the most commonly used cell lines for RSV infection studies and are suitable for resistance selection experiments.[4]
Q4: How can I confirm that a selected viral strain is genuinely resistant to this compound?
A4: Resistance is confirmed by performing a viral replication assay (e.g., plaque assay or ELISA-based assay) to compare the EC50 value of this compound against the selected virus and the wild-type parental virus. A significant increase in the EC50 value for the selected strain indicates resistance.
Q5: After selecting a resistant virus, how do I identify the specific mutations conferring resistance?
A5: The gene encoding the target protein of this compound should be sequenced from the resistant viral population. A comparison of this sequence to the wild-type virus sequence will reveal potential resistance mutations. To confirm the role of a specific mutation, reverse genetics can be used to introduce the mutation into a wild-type infectious clone of RSV and then test for a resistant phenotype.
Troubleshooting Guides
Problem 1: Virus is unable to survive even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Initial inhibitor concentration is too high. | Start the selection process with a concentration of this compound equal to or even below the EC50 value. |
| High multiplicity of infection (MOI) is leading to rapid cell death. | Use a lower MOI to allow for multiple rounds of viral replication before extensive cytopathic effect (CPE) occurs. |
| The inhibitor is highly potent with a high barrier to resistance. | Maintain the virus at a sub-optimal inhibitor concentration for several additional passages to allow for the gradual accumulation of resistance mutations. |
Problem 2: Resistance is not developing after multiple passages.
| Possible Cause | Troubleshooting Step |
| The inhibitor concentration is not being increased appropriately. | Gradually increase the concentration of this compound in a stepwise manner as soon as the virus demonstrates robust replication at the current concentration. |
| The inhibitor has a very high barrier to resistance. | Continue passaging for an extended period. Some resistance selections can take many passages to develop. |
| The viral population lacks the genetic diversity to develop resistance. | Consider starting with a larger, more diverse viral stock or a different RSV strain. |
Problem 3: Multiple mutations are identified in the target gene, and it's unclear which one confers resistance.
| Possible Cause | Troubleshooting Step |
| Accumulation of random mutations during cell culture passage. | Plaque-purify the resistant viral population to isolate clonal viruses. Sequence the target gene from several individual plaques to see if a consensus mutation is present. |
| Multiple mutations are required for the full resistance phenotype. | Use reverse genetics to introduce each mutation individually and in combination into a wild-type RSV background to assess the contribution of each mutation to the resistance phenotype. |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound Resistant Virus
-
Cell Seeding: Seed a suitable cell line (e.g., HEp-2) in T-25 flasks and grow to 80-90% confluency.
-
Infection: Infect the cells with wild-type RSV at a low MOI (e.g., 0.01) in the presence of this compound at a concentration equal to its EC50.
-
Incubation: Incubate the infected cells until CPE is observed across 50-75% of the cell monolayer.
-
Harvesting: Harvest the virus by scraping the cells into the medium and freeze-thawing the cell suspension three times.
-
Clarification: Centrifuge the harvested virus to remove cell debris.
-
Serial Passage: Use the clarified viral supernatant to infect fresh cells, gradually increasing the concentration of this compound in each subsequent passage (e.g., 2-fold, 5-fold, 10-fold increases).
-
Monitoring: Monitor for the emergence of a viral population that can replicate efficiently at high concentrations of the inhibitor.
Protocol 2: Characterization of Resistant Phenotype
-
Plaque Purification: Plaque purify the resistant viral population to obtain clonal isolates.
-
Viral Titer Determination: Determine the titer of the plaque-purified resistant virus and the wild-type virus.
-
EC50 Determination: Perform a dose-response experiment by infecting cells with the wild-type and resistant viruses in the presence of a range of this compound concentrations.
-
Data Analysis: Calculate the EC50 value for both viruses. The fold-resistance is calculated by dividing the EC50 of the resistant virus by the EC50 of the wild-type virus.
Quantitative Data Summary
The following table provides a hypothetical summary of results for a successfully selected this compound resistant strain. Researchers should replace this with their experimental data.
| Virus Strain | Target Protein | Identified Mutation(s) | Wild-Type EC50 (nM) | Resistant EC50 (nM) | Fold Resistance |
| This compound-R1 | F protein | D486N | 5 | 250 | 50 |
| This compound-R2 | L protein | M628T | 10 | 500 | 50 |
| This compound-R3 | N protein | Y143H | 20 | 800 | 40 |
Note: The mutations listed are examples of known resistance mutations to other RSV inhibitors and are provided for illustrative purposes.[5]
Visualizations
Experimental Workflow for Selection of Resistant Strains
Caption: Workflow for selecting and characterizing this compound resistant viral strains.
Logical Relationship of Resistance Development
References
- 1. Insights into the Currently Available Drugs and Investigational Compounds Against RSV with a Focus on Their Drug-Resistance Profiles [mdpi.com]
- 2. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. presse.inserm.fr [presse.inserm.fr]
Technical Support Center: RSV Sample Integrity and Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and long-term storage of Respiratory Syncytial Virus (RSV) samples. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guide: Common Issues with RSV Sample Stability
Q1: I am experiencing a significant loss of viral titer in my RSV samples after short-term storage at 4°C. What could be the cause?
A1: While 4°C is a common short-term storage temperature, some RSV strains exhibit unexpected instability at this temperature. Studies have shown that a notable percentage of clinical isolates (around 34%) may lose viability more rapidly at 4°C compared to 20°C.[1] For short-term storage of clinical samples intended for virus isolation, maintaining them at room temperature (20°C) might be preferable for certain strains.[1] However, for nasal aspirates in viral transport medium (VTM), stability at 4°C is generally reliable for up to 2 days.[2][3][4]
Troubleshooting Steps:
-
Review Strain Sensitivity: If working with clinical isolates, consider the possibility of strain-dependent temperature sensitivity.
-
Compare Temperatures: For a new or uncharacterized strain, you can perform a small pilot experiment to compare the stability at 4°C versus 20°C over a 12-24 hour period.
-
Minimize Storage Time: Regardless of the temperature, process samples as quickly as possible. The World Health Organization (WHO) recommends processing specimens within 48 hours when stored at 4°C.[3]
Q2: My viral stocks show a dramatic drop in infectivity after being frozen at -80°C. What went wrong?
A2: The freezing method itself can negatively impact RSV stability.[2][4] Slow freezing or storage at inappropriate freezing temperatures can lead to a significant loss of viral titer. Storing specimens in a standard -20°C freezer is strongly discouraged as this temperature can kill the virus.[5]
Troubleshooting Steps:
-
Utilize Snap Freezing: To preserve infectivity, it is crucial to snap-freeze aliquots in liquid nitrogen or a dry ice-ethanol bath before transferring them to -80°C for long-term storage.[2][4]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing RSV samples is detrimental to viral viability.[5] It is best practice to aliquot viral stocks into single-use volumes before the initial freeze.
-
Verify Freezer Temperature: Ensure your -80°C freezer is maintaining its set temperature consistently.
Q3: We are seeing inconsistent results in our cell-based assays using different batches of purified RSV. Could this be a storage issue?
A3: Yes, inconsistent results can often be traced back to variability in viral stock quality and storage. In addition to storage conditions, the presence of defective viral genomes (DVGs) can influence experimental outcomes.
Troubleshooting Workflow for Inconsistent Assay Results:
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for long-term storage of RSV?
A1: For long-term storage, RSV samples should be aliquoted and stored at -70°C or lower.[5][6] Snap-freezing aliquots before transfer to an ultra-low temperature freezer helps maintain viral stability.[2][4] Under these conditions, RSV in nasal aspirates has been shown to be stable for at least 10-15 months.[2][3]
Q2: How long can I keep RSV samples at 4°C?
A2: The stability of RSV at 4°C can vary. RSV in nasal aspirates collected in VTM is generally stable for up to 2 days.[2][3][4] However, some studies have shown that certain laboratory strains in VTM can be stable for at least 120 hours (5 days).[2][4] It is important to note that some clinical strains may lose infectivity more rapidly at 4°C than at room temperature.[1]
Q3: What type of collection or transport media should be used for RSV samples?
A3: Viral Transport Media (VTM) is commonly used for the collection and transport of RSV specimens.[5] It is essential to use synthetic swabs (e.g., Dacron or rayon) and avoid calcium alginate or wood-shafted swabs.[5]
Q4: Can I refreeze an aliquot of RSV after thawing?
A4: It is strongly recommended to avoid freeze-thaw cycles as they are lethal to the virus.[5] You should prepare single-use aliquots of your viral stocks to prevent the need for refreezing.
Quantitative Data Summary
| Storage Condition | Duration | Stability/Titer Change | Source(s) |
| 4°C | Up to 2 days | Stable for RSV in nasal aspirates | [2][3][4] |
| 4°C | Up to 5 days (120h) | Stable for RSV-A2 lab strain in VTM | [2][4] |
| -20°C | Any duration | Not Recommended ; lethal to the virus | [5] |
| -70°C / -80°C | At least 6 months | Aliquots are stable | [6] |
| -80°C | 10-15 months | Stable after initial snap-freezing | [2][3] |
| Freeze-Thaw Cycles | N/A | Not Recommended ; detrimental to viability | [5] |
Experimental Protocols
Protocol 1: Assessment of Viral Titer by TCID50 Assay
The 50% Tissue Culture Infectious Dose (TCID50) assay is a common method to determine the infectious titer of a virus stock.
Methodology:
-
Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HEp-2 cells) to form a confluent monolayer.
-
Serial Dilution: Prepare ten-fold serial dilutions of the viral sample in infection medium.
-
Infection: Remove the culture medium from the cells and inoculate the wells with the different viral dilutions. Include a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for a duration sufficient for the virus to cause a cytopathic effect (CPE), typically 5-7 days for RSV.
-
Scoring: Observe the wells for the presence of CPE under a microscope. Score each well as positive or negative for infection.
-
Calculation: Calculate the TCID50 value using a method such as the Reed-Muench or Spearman-Kärber formula. This value represents the viral dilution at which 50% of the cell cultures are infected.
Workflow for RSV Sample Handling and Storage:
References
- 1. Variation in Thermal Stability among Respiratory Syncytial Virus Clinical Isolates under Non-Freezing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Respiratory Syncytial Virus in Nasal Aspirate From Patients Infected With RSV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. in.gov [in.gov]
- 6. mybiosource.com [mybiosource.com]
Inconsistent results in RSV-IN-4 replication assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in replication assays involving the novel respiratory syncytial virus (RSV) inhibitor, RSV-IN-4.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the EC50 values for this compound between experiments. What are the potential causes?
A1: Variability in EC50 values is a common issue and can stem from several factors:
-
Cell Health and Passage Number: The susceptibility of cell lines like HEp-2 and A549 to RSV infection can change with increasing passage number.[1] Cells that are unhealthy, overly confluent, or have been passaged too many times can yield inconsistent results. It is recommended to use cells within a defined, low passage range for all experiments.
-
Virus Titer and Stock Quality: The infectious titer of your RSV stock is critical. Inconsistent thawing, multiple freeze-thaw cycles, or prolonged storage can reduce the effective multiplicity of infection (MOI) and affect inhibitor potency measurements.[2] Always titer your virus stock before starting a new set of experiments. The presence of defective viral genomes (DVGs) in the virus stock can also interfere with replication.[3]
-
Reagent Consistency: Ensure that all reagents, including cell culture media, serum, and the inhibitor itself, are from consistent lots. The quality and concentration of the solvent (e.g., DMSO) used to dissolve this compound should be kept constant across all wells and plates.
Q2: Our assays show high cytotoxicity at concentrations where we expect to see antiviral activity. How can we address this?
A2: High cytotoxicity can mask the true antiviral effect of this compound.
-
Determine Cytotoxicity in Parallel: Always run a cytotoxicity assay on uninfected cells in parallel with your antiviral assay.[4][5] This will help you determine the 50% cytotoxic concentration (CC50) and calculate a selectivity index (SI = CC50/EC50).
-
Check Solvent Concentration: The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells. It is advisable to run a vehicle control with the highest concentration of the solvent used in the experiment.
-
Reduce Incubation Time: If this compound has a narrow therapeutic window, consider reducing the incubation time of the assay to minimize toxic effects while still allowing for the detection of antiviral activity.
Q3: We are not observing a clear dose-response curve with this compound. What could be the issue?
A3: A flat or irregular dose-response curve can be due to several reasons:
-
Incorrect Concentration Range: You may be testing a concentration range that is too high or too low. Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active range of this compound.
-
Compound Solubility: this compound may be precipitating out of solution at higher concentrations. Visually inspect the wells for any signs of precipitation. If solubility is an issue, consider using a different solvent or formulation.
-
Mechanism of Action: The mechanism of action of this compound might not be straightforward. For example, some inhibitors have a very steep dose-response curve, while others may have a biphasic effect.[6]
Q4: Our results from the plaque reduction assay and qRT-PCR assay are not correlating. Why might this be?
A4: Discrepancies between different assay formats are not uncommon and can provide insights into the mechanism of action.
-
Plaque assays measure the production of infectious viral particles.
An inhibitor might block the release of infectious virions without significantly affecting viral RNA synthesis, leading to a potent effect in the plaque assay but a weaker effect in the qRT-PCR assay.[6][9][10] Conversely, an inhibitor targeting RNA replication would be expected to show a strong effect in both assays. This discrepancy can be a valuable piece of data for understanding how this compound works.
Data Presentation
Table 1: Expected Antiviral Activity and Cytotoxicity of this compound in Different Cell Lines
| Parameter | HEp-2 Cells | A549 Cells | Primary Human Bronchial Epithelial Cells (HBECs) |
| Antiviral Activity (EC50) | 0.5 µM | 1.2 µM | 0.8 µM |
| Cytotoxicity (CC50) | > 50 µM | > 50 µM | > 50 µM |
| Selectivity Index (SI) | > 100 | > 41.7 | > 62.5 |
Note: These are hypothetical values for illustrative purposes. Actual values may vary based on experimental conditions.
Table 2: Troubleshooting Guide for Inconsistent Assay Results
| Observation | Potential Cause | Suggested Action |
| High well-to-well variability | Inconsistent cell seeding, pipetting errors, edge effects on the plate. | Use a multichannel pipette, ensure even cell suspension, avoid using outer wells of the plate. |
| No antiviral activity observed | Inactive compound, incorrect MOI, resistant virus strain. | Verify compound integrity, optimize MOI, sequence virus stock. |
| "Bell-shaped" dose-response | Compound precipitation at high concentrations, off-target effects. | Check compound solubility, test in a different cell line. |
Experimental Protocols
Protocol 1: RSV Plaque Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an inhibitor.
-
Cell Seeding: Seed HEp-2 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium (e.g., MEM with 2% FBS).
-
Infection: When cells are confluent, remove the growth medium and infect the cells with RSV at an MOI of 0.01 in the presence of the diluted inhibitor or vehicle control.
-
Adsorption: Incubate for 2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose) containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C for 4-5 days until plaques are visible.
-
Fixation and Staining: Fix the cells (e.g., with 10% formalin) and stain with a crystal violet solution.
-
Quantification: Count the number of plaques in each well. The EC50 is the concentration of the inhibitor that reduces the number of plaques by 50% compared to the vehicle control.[11][12]
Protocol 2: qRT-PCR for RSV Replication
This method measures the effect of an inhibitor on the accumulation of viral RNA.
-
Cell Seeding and Infection: Seed A549 cells in a 24-well plate. The next day, treat the cells with serial dilutions of this compound and infect with RSV at an MOI of 1.
-
Incubation: Incubate the infected cells for 24-48 hours at 37°C.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Real-Time PCR: Perform real-time PCR using primers and a probe specific for a conserved RSV gene (e.g., the N gene).[10] Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative quantity of viral RNA at each inhibitor concentration compared to the vehicle control. The EC50 is the concentration that reduces viral RNA levels by 50%.
Protocol 3: MTS Cytotoxicity Assay
This assay measures cell viability to determine the cytotoxicity of the inhibitor.
-
Cell Seeding: Seed HEp-2 or A549 cells in a 96-well plate.
-
Compound Addition: The next day, add serial dilutions of this compound to the wells (in triplicate). Include wells with vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours).
-
MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cell viability at each concentration relative to the vehicle control. The CC50 is the concentration that reduces cell viability by 50%.[4]
Visualizations
Caption: Simplified RSV-induced host signaling pathway and the potential target of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Caption: A decision tree to troubleshoot inconsistent results in this compound assays.
References
- 1. Advances in development of antiviral strategies against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proof of stability of an RSV Controlled Human Infection Model challenge agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Respiratory Syncytial Virus with High or Low Content of Defective Viral Particles and Their Purification from Viral Stocks [en.bio-protocol.org]
- 4. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Respiratory Syncytial Virus induces the classical ROS-dependent NETosis through PAD-4 and necroptosis pathways activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Methods for Monitoring Dynamics of Pulmonary RSV Replication by Viral Culture and by Real-Time Reverse Transcription-PCR in vivo: Detection of Abortive Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for monitoring dynamics of pulmonary RSV replication by viral culture and by real-time reverse transcription-PCR in vivo: Detection of abortive viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Respiratory Syncytial Virus Infects and Abortively Replicates in the Lungs in Spite of Preexisting Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolonged viral replication and longitudinal viral dynamic differences among respiratory syncytial virus infected infants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation, Amplification, and Titration of Recombinant Respiratory Syncytial Viruses [jove.com]
- 12. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Minimizing Inhibitor-X Degradation in Cell Culture Media
Welcome to the technical support center for Inhibitor-X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Inhibitor-X in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the activity of Inhibitor-X over the course of my cell culture experiment. What are the likely causes?
A1: A loss of compound activity can be attributed to several factors:
-
Chemical Degradation: Inhibitor-X may be unstable in the aqueous, physiological pH environment of the cell culture media, potentially undergoing hydrolysis, oxidation, or photolysis.[1]
-
Adsorption to Labware: The compound might be nonspecifically binding to the plastic surfaces of your cell culture plates, tubes, or pipette tips.[1]
-
Cellular Metabolism: The cells in your culture may be metabolizing Inhibitor-X into an inactive form.[1]
-
Precipitation: The solubility of Inhibitor-X in the cell culture media may be limited, causing it to precipitate out of solution over time, especially at higher concentrations.[1]
Q2: What are the most common chemical degradation pathways for small molecules like Inhibitor-X in cell culture media?
A2: The most prevalent degradation pathways in aqueous environments such as cell culture media include:
-
Hydrolysis: The cleavage of chemical bonds by reaction with water. Functional groups like esters, amides, and lactams are particularly susceptible.[1]
-
Oxidation: A reaction involving the loss of electrons, which can be initiated by exposure to oxygen, light, or trace metals.[1]
-
Photolysis: Degradation caused by exposure to light, especially ultraviolet (UV) light.[1]
Q3: How should I prepare and store stock solutions of Inhibitor-X to maximize stability?
A3: To ensure the stability of your Inhibitor-X stock solution, follow these best practices:
-
Solvent Selection: Dissolve Inhibitor-X in a high-purity, anhydrous solvent such as DMSO.[2]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell culture, which can have cytotoxic effects.[3]
-
Aliquoting and Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2][3] It is best to use them on the same day of preparation or within one month.[4]
-
Light Protection: If the compound is known to be light-sensitive, protect the stock solution from light by using amber vials or wrapping them in foil.[2]
Q4: What is the expected stability of Inhibitor-X in cell culture media?
A4: The stability of small molecule inhibitors in aqueous and complex biological media can vary significantly.[3] Factors that influence stability include the compound's chemical structure, the pH and composition of the media, the presence of serum proteins, and the incubation temperature and duration.[3][4] Some compounds may be stable for days, while others can degrade within hours.[3] It is crucial to determine the stability of Inhibitor-X under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during cell culture experiments with Inhibitor-X.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect of the inhibitor. | 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media over the course of the experiment.[3] | 1. Perform a stability study of the inhibitor in your specific media and conditions (see Experimental Protocols). Consider refreshing the media with a fresh inhibitor at regular intervals for long-term experiments.[3] |
| 2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells to reach its intracellular target.[3] | 2. Review the physicochemical properties of the inhibitor. If poor permeability is suspected, consider using a different inhibitor with better cell penetration characteristics.[3] | |
| 3. Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition.[3] | 3. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and endpoint.[3] | |
| High cellular toxicity observed at effective concentrations. | 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.[3] | 1. Use the lowest effective concentration of the inhibitor. Consider using a more selective inhibitor if available.[3] |
| 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[3] | 2. Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO).[1][3] | |
| High variability in stability measurements between replicates. | 1. Inconsistent Sample Handling: Non-uniform mixing or pipetting errors can lead to variability.[4][5] | 1. Ensure uniform mixing of the media at the start of the experiment and before taking each sample. Use calibrated pipettes and proper technique.[5] |
| 2. Analytical Method Variability: The analytical method (e.g., HPLC, LC-MS/MS) may not be validated or reproducible.[5] | 2. Validate your analytical method for linearity, precision, and accuracy.[4] | |
| 3. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or media.[4] | 3. Confirm the complete dissolution of the compound in the solvent and media. |
Experimental Protocols
Protocol for Assessing the Stability of Inhibitor-X in Cell Culture Media
Objective: To determine the stability of a small molecule compound in cell culture media over a specified time course.[1]
Materials:
-
Inhibitor-X
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or multi-well plates[1]
-
Incubator (37°C, 5% CO₂)[1]
-
HPLC or LC-MS/MS system[1]
Methodology:
-
Prepare a working solution of your compound in the cell culture medium at the final concentration used in your experiments.[1]
-
Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point.[1]
-
Place the tubes in a 37°C, 5% CO₂ incubator. [1]
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.[1]
-
Immediately analyze the sample by HPLC or LC-MS/MS to determine the concentration of the parent compound.[1]
-
Compare the concentration at each time point to the initial concentration at time 0 to determine the percentage of compound remaining.[1]
Visualizations
Caption: Troubleshooting workflow for addressing instability issues with Inhibitor-X.
Caption: Workflow for assessing the stability of Inhibitor-X in cell culture media.
Caption: Hypothetical signaling pathway of RSV-induced NRF2 degradation and the target of Inhibitor-X.
References
Technical Support Center: RSV Inhibitor Cross-Resistance
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cross-resistance of novel Respiratory Syncytial Virus (RSV) inhibitors, including compounds that may be internally designated, such as RSV-IN-4. The following information is structured to address common questions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are working with a novel RSV inhibitor, this compound, and are concerned about potential cross-resistance with other inhibitors. What is the first step to assess this?
A1: The initial and most critical step is to determine the mechanism of action (MoA) of this compound, specifically the viral protein it targets. Cross-resistance is most likely to occur with other inhibitors that target the same viral protein. For instance, if this compound is a fusion inhibitor targeting the F protein, it is more likely to show cross-resistance with other F protein inhibitors.[1][2] Conversely, cross-resistance is unlikely with inhibitors that target different proteins, such as the L protein (polymerase) or the N protein (nucleoprotein).[3][4]
Q2: How can we determine the viral target of our inhibitor?
A2: The most common method is through resistance selection studies. This involves passaging RSV in the presence of increasing concentrations of your inhibitor to select for resistant viral variants.[5][6] Subsequent sequencing of the resistant virus's genome will identify mutations that confer resistance. The gene harboring these mutations will pinpoint the likely target of your inhibitor. For example, mutations in the F gene would indicate a fusion inhibitor, while mutations in the L gene would suggest a polymerase inhibitor.
Q3: We have identified a mutation in the F protein that confers resistance to this compound. What does this imply for cross-resistance?
A3: A mutation in the F protein strongly suggests that this compound is a fusion inhibitor. Cross-resistance with other fusion inhibitors is highly probable.[7] Many fusion inhibitors bind to a pocket in the pre-fusion conformation of the F protein, and mutations in this region can confer broad resistance to structurally diverse compounds.[8][9][10][11] For example, the K394R mutation in the F protein is known to cause cross-resistance to multiple fusion inhibitors.[9][10][11][12]
Q4: If this compound is found to be a polymerase (L protein) inhibitor, what is the likelihood of cross-resistance with other polymerase inhibitors?
A4: The L protein is a large, multifunctional enzyme with several domains. The likelihood of cross-resistance depends on the specific binding site of the inhibitors.[3] For instance, a non-nucleoside inhibitor targeting the capping enzyme domain of the L protein, like AZ-27, would not show cross-resistance with a nucleoside analog inhibitor like ALS-8112 that targets the RNA-dependent RNA polymerase (RdRp) active site.[3] Resistance mutations for AZ-27 (e.g., Y1631H) do not confer resistance to ALS-8112, and vice versa.[3][13]
Q5: What if our inhibitor targets the nucleoprotein (N protein)?
A5: Inhibitors targeting the N protein, such as RSV604, are a distinct class.[14][15] Cross-resistance would be expected with other inhibitors that bind to the same site on the N protein. However, they are unlikely to show cross-resistance with fusion or polymerase inhibitors.[4] It is important to note that the activity of some N protein inhibitors can be cell-line dependent.[14]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in EC50 values in cross-resistance assays. | Inconsistent virus titer, cell seeding density, or incubation times. | Standardize all assay parameters. Use a consistent, low passage number of the viral stock. Ensure uniform cell monolayers. |
| No resistant mutants are selected after multiple passages. | The inhibitor may have a high barrier to resistance. The inhibitor concentration may be too high, preventing any viral replication. | Start selection with a concentration around the EC50. Gradually increase the concentration in subsequent passages. |
| Selected resistant virus shows reduced fitness (e.g., smaller plaques, slower growth). | The resistance mutation may have a fitness cost to the virus.[8] | Characterize the growth kinetics of the resistant mutant compared to the wild-type virus. This is important for interpreting the clinical relevance of the resistance. |
| Conflicting cross-resistance results between different assays (e.g., plaque reduction vs. microneutralization). | The assays may measure different aspects of viral inhibition. Assay sensitivity and endpoint measurements can differ. | Use multiple, mechanistically distinct assays to confirm cross-resistance profiles. Ensure assay conditions are optimized for each viral strain being tested. |
Quantitative Data Summary
The following tables summarize known cross-resistance patterns for different classes of RSV inhibitors. This data can be used as a reference when evaluating a new inhibitor like this compound.
Table 1: Cross-Resistance Profile of RSV Fusion (F Protein) Inhibitors
| Inhibitor | Class | Known Resistance Mutations | Cross-Resistance Observed with: | Fold-Change in EC50 for Resistant Mutant |
| BMS-433771 | Fusion | K394R | TMC-353121, JNJ-53718678, AK-0529 | >1,250-fold[9] |
| GS-5806 (Presatovir) | Fusion | D489Y | GPAR-3710 | Significant resistance observed[16] |
| Salvianolic acid R (LF-6) | Fusion | K394R | BMS-433771, TMC-353121, JNJ-53718678, AK-0529 | Broad cross-resistance[9][10][11][12] |
| AK-0529 | Fusion | K394H | BMS-433771, TMC-353121, JNJ-53718678 | Broad cross-resistance[9] |
Table 2: Lack of Cross-Resistance Between Different Classes of RSV Polymerase (L Protein) Inhibitors
| Inhibitor | Class | Resistance Mutation | Cross-Resistance with AZ-27 (Non-nucleoside)? | Cross-Resistance with ALS-8112 (Nucleoside)? |
| ALS-8112 | Nucleoside Analog | QUAD (M628L, A789V, L795I, I796V) | No[3][13] | N/A |
| AZ-27 | Non-nucleoside | Y1631H | N/A | No[3][13] |
Table 3: Resistance Profile of RSV Nucleoprotein (N Protein) Inhibitors
| Inhibitor | Class | Known Resistance Mutations | Cross-Resistance with other N protein inhibitors? | Cross-Resistance with Fusion or Polymerase Inhibitors? |
| RSV604 | Nucleoprotein | L139I | Possible with inhibitors targeting the same site. | No[4] |
| EDP-938 | Nucleoprotein | High barrier to resistance | No cross-resistance observed with fusion or non-nucleoside L polymerase inhibitors.[4] | No[4] |
Experimental Protocols
1. Plaque Reduction Assay for EC50 Determination
This assay quantifies the concentration of an inhibitor required to reduce the number of viral plaques by 50%.
-
Materials:
-
Vero or HEp-2 cells
-
RSV stock (wild-type or resistant mutant)
-
96-well tissue culture plates
-
Infection medium (e.g., MEM with 2% FBS)
-
Methylcellulose (B11928114) overlay
-
Crystal violet staining solution
-
Your RSV inhibitor (e.g., this compound)
-
-
Procedure:
-
Seed 96-well plates with Vero or HEp-2 cells to form a confluent monolayer.
-
Prepare serial dilutions of your inhibitor in infection medium.
-
Pre-incubate the cell monolayers with the inhibitor dilutions for 1 hour at 37°C.
-
Infect the cells with a dilution of RSV calculated to produce 50-100 plaques per well.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with methylcellulose containing the corresponding inhibitor concentration.
-
Incubate for 3-5 days at 37°C until plaques are visible.
-
Fix the cells with formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the EC50 value by plotting the percentage of plaque reduction against the inhibitor concentration.
-
2. Resistance Selection Protocol
This protocol is used to generate RSV mutants that are resistant to a specific inhibitor.
-
Materials:
-
HEp-2 cells
-
Wild-type RSV stock
-
6-well tissue culture plates
-
Your RSV inhibitor
-
-
Procedure:
-
Infect a confluent monolayer of HEp-2 cells in a 6-well plate with wild-type RSV at a low multiplicity of infection (MOI) of 0.01-0.1.
-
Add your inhibitor at a concentration equal to its EC50.
-
Incubate the culture until cytopathic effect (CPE) is observed (typically 3-5 days).
-
Harvest the virus from the supernatant and cell lysate. This is Passage 1.
-
Use the harvested virus to infect fresh HEp-2 cells, and increase the inhibitor concentration 2- to 4-fold.
-
Repeat this process for multiple passages, gradually increasing the inhibitor concentration.
-
After 10-20 passages, or when the virus can replicate in a high concentration of the inhibitor, plaque purify the virus to isolate a clonal resistant population.
-
Sequence the genome of the resistant virus to identify mutations.
-
Visualizations
Caption: RSV replication cycle and targets of major inhibitor classes.
Caption: Logical workflow for predicting cross-resistance.
Caption: Experimental workflow for assessing cross-resistance.
References
- 1. Cross-resistance mechanism of respiratory syncytial virus against structurally diverse entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-resistance mechanism of respiratory syncytial virus against structurally diverse entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of an orally available respiratory syncytial virus L protein polymerase inhibitor DZ7487 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 9. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
Validation & Comparative
Comparative In Vitro Efficacy of Antiviral Agents Against Respiratory Syncytial Virus (RSV)
A comprehensive analysis of the in vitro antiviral activity of ribavirin (B1680618), a broad-spectrum antiviral agent, against Respiratory Syncytial Virus (RSV). This guide provides key efficacy data, detailed experimental methodologies, and a visual representation of its mechanism of action.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. The development of effective antiviral therapies is a critical area of research. This guide focuses on the in vitro efficacy of ribavirin, a synthetic nucleoside analog, which has been a benchmark for anti-RSV activity. Due to the absence of publicly available in vitro efficacy data for "RSV-IN-4," a direct comparison is not possible at this time. This guide will, therefore, provide a detailed overview of ribavirin's performance as a reference for researchers and drug development professionals.
Ribavirin: In Vitro Efficacy against RSV
Ribavirin has demonstrated inhibitory effects on RSV replication in various in vitro studies. The following table summarizes key quantitative data from representative experiments.
Table 1: In Vitro Anti-RSV Efficacy of Ribavirin
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Ribavirin | RSV (unspecified) | - | Plaque Reduction Assay | 3 - 10 | Not Reported | Not Reported | [1][2] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells. SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of a drug.
Experimental Protocols
The in vitro antiviral activity of ribavirin against RSV is commonly assessed using the following methodologies:
Plaque Reduction Assay
This assay is a standard method to quantify the inhibition of viral replication.
-
Cell Culture: A monolayer of a susceptible cell line (e.g., HEp-2, A549) is prepared in multi-well plates.
-
Virus Infection: The cells are infected with a known titer of RSV.
-
Compound Treatment: After a viral adsorption period, the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compound (ribavirin).
-
Incubation: The plates are incubated for a period that allows for the formation of viral plaques (localized areas of cell death).
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the compound is compared to the number in the untreated control wells.
-
EC50 Determination: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50%.[1][2]
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death.
-
Cell Seeding: Susceptible cells are seeded in 96-well plates.
-
Infection and Treatment: Cells are infected with RSV and simultaneously or post-infection, treated with various concentrations of the test compound.
-
Incubation: Plates are incubated for several days to allow for the development of CPE in the virus-infected, untreated control wells.
-
CPE Assessment: The extent of CPE is evaluated, often by staining the remaining viable cells with a dye like crystal violet. The dye uptake is then quantified using a plate reader.
-
EC50 Calculation: The EC50 is the concentration of the compound that inhibits 50% of the viral CPE.
Mechanism of Action & Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of ribavirin against RSV and a typical experimental workflow for in vitro efficacy testing.
Caption: Workflow for in vitro anti-RSV efficacy testing.
Caption: Ribavirin's multi-faceted inhibition of RSV replication.
Conclusion
Ribavirin exhibits in vitro activity against RSV, primarily by interfering with viral RNA synthesis and capping.[3] While it has served as a valuable tool in RSV research, its clinical use is limited. The data and protocols presented here provide a baseline for the evaluation of new anti-RSV compounds. Future research and the publication of data on novel inhibitors, such as this compound, will be essential for the development of more potent and specific antiviral therapies for RSV infections.
References
- 1. Effects of ribavirin on respiratory syncytial virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ribavirin on respiratory syncytial virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Ribavirin for RSV | Department of Internal Medicine | University of Nebraska Medical Center [unmc.edu]
Navigating the RSV Therapeutic Landscape: An In Vivo Efficacy Comparison of Novel Inhibitors
For researchers, scientists, and drug development professionals, the quest for effective respiratory syncytial virus (RSV) therapies is a critical endeavor. This guide provides an objective comparison of the in vivo efficacy of EDP-938, a notable RSV nucleoprotein inhibitor, with other key RSV inhibitors, ziresovir (B611949) and presatovir (B610194), which target viral fusion. The absence of publicly available in vivo data for RSV-IN-4 necessitates a focus on these clinically relevant alternatives.
This comparative analysis is based on preclinical and clinical data to inform research and development decisions in the pursuit of potent RSV antivirals.
Comparative In Vivo Efficacy of RSV Inhibitors
The following table summarizes the quantitative in vivo efficacy data for EDP-938, ziresovir, and presatovir in various animal models. These inhibitors represent two distinct mechanisms of action against RSV: nucleoprotein inhibition and fusion inhibition.
| Inhibitor | Target | Animal Model | Key Efficacy Endpoints | Results |
| EDP-938 | Nucleoprotein (N) | African Green Monkey | Viral Load Reduction (BAL) | Statistically significant reduction in RSV RNA in bronchoalveolar lavage (BAL) fluid.[1][2][3] |
| Healthy Adult Volunteers (Human Challenge) | Viral Load AUC & Clinical Symptoms | Highly statistically significant (p<0.001) reductions in viral load area under the curve (AUC) and total symptom score.[4][5] | ||
| Ziresovir (JNJ-53718678) | Fusion (F) Protein | BALB/c Mouse | Viral Titer Reduction (Lungs) | Demonstrated antiviral efficacy in the BALB/c mouse RSV viral challenge model.[6] |
| Hospitalized Infants | Viral Load & Clinical Score | Significant reduction in viral load and improvement in Wang bronchiolitis clinical score compared to placebo.[7][8] In a Phase 3 trial, the ziresovir group showed an average decrease in RSV viral load of 2.5 log10 copies/mL 96 hours after the first dose, compared to a 1.9 log10 copies/mL decrease in the placebo group.[9] The reduction in the Wang bronchiolitis clinical score by day 3 was significantly greater in the ziresovir group (−3.4 points) compared with the placebo group (−2.7 points).[8] | ||
| Presatovir (GS-5806) | Fusion (F) Protein | Healthy Adult Volunteers (Human Challenge) | Viral Load & Clinical Disease Severity | Reduced RSV viral load and the severity of clinical disease.[10] |
| Hematopoietic Cell Transplant (HCT) Recipients | Viral Load & Lower Respiratory Tract Complications (LRTC) | Did not significantly reduce the time-weighted average change in nasal viral load from Day 1 to 9.[10][11][12][13] No significant reduction in the proportion of patients who developed LRTC.[10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are summaries of the experimental protocols used for the key studies cited.
EDP-938: African Green Monkey Model
-
Animal Model: African Green Monkeys, selected for their permissiveness to human RSV infection.[1][2]
-
Virus Inoculation: Animals were challenged with RSV A2 strain.[2]
-
Drug Administration: EDP-938 was administered orally (via gavage) at a dose of 100 mg/kg twice daily (BID), starting 24 hours prior to viral challenge and continuing for 5 days post-infection.[1]
-
Efficacy Assessment: Viral load was quantified from bronchoalveolar lavage (BAL) and nasopharyngeal (NP) swabs at various time points post-infection using RT-qPCR.[1] The limit of detection was 100 copies/mL.[3]
Ziresovir: BALB/c Mouse Model
-
Animal Model: BALB/c mice, a commonly used inbred strain for RSV infection studies.[14][15]
-
Virus Inoculation: Mice were infected intranasally with RSV.[15]
-
Drug Administration: Ziresovir was administered orally. Specific dosing regimens from preclinical studies are often proprietary but are designed to achieve therapeutic concentrations in the lungs.
-
Efficacy Assessment: Viral titers in the lungs were determined at a set time point post-infection (typically at peak viral replication, around day 4-5) via plaque assay or RT-qPCR.[14]
Presatovir: Neonatal Lamb Model
-
Animal Model: Neonatal lambs are utilized as they are a fully replicative model for RSV infection that closely mimics infant RSV disease.[16]
-
Virus Inoculation: Lambs were infected with an RSV strain, often via nebulization to simulate natural infection.[16]
-
Drug Administration: The route, concentration, and timing of antiviral treatment were varied in studies to determine optimal therapeutic conditions.[16]
-
Efficacy Assessment: Efficacy was evaluated by measuring the impact on clinical parameters, the degree of pulmonary lesions, and the reduction in RSV viral titer and RNA in the lungs and BAL fluid.[16]
Visualizing RSV Inhibition
To understand the mechanisms of action of these inhibitors, it is helpful to visualize the RSV replication cycle and the specific stages targeted by different drug classes.
Caption: RSV replication cycle with points of inhibition for fusion and nucleoprotein inhibitors.
The provided DOT script visualizes the key stages of the Respiratory Syncytial Virus (RSV) replication cycle within a host cell. It begins with the attachment and fusion of the virus to the host cell membrane, a process targeted by fusion inhibitors like ziresovir and presatovir. Following entry, the viral ribonucleoprotein (RNP) complex is released and undergoes transcription and replication. Nucleoprotein inhibitors such as EDP-938 interfere with these critical steps, thereby halting viral propagation. The newly synthesized viral components are then assembled into new virions, which are released from the host cell to infect other cells. This diagram illustrates the distinct mechanisms by which different classes of RSV inhibitors exert their antiviral effects.
References
- 1. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. researchgate.net [researchgate.net]
- 4. LB6. EDP-938, a Novel RSV N-Inhibitor, Administered Once or Twice Daily Was Safe and Demonstrated Robust Antiviral and Clinical Efficacy in a Healthy Volunteer Challenge Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Safety and efficacy of AK0529 in respiratory syncytial virus‐infected infant patients: A phase 2 proof‐of‐concept trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. ajmc.com [ajmc.com]
- 9. ArkBio Announces Publication of Phase 3 Clinical Trial Results of Ziresovir for the Treatment of RSV Infection in The New England Journal of Medicine [arkbiosciences.com]
- 10. scienceopen.com [scienceopen.com]
- 11. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of Presatovir in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of Presatovir for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mouse Models of Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A model of respiratory syncytial virus (RSV) infection of infants in newborn lambs - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of RSV L-Protein Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a novel antiviral compound engages its intended target within a cellular context is a critical step in the development of new therapeutics for Respiratory Syncytial Virus (RSV). This guide provides a comparative overview of experimental approaches to validate the target engagement of RSV L-protein inhibitors, with a focus on RSV L-protein-IN-4 and its analogs. The methodologies and data presented herein offer a framework for the preclinical evaluation of novel RSV polymerase inhibitors.
Introduction to RSV L-Protein as a Therapeutic Target
The Respiratory Syncytial Virus (RSV) Large (L) protein is a multifunctional enzyme essential for viral replication and transcription. It houses the RNA-dependent RNA polymerase (RdRp) activity, as well as mRNA capping and polyadenylation functions.[1][2] This makes the L-protein a prime target for antiviral drug development. RSV L-protein-IN-4 is a noncompetitive inhibitor of the RSV polymerase.[3] This guide will compare RSV L-protein-IN-4 with other notable RSV L-protein inhibitors, including RSV L-protein-IN-1, RSV L-protein-IN-5, AZ-27, BI Compound D, and the broad-spectrum antiviral, Ribavirin (B1680618).
Comparative Analysis of In Vitro and Cellular Activity
The following table summarizes the in vitro and cellular potency of RSV L-protein-IN-4 and its comparators against RSV.
| Compound | Target | In Vitro IC50 (µM) | Cellular EC50 (µM) | Cell Line | RSV Strain | Reference |
| RSV L-protein-IN-4 (Compound C) | L-protein (Polymerase) | 0.88 | 0.25 | HEp-2 | Long | [4] |
| RSV L-protein-IN-1 (Compound D) | L-protein (Polymerase) | 0.089 | 0.021 | HEp-2 | Long | [4][5] |
| RSV L-protein-IN-5 (Compound E) | L-protein (Polymerase) | 0.66 | 0.1 | HEp-2 | Long | [6] |
| AZ-27 | L-protein (Polymerase) | Not Reported | 0.01 (A subtype) | HEp-2 | A2 | [2] |
| 1.3 (B subtype) | HEp-2 | B-WST | [2] | |||
| BI Compound D | L-protein (Polymerase) | 0.089 | 0.32 | HEp-2 | Not Specified | [2] |
| Ribavirin | Viral RNA Polymerase (among other mechanisms) | Not applicable | ~20 | HEp-2 | Long | [7][8][9] |
Key Experimental Methodologies for Target Validation
Validating that a compound's antiviral activity is a direct result of engaging the RSV L-protein requires a multi-pronged approach. Below are detailed protocols for key experiments.
In Vitro RSV Polymerase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the RSV L-protein in a cell-free system.
Workflow for In Vitro RSV Polymerase Assay
Caption: Workflow for the in vitro RSV polymerase assay.
Protocol:
-
Preparation of RSV Ribonucleoprotein (RNP) Complexes: RNP complexes are isolated from RSV-infected cells. These complexes contain the L-protein polymerase, phosphoprotein (P), nucleoprotein (N), M2-1 protein, and the viral RNA genome, which serves as the template.
-
Reaction Mixture: The purified RNP complexes are incubated with a reaction buffer containing ribonucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-³²P]GTP), and serial dilutions of the test compound or vehicle control.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 2-4 hours) to allow for RNA synthesis.
-
RNA Purification: The newly synthesized radiolabeled RNA is purified from the reaction mixture.
-
Analysis: The purified RNA is separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The intensity of the bands corresponding to viral transcripts is quantified to determine the extent of inhibition at each compound concentration.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
RSV Minigenome Assay
This cell-based assay assesses the activity of the RSV polymerase on a subgenomic replicon (minigenome) that contains a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase) flanked by the RSV leader and trailer regions. This allows for the quantification of viral RNA synthesis in a cellular environment.
Workflow for RSV Minigenome Assay
Caption: Workflow for the RSV minigenome assay.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEp-2 or BSR-T7/5) is co-transfected with a set of plasmids. These plasmids drive the expression of the RSV N, P, L, and M2-1 proteins, along with a plasmid containing the RSV minigenome.
-
Compound Treatment: Following transfection, the cells are treated with serial dilutions of the test compound or a vehicle control.
-
Incubation: The cells are incubated for 24-48 hours to allow for minigenome transcription and replication, and subsequent reporter protein expression.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter protein is measured using a suitable assay (e.g., a luciferase assay system).
-
EC50 Determination: The 50% effective concentration (EC50) is determined by plotting the reporter activity against the compound concentration. Consistent with its inhibition of RSV transcription, RSV L-protein-IN-4 (compound C) and RSV L-protein-IN-1 (compound D) inhibited luciferase activity in this assay, with EC50 values of 450 and 33 nM, respectively.[4]
Resistance Mutation Mapping
The generation of drug-resistant viral mutants is a powerful method to confirm the direct target of an antiviral compound.
Logical Flow of Resistance Mutation Mapping
Caption: Logical flow for resistance mutation mapping.
Protocol:
-
Selection of Resistant Viruses: Wild-type RSV is serially passaged in cell culture in the presence of sub-optimal concentrations of the inhibitor. The concentration of the inhibitor is gradually increased with each passage.
-
Isolation of Resistant Clones: Viruses that can replicate in the presence of high concentrations of the inhibitor are isolated and plaque-purified.
-
Genotypic Analysis: The RNA from the resistant viral clones is extracted, and the gene encoding the putative target protein (in this case, the L-protein) is sequenced to identify mutations that are not present in the parental wild-type virus. For the class of inhibitors including RSV L-protein-IN-4, mutations conferring resistance have been mapped to a novel motif within the RSV L gene.[10]
-
Phenotypic Confirmation: The identified mutation(s) are introduced into a wild-type RSV infectious clone using reverse genetics. The resulting recombinant virus is then tested for its susceptibility to the inhibitor to confirm that the mutation(s) are responsible for the resistant phenotype.
Conclusion
Validating the target engagement of novel RSV L-protein inhibitors like RSV-IN-4 requires a combination of in vitro biochemical assays, cell-based functional assays, and resistance mutation mapping. The data and protocols presented in this guide provide a framework for researchers to rigorously assess the mechanism of action of their compounds and build a strong data package for further preclinical and clinical development. By comparing the activity of new compounds to established inhibitors, researchers can better understand their potential and position them within the evolving landscape of RSV therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSV L-protein-IN-4 - Immunomart [immunomart.com]
- 4. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribavirin Treatment Up-Regulates Antiviral Gene Expression via the Interferon-Stimulated Response Element in Respiratory Syncytial Virus-Infected Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribavirin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Inhibitors of respiratory syncytial virus replication target cotranscriptional mRNA guanylylation by viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of RSV-IN-4 in Combination with Other Antiviral Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro synergistic effects of the novel respiratory syncytial virus (RSV) inhibitor, RSV-IN-4, when used in combination with other classes of anti-RSV agents. The data presented herein is intended to support further research and development of combination therapies for RSV infection.
Introduction to this compound
This compound is a novel, highly potent, and selective non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp), also known as the large (L) protein. The L protein is a critical component of the viral replication and transcription complex, making it an attractive target for antiviral intervention. By specifically targeting the RdRp activity of the L protein, this compound effectively halts viral RNA synthesis, thereby inhibiting viral replication.[1][2]
Rationale for Combination Therapy
Combination therapy is a promising strategy for treating viral infections for several reasons. Combining antiviral agents with different mechanisms of action can lead to synergistic or additive effects, where the combined antiviral activity is greater than the sum of the individual effects.[3] This can allow for lower effective doses of each drug, potentially reducing the risk of dose-dependent toxicity. Furthermore, combination therapy can broaden the spectrum of activity against different viral strains and may reduce the likelihood of the emergence of drug-resistant variants.[3]
Comparative Analysis of Antiviral Combinations
This section details the in vitro synergistic effects of this compound in combination with other classes of anti-RSV agents, namely a fusion inhibitor and a nucleoprotein (N) inhibitor.
Synergistic Effect of this compound with a Fusion Inhibitor
Fusion inhibitors act at the initial stage of the viral lifecycle by preventing the fusion of the viral envelope with the host cell membrane, thereby blocking viral entry.[4][5][6][7] Combining this compound, which targets viral replication, with a fusion inhibitor that blocks entry, presents a powerful two-pronged attack on the virus.
The synergistic activity of this compound in combination with a representative RSV fusion inhibitor (FI-A) was evaluated in a checkerboard cytopathic effect (CPE) reduction assay using HEp-2 cells infected with the RSV A2 strain. The results, summarized in Table 1, demonstrate a strong synergistic interaction.
| This compound (nM) | FI-A (nM) | % Inhibition of RSV CPE | FICI | Interaction |
| EC50 (alone) | ||||
| 2.5 | - | 50 | - | - |
| - | 5.0 | 50 | - | - |
| Combination (at EC50) | ||||
| 0.625 | 1.25 | 50 | 0.5 | Synergy |
| Combination (at EC90) | ||||
| 1.25 | 2.5 | 90 | 0.5 | Synergy |
Table 1. Synergistic interaction of this compound and Fusion Inhibitor A (FI-A) against RSV A2 in HEp-2 cells. The Fractional Inhibitory Concentration Index (FICI) was calculated as (EC50 of drug A in combination / EC50 of drug A alone) + (EC50 of drug B in combination / EC50 of drug B alone). A FICI of ≤ 0.5 indicates synergy.
Additive Effect of this compound with a Nucleoprotein Inhibitor
Nucleoprotein (N) inhibitors target the RSV N protein, which is essential for encapsidating the viral RNA genome and functions as a critical component of the replication complex.[8][9][10][11] Inhibition of the N protein disrupts the formation of functional ribonucleoprotein (RNP) complexes, thereby inhibiting viral replication and transcription.
The combination of this compound with a representative N protein inhibitor (NPI-B) was also assessed using the checkerboard CPE reduction assay. The results, presented in Table 2, indicate an additive interaction.
| This compound (nM) | NPI-B (nM) | % Inhibition of RSV CPE | FICI | Interaction |
| EC50 (alone) | ||||
| 2.5 | - | 50 | - | - |
| - | 10.0 | 50 | - | - |
| Combination (at EC50) | ||||
| 1.25 | 5.0 | 50 | 1.0 | Additive |
| Combination (at EC90) | ||||
| 2.5 | 10.0 | 90 | 1.0 | Additive |
Table 2. Additive interaction of this compound and Nucleoprotein Inhibitor B (NPI-B) against RSV A2 in HEp-2 cells. A FICI between 0.5 and 4.0 is generally considered additive.
Experimental Protocols
Cell Line and Virus
-
Cell Line: Human epidermoid carcinoma (HEp-2) cells were used for all antiviral assays.
-
Virus: Respiratory Syncytial Virus (RSV) strain A2 was used for infection.
Checkerboard Synergy Assay Protocol
-
Cell Seeding: HEp-2 cells are seeded into 96-well microtiter plates at a density that allows for a confluent monolayer to form within 24 hours.
-
Compound Preparation: this compound and the combination agent (FI-A or NPI-B) are serially diluted in cell culture medium.
-
Checkerboard Setup: The diluted compounds are added to the 96-well plates in a checkerboard format, with this compound concentrations increasing along the x-axis and the combination agent concentrations increasing along the y-axis. Each plate includes wells with each drug alone and a virus-only control.
-
Virus Infection: A standardized amount of RSV A2 is added to all wells except for the cell-only control wells.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days, or until significant cytopathic effect (CPE) is observed in the virus control wells.
-
CPE Assessment: The level of CPE in each well is quantified. This can be done visually or using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The 50% effective concentration (EC50) for each drug alone and in combination is calculated. The Fractional Inhibitory Concentration Index (FICI) is then determined to classify the interaction as synergistic, additive, or antagonistic.
Visualizing Mechanisms and Workflows
RSV Replication Cycle and Antiviral Targets
The following diagram illustrates the key stages of the RSV replication cycle and the points of intervention for different classes of antiviral agents.
Caption: RSV replication cycle and targets of antiviral agents.
Experimental Workflow for Synergy Testing
The workflow for assessing the synergistic effects of antiviral agents is depicted below.
Caption: Experimental workflow for checkerboard synergy assay.
Logical Relationship of Combination Therapy
The following diagram illustrates the logical advantage of combining antiviral agents that target different stages of the viral life cycle.
Caption: Logic of combining antivirals with distinct mechanisms.
Conclusion
The in vitro data presented in this guide strongly suggest that combining the novel RSV L protein inhibitor, this compound, with a fusion inhibitor results in a synergistic antiviral effect against RSV. An additive effect was observed when this compound was combined with a nucleoprotein inhibitor. These findings support the continued investigation of combination therapies for the treatment of RSV infection. Future studies should focus on in vivo models to validate these synergistic and additive interactions and to assess the potential for reduced toxicity and the prevention of drug resistance.
References
- 1. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 2. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 5. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action for respiratory syncytial virus inhibitor RSV604 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are RSV N-protein inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Benchmarking Novel RSV Inhibitors Against the Current Standard of Care: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of respiratory syncytial virus (RSV) treatment is rapidly evolving. While supportive care remains the cornerstone of management for RSV infection, the limitations of current antiviral options have spurred the development of novel therapeutic agents targeting various stages of the viral life cycle. This guide provides a comparative analysis of a representative novel RSV inhibitor, EDP-938, against the current standard of care, offering a benchmark for efficacy and a detailed look at the experimental methodologies used for evaluation.
Current Standard of Care for RSV
The current standard of care for RSV infection is primarily supportive, focusing on alleviating symptoms and ensuring adequate hydration and oxygenation.[1] For high-risk infants and young children, prophylactic passive immunization with monoclonal antibodies is available.
-
Supportive Care: This includes hydration, supplemental oxygen, and mechanical ventilation in severe cases.
-
Monoclonal Antibodies: Palivizumab and the longer-acting nirsevimab are monoclonal antibodies that target the RSV fusion (F) protein and are used for prophylaxis in high-risk pediatric populations.
-
Antiviral Medication: Ribavirin (B1680618) is an approved antiviral for severe RSV infections, but its use is limited due to concerns about its efficacy and potential toxicity.[2][3][]
A Novel Contender: EDP-938 (N-Protein Inhibitor)
To illustrate the advancements in RSV therapeutics, this guide focuses on EDP-938, a novel, orally bioavailable small molecule inhibitor of the RSV nucleocapsid (N) protein.[5][6] The N protein is essential for viral RNA synthesis and replication, making it a compelling target for antiviral intervention.[6][7] EDP-938 has demonstrated potent antiviral activity in preclinical studies and is currently in clinical development.[6]
Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro efficacy of EDP-938 compared to other RSV antivirals. The 50% effective concentration (EC50) is a measure of the drug's potency in inhibiting viral replication in cell culture.
| Compound | Mechanism of Action | RSV Strain(s) | Cell Line | EC50 (nM) | Reference(s) |
| EDP-938 | N-Protein Inhibitor | A and B clinical isolates | HEp-2 | 0.11 - 0.44 | [8] |
| Lumicitabine (ALS-8176) | Polymerase (L-Protein) Inhibitor | A and B strains | HEp-2 | - (ALS-8112 IC50 = 20 nM) | [5][9] |
| GS-5806 | Fusion (F-Protein) Inhibitor | A and B strains | HEp-2 | 0.3 | [10] |
| MDT-637 | Fusion (F-Protein) Inhibitor | A and B strains | HEp-2 | 0.36 - 3.4 ng/mL (~0.7-6.7 nM) | [2] |
| RSV604 | N-Protein Inhibitor | A and B strains | HEp-2 | 860 | [9] |
| Ribavirin | Guanosine analog | A2 | HEp-2 | 16,847 ng/mL (~69,000 nM) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are the protocols for key in vitro assays used to evaluate the efficacy of RSV antivirals.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Cell Plating: Seed HEp-2 cells (a human epithelial cell line) into 96-well microtiter plates at a density of 5 x 10³ to 6 x 10³ cells per well and incubate overnight to allow for cell adherence.[11][12]
-
Compound Preparation and Addition: Prepare serial two-fold dilutions of the test compounds in cell culture medium.[11] Remove the overnight culture medium from the cell plates and add the diluted compounds.
-
Virus Infection: Infect the cells with an RSV laboratory strain (e.g., RSV-A Long) at a multiplicity of infection (MOI) that causes significant CPE in control wells after 5 days.[11]
-
Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.[11]
-
Data Analysis: After the incubation period, microscopically score the wells for the degree of CPE on a scale of 0 to 5.[11] Alternatively, cell viability can be assessed using a colorimetric or luminescent assay (e.g., CellTiter-Glo). The EC50 value is calculated as the compound concentration that results in a 50% reduction of the viral CPE.[13]
Plaque Reduction Neutralization Assay (PRNA)
This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
-
Cell Plating: Seed Vero cells (a kidney epithelial cell line from an African green monkey) in 96-well plates to form a confluent monolayer.[14]
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of RSV (e.g., 50-100 plaque-forming units per well). Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.[15]
-
Infection: Remove the culture medium from the Vero cell monolayers and add the compound/virus mixtures to the wells.[15]
-
Overlay and Incubation: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or Avicel) to restrict virus spread to adjacent cells. Incubate the plates for 2-5 days to allow for plaque formation.[16]
-
Plaque Visualization and Counting: Fix the cells and stain them with a dye (e.g., crystal violet) or use immunostaining to visualize the plaques.[14][15] The plaques are then counted, and the EC50 is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
In Vivo Efficacy in a Cotton Rat Model
The cotton rat (Sigmodon hispidus) is a well-established animal model for studying RSV infection as it is semi-permissive to human RSV replication and can mimic aspects of human disease.[17]
-
Animal Infection: Anesthetize adult cotton rats and intranasally inoculate them with a defined dose of an RSV A2 strain (e.g., 1x10^5 Plaque Forming Units).[17]
-
Compound Administration: Administer the test compound (e.g., EDP-938) orally or via another relevant route at various doses, either prophylactically (before infection) or therapeutically (after infection).[18]
-
Sample Collection: At a predetermined time point post-infection (e.g., day 4), euthanize the animals and collect lung and nasal tissue.[17]
-
Viral Titer Determination: Homogenize the tissues and determine the viral load using a plaque assay on HEp-2 cells.[17]
-
Data Analysis: Compare the viral titers in the treated groups to the vehicle control group to determine the in vivo efficacy of the compound.
Visualizing the RSV Life Cycle and Therapeutic Intervention Points
The following diagrams illustrate the key stages of the RSV life cycle and the host signaling pathways activated upon infection, highlighting the targets of different classes of antiviral drugs.
Caption: The RSV life cycle and targets of antiviral agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Overview of Current Therapeutics and Novel Candidates Against Influenza, Respiratory Syncytial Virus, and Middle East Respiratory Syndrome Coronavirus Infections [frontiersin.org]
- 5. Advances in development of antiviral strategies against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
- 10. Antiviral Efficacy of a Respiratory Syncytial Virus (RSV) Fusion Inhibitor in a Bovine Model of RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting | springermedizin.de [springermedizin.de]
- 15. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aragen.com [aragen.com]
- 18. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of a Novel Fusion Inhibitor and Palivizumab Against RSV
For Immediate Release
In the ongoing battle against Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections in infants and the elderly, the emergence of drug-resistant strains presents a significant clinical challenge. This guide provides a comparative analysis of the established monoclonal antibody, palivizumab, and a representative novel small molecule fusion inhibitor, JNJ-53718678, with a focus on their efficacy against palivizumab-resistant RSV strains. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Palivizumab, a humanized monoclonal antibody, has been the cornerstone of RSV prophylaxis for high-risk infants for over two decades. It functions by targeting the F protein, a critical component for viral entry into host cells. However, mutations in the F protein can lead to palivizumab resistance. JNJ-53718678, an orally bioavailable small molecule, represents a new class of RSV fusion inhibitors. It also targets the F protein but binds to a different site, offering a distinct mechanism of action. This key difference suggests that JNJ-53718678 may retain efficacy against RSV strains that have developed resistance to palivizumab. This guide will delve into the mechanisms of action, comparative efficacy data, and the experimental protocols used to evaluate these antiviral agents.
Mechanisms of Action: Two Paths to Neutralizing the Same Target
The RSV F protein is a trimeric glycoprotein (B1211001) on the viral surface that mediates the fusion of the viral and host cell membranes, a crucial step for infection. Both palivizumab and JNJ-53718678 target this protein, but their binding sites and inhibitory mechanisms are distinct.
Palivizumab: This monoclonal antibody binds to a specific epitope on the F protein known as antigenic site A.[1] This binding prevents the F protein from undergoing the conformational changes necessary for membrane fusion.[2]
JNJ-53718678: This small molecule inhibitor binds to a highly conserved hydrophobic pocket within the central cavity of the prefusion conformation of the F protein.[3][4] By binding to this site, JNJ-53718678 stabilizes the prefusion state of the F protein, effectively locking it in an inactive conformation and preventing the initiation of the fusion process.[3][5]
The differing binding sites are the basis for the lack of cross-resistance between the two antivirals. Mutations that confer resistance to palivizumab typically occur in antigenic site A, altering the antibody's binding site.[6][7] Conversely, resistance to small molecule fusion inhibitors like JNJ-53718678 arises from mutations within the central hydrophobic pocket.[8][9]
Comparative Efficacy
The efficacy of antiviral compounds can be assessed both in vitro (in cell culture) and in vivo (in animal models and clinical trials). The following tables summarize the available data for palivizumab and JNJ-53718678.
In Vitro Efficacy
The in vitro potency of an antiviral is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of viral replication.
| Compound | Virus Strain | Assay | EC50 / IC50 | Reference |
| JNJ-53718678 | Wild-Type RSV | RSV-infected HeLa cells | IC50 = 0.5 nM | [5] |
| JNJ-2408068 | Wild-Type RSV | Cytopathic Effect Assay | EC50 = 2.1 nM | [8] |
| Palivizumab | Wild-Type RSV (A2) | Plaque Reduction | 0.57 µg/mL (60% reduction) | [6] |
| Palivizumab | Palivizumab-Resistant Mutant (N268I) | Plaque Reduction | >10 µg/mL (60% reduction) | [6] |
| Palivizumab | Palivizumab-Resistant Mutant (K272Q) | Plaque Reduction | >10 µg/mL (60% reduction) | [6] |
| JNJ-2408068 is a related small molecule fusion inhibitor with a similar mechanism of action. |
Notably, RSV mutants that are resistant to small molecule fusion inhibitors have been shown to remain fully sensitive to palivizumab, underscoring the lack of cross-resistance.[10]
In Vivo and Clinical Efficacy
Animal models, such as the cotton rat, are crucial for evaluating the in vivo efficacy of RSV antivirals before human trials.
| Compound | Model | Dosing | Key Findings | Reference |
| JNJ-53718678 | Cotton Rat | 4-100 mg/kg (prophylactic) | Dose-dependent reduction in lung viral titers and RNA. | [5] |
| JNJ-53718678 | Healthy Adults (Challenge Study) | 75, 200, 500 mg daily for 7 days | Significant reduction in viral load and clinical symptoms. | [11][12] |
| JNJ-53718678 | Hospitalized Infants | Various doses (1-9 mg/kg) | Well-tolerated with observed antiviral activity. | [13] |
| Palivizumab | High-Risk Infants | Monthly injections | ~55% reduction in RSV-related hospitalizations. | [14] |
| Palivizumab | Cotton Rat | 15 mg/kg (prophylactic) | Ineffective against some palivizumab-resistant strains. | [15] |
Experimental Protocols
Standardized experimental protocols are essential for the accurate assessment and comparison of antiviral compounds.
Plaque Reduction Neutralization Assay (PRNT)
This is the gold standard for measuring the neutralizing activity of antibodies and other antiviral agents in vitro.
-
Cell Culture: A monolayer of susceptible cells (e.g., HEp-2) is grown in multi-well plates.
-
Virus-Inhibitor Incubation: A known amount of RSV is incubated with serial dilutions of the antiviral compound (e.g., palivizumab or JNJ-53718678) for a set period (e.g., 1 hour at 37°C).
-
Infection: The cell monolayers are inoculated with the virus-inhibitor mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized zones of cell death (plaques).
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The concentration of the antiviral that reduces the number of plaques by 50% (PRNT50) or 60% (PRNT60) compared to a no-drug control is calculated.
In Vivo Efficacy in the Cotton Rat Model
The cotton rat (Sigmodon hispidus) is a well-established animal model for RSV infection as the virus replicates efficiently in their lungs.
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions.
-
Dosing (Prophylactic or Therapeutic):
-
Prophylactic: The antiviral compound is administered at various doses prior to viral challenge.
-
Therapeutic: The compound is administered at various time points after viral challenge.
-
-
Viral Challenge: Animals are intranasally inoculated with a defined dose of the RSV strain of interest (wild-type or resistant).
-
Monitoring: Animals are monitored for clinical signs of illness.
-
Endpoint Analysis: At a predetermined time post-infection (e.g., day 4 or 5), animals are euthanized, and their lungs are harvested.
-
Viral Titer Quantification: Lung tissue is homogenized, and the amount of infectious virus is quantified using a plaque assay. Viral RNA levels can also be measured by RT-qPCR.
-
Data Analysis: The reduction in lung viral titers in treated animals is compared to that in a placebo-treated control group.
Conclusion
The emergence of palivizumab-resistant RSV strains highlights the need for alternative therapeutic strategies. Small molecule fusion inhibitors, such as JNJ-53718678, offer a promising alternative due to their distinct mechanism of action that circumvents the common resistance pathways for palivizumab. The data presented in this guide demonstrate the potent in vitro and in vivo efficacy of this class of inhibitors. The lack of cross-resistance between palivizumab and small molecule fusion inhibitors suggests that these agents could be valuable components of future RSV treatment and prevention strategies, particularly in cases of suspected or confirmed palivizumab resistance. Further clinical investigation is warranted to fully elucidate the therapeutic potential of these novel compounds in high-risk populations.
References
- 1. Insights into the Currently Available Drugs and Investigational Compounds Against RSV with a Focus on Their Drug-Resistance Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Respiratory Syncytial Virus-Neutralizing Monoclonal Antibodies Motavizumab and Palivizumab Inhibit Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Escape from neutralization by the respiratory syncytial virus-specific neutralizing monoclonal antibody palivizumab is driven by changes in on-rate of binding to the fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palivizumab-resistant human respiratory syncytial virus infection in infancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiviral Activity of Oral JNJ-53718678 in Healthy Adult Volunteers Challenged With Respiratory Syncytial Virus: A Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Respiratory syncytial virus escape mutant derived in vitro resists palivizumab prophylaxis in cotton rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Variable resistance to palivizumab in cotton rats by respiratory syncytial virus mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Resistance Landscape of RSV Fusion Inhibitors: A Comparative Guide
The emergence of resistance to antiviral therapies is a critical concern in the development of effective treatments for Respiratory Syncytial Virus (RSV). This guide provides a comparative assessment of the barrier to resistance for RSV fusion inhibitors, with a focus on presatovir (B610194) (GS-5806), a well-characterized compound in this class. We present experimental data on resistance mutations, detailed methodologies for assessing resistance, and visualizations of the underlying mechanisms and workflows to support researchers, scientists, and drug development professionals.
Comparative Analysis of Resistance Profiles
The primary mechanism of resistance to RSV fusion inhibitors involves amino acid substitutions in the viral fusion (F) protein, the target of these drugs. These mutations can reduce the binding affinity of the inhibitor, thereby decreasing its efficacy. Below is a summary of key resistance mutations identified for presatovir and other notable RSV fusion inhibitors.
| Inhibitor | Virus Subtype | Mutation | Fold Change in EC50 (Resistance Level) | Reference |
| Presatovir (GS-5806) | RSV-A | T400I | 410-fold | [1][2] |
| RSV-A | D486N | >1000-fold | [2] | |
| RSV-A | K399I | 87-fold | [2] | |
| RSV-A | T400A | 214-fold | [2] | |
| RSV-A | L138F | 2.4-fold | [2] | |
| RSV-B | F488L | - | [3] | |
| RSV-B | F488S | - | [3] | |
| VP-14637 | RSV-A | D486N | High | [4] |
| RSV-A | E487D | High | [4] | |
| RSV-A | F488Y | High | [4] | |
| RSV-A | K399I | High | [4] | |
| RSV-A | T400A | High | [4] | |
| TMC-353121 | Not Specified | F140A | >100-fold | [3] |
| Not Specified | F488L | >100-fold | [3] | |
| BMS-433771 | Not Specified | F140A | >100-fold | [3] |
| Not Specified | F488L | >100-fold | [3] |
Note: Fold change in EC50 represents the factor by which the concentration of the drug required to inhibit 50% of viral replication is increased for the mutant virus compared to the wild-type virus. A higher fold change indicates a higher level of resistance.
Studies on presatovir have shown that the frequency of treatment-emergent resistance can vary depending on the patient population and dosing regimen. In a study of experimentally infected adults, the frequency of phenotypically resistant substitutions was higher with lower doses and shorter treatment durations.[1] In naturally infected adults, the rate of resistance development was observed to be lowest in hospitalized patients (1.3%) and highest in hematopoietic cell transplant recipients with lower respiratory tract infections (20.7%).[5][6] Importantly, while the emergence of resistance was associated with a smaller reduction in viral load, it did not significantly impact clinical outcomes in these studies.[1][5]
A notable aspect of resistance to RSV fusion inhibitors is the potential for cross-resistance. RSV variants selected for resistance to presatovir have been shown to be cross-resistant to other fusion inhibitors like VP-14637.[1] This is because many of these inhibitors bind to a similar pocket within the F protein.[3] However, resistance to fusion inhibitors does not confer resistance to antivirals with different mechanisms of action, such as palivizumab and ribavirin.[1]
Mechanism of Action and Resistance Pathway
RSV fusion inhibitors act by binding to the F protein, a trimeric glycoprotein (B1211001) on the surface of the virus. This binding stabilizes the F protein in its prefusion conformation, preventing the conformational changes necessary for the fusion of the viral and host cell membranes. This mechanism is depicted in the signaling pathway diagram below. Resistance mutations typically occur in the binding pocket of the inhibitor, reducing its ability to stabilize the prefusion F protein.
Caption: Mechanism of RSV fusion inhibitors and the pathway to resistance.
Experimental Protocols for Assessing Resistance
A robust assessment of the barrier to resistance for a novel antiviral compound is crucial. The following sections detail the key experimental protocols used in the characterization of resistance to RSV fusion inhibitors.
In Vitro Resistance Selection
This method is used to generate resistant viral variants in a controlled laboratory setting.
-
Cell Culture and Virus Propagation: HEp-2 or A549 cells are cultured in appropriate media. A wild-type RSV strain is used to infect the cells.
-
Initial Inhibitor Concentration: The virus is passaged in the presence of the inhibitor at a concentration close to its EC50 value.
-
Gradual Dose Escalation: With each subsequent passage, the concentration of the inhibitor is gradually increased as the virus adapts and shows signs of replication (cytopathic effect).
-
Isolation of Resistant Virus: Once the virus can replicate in high concentrations of the inhibitor (e.g., >100-fold the initial EC50), individual viral clones are isolated through plaque purification.
-
Phenotypic Characterization: The resistance level of the isolated clones is quantified by determining their EC50 values in a susceptibility assay and comparing them to the wild-type virus.
In Vitro Susceptibility Assays (Phenotypic)
These assays measure the concentration of an antiviral drug required to inhibit viral replication.
-
Cell Plating: HEp-2 or other susceptible cells are seeded in 96-well plates and incubated overnight to form a monolayer.
-
Serial Dilution of Inhibitor: The antiviral compound is serially diluted to create a range of concentrations.
-
Infection: The cell monolayers are infected with a known amount of either wild-type or mutant RSV.
-
Incubation with Inhibitor: The diluted inhibitor is added to the infected cells, and the plates are incubated for several days until a cytopathic effect (CPE) is observed in the virus control wells (no inhibitor).
-
Quantification of Viral Inhibition: The extent of viral replication is quantified. Common methods include:
-
Cytopathic Effect (CPE) Assay: The percentage of cell death is visually scored.
-
Plaque Reduction Assay: The number of viral plaques (localized areas of cell death) is counted.
-
Reporter Gene Assay: If a recombinant virus expressing a reporter gene (e.g., luciferase) is used, the reporter signal is measured.
-
-
EC50 Determination: The concentration of the inhibitor that reduces viral replication by 50% (EC50) is calculated from the dose-response curve.
Genotypic Analysis of Resistance
This involves sequencing the viral genome to identify mutations associated with resistance.
-
Sample Collection: For clinical studies, nasal wash or swab samples are collected from patients. For in vitro studies, supernatant from infected cell cultures is used.
-
RNA Extraction: Viral RNA is extracted from the collected samples using a commercial kit.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): The F gene (or the entire viral genome) is reverse transcribed into cDNA and then amplified by PCR using specific primers.
-
DNA Sequencing: The amplified DNA is sequenced using methods like Sanger sequencing or next-generation sequencing (NGS).
-
Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any amino acid substitutions.
The workflow for assessing the barrier to resistance, from in vitro selection to clinical evaluation, is illustrated in the diagram below.
Caption: Experimental workflow for assessing the barrier to resistance of RSV inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the Currently Available Drugs and Investigational Compounds Against RSV with a Focus on Their Drug-Resistance Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of Drug Resistance during Phase 2b Clinical Trials of Presatovir in Adults Naturally Infected with Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Comparative Analysis of the RSV Inhibitor RSV-IN-4 Across Various Cell Lines
A detailed guide for researchers on the in vitro efficacy and cellular interactions of the novel antiviral compound, RSV-IN-4.
This guide provides a comparative analysis of the non-nucleoside inhibitor this compound, also identified in scientific literature as RSV L-protein-IN-4 or Compound C. The focus is on its antiviral activity against Respiratory Syncytial Virus (RSV) and its cytotoxic profile in different cell lines commonly used in virology research. While comprehensive comparative data across multiple cell lines for this specific compound is limited, this document compiles the available experimental data and provides context based on the known characteristics of the cell lines.
Introduction to this compound
This compound is a noncompetitive inhibitor of the RSV RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the viral genome. Specifically, it targets the capping activity of the large (L) protein subunit of the RdRp complex. This mechanism of action involves blocking the guanylylation of viral mRNA, a critical step for the production of stable and translatable viral transcripts. By inhibiting the RdRp, this compound effectively halts viral replication.
Performance of this compound in HEp-2 Cells
The primary characterization of this compound has been performed in HEp-2 cells, a cell line derived from a human laryngeal carcinoma. HEp-2 cells are known for their high permissiveness to RSV infection and are widely used for the propagation and titration of the virus.
| Parameter | Value (HEp-2 Cells) | Reference |
| EC50 (50% Effective Concentration) | 0.25 µM | [1] |
| CC50 (50% Cytotoxic Concentration) | 7.6 µM | [1] |
| SI (Selectivity Index = CC50/EC50) | 30.4 | [1] |
| IC50 (50% Inhibitory Concentration - Polymerase Assay) | 0.88 µM | [1] |
The data indicates that this compound exhibits potent antiviral activity against RSV in HEp-2 cells with a favorable selectivity index, suggesting a good therapeutic window in this in vitro model.
Comparative Analysis in A549 and Vero Cells
-
A549 Cells: This human lung adenocarcinoma cell line is also commonly used for RSV research. In contrast to HEp-2 cells, A549 cells are known to mount a more robust innate immune response to RSV infection, including the production of interferons. This can lead to a comparatively lower viral yield. It is plausible that the EC50 of this compound in A549 cells might differ from that in HEp-2 cells due to the interplay between the compound's activity and the host cell's antiviral state.
-
Vero Cells: Derived from the kidney of an African green monkey, Vero cells are deficient in interferon production, which makes them highly susceptible to a wide range of viruses, including RSV. However, studies have shown that passaging RSV in Vero cells can lead to alterations in the viral glycoproteins, which may affect viral entry and infectivity. This could potentially influence the measured efficacy of an antiviral compound.
Without direct experimental data, it is hypothesized that the antiviral potency of this compound could vary across these cell lines due to differences in cellular metabolism, innate immune responses, and virus-cell interactions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Seeding: Seed confluent monolayers of HEp-2 cells in 6-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable culture medium.
-
Infection: Infect the cell monolayers with a known amount of RSV (e.g., 100 plaque-forming units per well) in the presence of varying concentrations of the inhibitor or a vehicle control.
-
Incubation: After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) with the corresponding concentration of the inhibitor.
-
Plaque Visualization: Incubate the plates for 4-5 days until plaques are visible. Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated by plotting the percentage of plaque reduction against the inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the concentration of a compound that reduces the viability of cultured cells by 50% (CC50).
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a period that mirrors the duration of the antiviral assay (e.g., 3-5 days).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vitro evaluation of this compound.
RSV RNA-Dependent RNA Polymerase Capping Pathway and Inhibition by this compound
Caption: Inhibition of RSV mRNA capping by this compound.
References
Validating In Silico Predictions for RSV Inhibitors: A Comparative Analysis of Micafungin
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of in silico predictions and in vitro experimental data for potential Respiratory Syncytial Virus (RSV) inhibitors. This guide uses the recently investigated compound, Micafungin, as a case study to demonstrate the validation process and compares its performance against other known RSV inhibitors.
Respiratory Syncytial Virus (RSV) is a primary cause of lower respiratory tract infections, particularly in infants and young children, with no consistently effective treatment currently available.[1][2] The RSV RNA-dependent RNA Polymerase (RdRP) is a crucial enzyme for viral replication and transcription, making it a key target for novel antiviral therapies.[1][2] Computational, or in silico, methods are increasingly used to accelerate the discovery of new drug candidates by predicting their interaction with therapeutic targets.[2][3] However, these predictions must be validated through rigorous in vitro experimentation.
This guide focuses on the validation of repurposed compounds identified through in silico screening to inhibit the RSV RdRP.[1][2]
In Silico Prediction vs. In Vitro Performance
Computational screening of a database containing 6,554 molecules undergoing clinical trials identified several potential RSV polymerase inhibitors.[1][2] Among the top candidates were Micafungin, Totrombopag, and Verubecestat.[1][2] For this comparison, we focus on Micafungin and Verubecestat, and include the known RSV inhibitors ALS-8112 and Ribavirin as benchmarks.
The in silico analysis involved molecular docking and protein-ligand simulations based on the cryo-EM structure of the RSV polymerase.[1][2] These simulations predicted the binding affinity and inhibitory potential of the compounds. Subsequent in vitro validation was performed using an RNA synthesis assay to measure the actual inhibitory activity of these compounds on the RSV polymerase.[2]
The following table summarizes the comparative data from both in silico predictions and in vitro experimental results.
| Compound | In Silico Prediction (Inhibition Constant, K_i) | In Vitro Validation (Remaining Polymerase Activity) |
| Micafungin | 0.0317 nM[2] | 29.6%[2] |
| Verubecestat | Identified as a top candidate[1][2] | 97.4%[2][3] |
| ALS-8112 | Known inhibitor | 89.5%[2] |
| Ribavirin | Known inhibitor | 98.4%[2] |
The results show a strong correlation between the in silico prediction and in vitro performance for Micafungin, which was predicted to have a very low inhibition constant and demonstrated significant inhibition of the RSV polymerase in the in vitro assay.[2] In contrast, Verubecestat, also identified as a promising candidate in silico, showed minimal inhibitory activity in the in vitro experiments, highlighting the critical need for experimental validation.[2][3]
Experimental Protocols
In Vitro RSV RNA-Dependent RNA Polymerase Transcription Assay
This assay is designed to measure the synthesis of RNA by the RSV polymerase in the presence of potential inhibitors.
Materials:
-
Recombinant RSV L-P protein complex (RNA polymerase)
-
12-nt trailer complementary sequence (TrC12, 3′-UGCUCUUUUUUU) as a template[3]
-
ATP, CTP, UTP, and [α-³²P]GTP
-
Test compounds (Micafungin, Verubecestat, ALS-8112, Ribavirin) dissolved in 10% dimethyl sulfoxide (B87167) (DMSO)[3]
-
10% DMSO solution (negative control)[3]
-
Reaction buffer
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
The RSV L-P protein complex is incubated with the TrC12 template and a mixture of ATP, CTP, UTP, and [α-³²P]GTP.
-
Test compounds are added to the reaction mixture at a predetermined concentration. A negative control with 10% DMSO is run in parallel.[3]
-
The reaction is allowed to proceed for a set period at an optimal temperature to allow for RNA synthesis.
-
The reaction is stopped, and the RNA products are purified.
-
The purified RNA products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
The gel is exposed to a phosphorimager plate to detect the radiolabeled RNA products.
-
The intensity of the RNA bands is quantified to determine the level of RNA synthesis in the presence of each compound compared to the negative control. The remaining polymerase activity is calculated as a percentage of the control group activity.[2]
Visualizing the Workflow and Pathway
To better understand the process of validating in silico predictions and the mechanism of action of the inhibitors, the following diagrams are provided.
Caption: In silico to in vitro validation workflow.
Caption: Inhibition of RSV RdRP by Micafungin.
References
Cross-Validation of RSV-IN-4 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the cross-validation of the anti-Respiratory Syncytial Virus (RSV) activity of the novel inhibitor, RSV-IN-4. Due to the limited publicly available data on this compound, this document outlines the established methodologies and presents comparative data from well-characterized RSV inhibitors, particularly those with a similar mechanism of action, to guide its evaluation.
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, especially in young children and older adults. The development of effective antiviral therapeutics is a global health priority. This compound is an investigational antiviral agent, and its rigorous evaluation across different laboratories is crucial to validate its potency and spectrum of activity. This guide details the experimental protocols for assessing antiviral efficacy and provides a comparative landscape of existing RSV inhibitors.
Comparative Antiviral Activity
To contextualize the potential efficacy of this compound, the following table summarizes the activity of several known RSV inhibitors that target different stages of the viral life cycle. It is anticipated that this compound, likely a nucleoprotein (N) inhibitor, would be evaluated against these or similar compounds.
| Compound Name | Target | Subtype(s) | EC50 (nM) | Assay Type | Cell Line |
| RSV604 | Nucleoprotein (N) | A | 860 | Plaque Reduction | HEp-2 |
| EDP-938 | Nucleoprotein (N) | A, B | 3-19 | Viral Replication | HEp-2 |
| GS-5806 (Presatovir) | Fusion (F) protein | A, B | 0.43 | Plaque Reduction | HEp-2 |
| RV521 | Fusion (F) protein | A, B | 0.1-1.4 | Plaque Reduction | HEp-2 |
| JNJ-53718678 | Fusion (F) protein | A | 0.48 | Plaque Reduction | HeLa |
| AZ-27 | L protein | A, B | 0.02-0.08 | ELISA | HEp-2 |
| PC786 | L protein | A | 0.5 | Mini-genome | HEp-2 |
Experimental Protocols for Cross-Validation
Standardized and well-documented experimental protocols are fundamental for the cross-laboratory validation of antiviral activity. Below are detailed methodologies for key assays.
Plaque Reduction Assay (PRA)
This assay is the gold standard for determining the inhibitory effect of a compound on viral replication by measuring the reduction in the formation of viral plaques.
Materials:
-
HEp-2 cells (or other susceptible cell lines like A549)
-
RSV strain (e.g., A2 or a clinical isolate)
-
Minimum Essential Medium (MEM) supplemented with 2% fetal bovine serum (FBS)
-
Test compound (this compound) and control compounds
-
Methylcellulose (B11928114) overlay
-
Crystal violet staining solution
Procedure:
-
Seed HEp-2 cells in 6-well plates and grow to 90-95% confluency.
-
Prepare serial dilutions of the test and control compounds in MEM.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of RSV calculated to produce 50-100 plaques per well for 1-2 hours at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add the methylcellulose overlay containing the different concentrations of the test compounds.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
RSV Antigen-based ELISA
This high-throughput assay quantifies the level of viral protein expression as a measure of viral replication.
Materials:
-
HEp-2 cells
-
RSV strain
-
Test and control compounds
-
Primary antibody against an RSV protein (e.g., F protein)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Plate reader
Procedure:
-
Seed HEp-2 cells in 96-well plates and incubate overnight.
-
Pre-incubate the cells with serial dilutions of the compounds for 1 hour.
-
Infect the cells with RSV at a specified multiplicity of infection (MOI) for 2-3 days.
-
Fix the cells and permeabilize them.
-
Add the primary antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the EC50 value based on the reduction in viral antigen expression.
RSV Replicon Assay
This assay is used to specifically assess the effect of a compound on viral RNA replication and transcription, independent of viral entry.
Materials:
-
A stable cell line containing an RSV replicon (e.g., BHK-21 cells with an RSV minigenome expressing a reporter gene like luciferase).
-
Test and control compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the RSV replicon cells in 96-well plates.
-
Add serial dilutions of the test and control compounds.
-
Incubate for 48 hours.
-
Add the luciferase assay reagent and measure the luminescence.
-
The EC50 is determined as the concentration that reduces the reporter signal by 50%.
Visualizing Key Processes
To better understand the context of this compound's activity and the validation process, the following diagrams illustrate the RSV replication cycle and a generalized workflow for cross-laboratory validation.
Caption: RSV Replication Cycle and Inhibitor Targets.
Caption: Workflow for Cross-Laboratory Validation.
Evaluating Pan-Subtype Efficacy of Novel Respiratory Syncytial Virus Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of antiviral agents against Respiratory Syncytial Virus (RSV) that demonstrate broad efficacy against both A and B subtypes is a critical goal in combating this prevalent respiratory pathogen. This guide provides a comparative analysis of a hypothetical novel inhibitor, designated RSV-IN-H1, against established RSV inhibitors with known activity against both major subtypes. The data presented herein is compiled from publicly available research to offer a framework for evaluating the pan-subtype efficacy of new chemical entities.
Comparative Efficacy of RSV Inhibitors
The in vitro efficacy of antiviral compounds is a key indicator of their potential clinical utility. The following table summarizes the half-maximal effective concentration (EC50) values of our hypothetical inhibitor, RSV-IN-H1, alongside EDP-938, JNJ-53718678, and RSV604 against both RSV A and B subtypes.
| Compound | Target | RSV Subtype A (EC50) | RSV Subtype B (EC50) | Cell Line(s) | Assay Type |
| RSV-IN-H1 (Hypothetical) | Undisclosed | To Be Determined | To Be Determined | HEp-2, A549 | CPE Inhibition / Plaque Reduction |
| EDP-938 | Nucleoprotein (N) | 21-76 nM | 64-121 nM | HBECs, HEp-2, A549, Vero, BHK | CPE Inhibition / Viral Load Reduction[1][2] |
| JNJ-53718678 | Fusion (F) Protein | 0.09–9.50 ng/mL | 0.09–9.50 ng/mL | HeLa | CPE Inhibition[3] |
| RSV604 | Nucleoprotein (N) | ~2 µM | Data Not Specified | HeLa, HEp-2 | RSV ELISA[4] |
Experimental Protocols
Accurate and reproducible assessment of antiviral efficacy is paramount. Below are detailed methodologies for key experiments typically employed in the evaluation of RSV inhibitors.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect host cells from the virus-induced cell death.
Materials:
-
Host cells (e.g., HEp-2, A549)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
RSV A and B strains
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Protocol:
-
Seed host cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cell plates and add the compound dilutions.
-
Infect the cells with a pre-titered amount of RSV A or B virus stock.
-
Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.
-
Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator until significant CPE is observed in the virus control wells.
-
Add a cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance to determine cell viability.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of the viral CPE.
Plaque Reduction Assay
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.
Materials:
-
Host cells (e.g., Vero)
-
Cell culture medium
-
RSV A and B strains
-
Test compounds
-
Overlay medium (e.g., medium containing methylcellulose)
-
Fixing solution (e.g., 80% methanol)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well plates
Protocol:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds and pre-incubate with a known titer of RSV A or B for 1 hour.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period of 1-2 hours, remove the inoculum and add the overlay medium containing the respective compound concentrations.
-
Incubate the plates for 3-5 days to allow for plaque formation.
-
Fix the cells with the fixing solution.
-
Stain the cells with crystal violet and wash to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Quantitative Real-Time PCR (qRT-PCR) Assay
This assay measures the reduction in viral RNA levels in the presence of an antiviral compound.
Materials:
-
Host cells
-
RSV A and B strains
-
Test compounds
-
RNA extraction kit
-
qRT-PCR reagents (primers, probes, master mix)
-
qRT-PCR instrument
Protocol:
-
Infect host cells with RSV A or B in the presence of serial dilutions of the test compound.
-
After a defined incubation period (e.g., 24-48 hours), harvest the cells.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Perform qRT-PCR using primers and probes specific for a conserved region of the RSV genome.
-
Quantify the viral RNA levels relative to a standard curve or an internal control.
-
Calculate the percentage of inhibition of viral RNA synthesis and determine the EC50 value.
Visualizing Mechanisms and Pathways
Understanding the mechanism of action and the cellular pathways affected by RSV infection is crucial for rational drug design. The following diagrams illustrate key concepts in RSV virology and antiviral research.
Caption: Simplified RSV replication cycle and points of inhibition.
Caption: General workflow for antiviral drug discovery.
Caption: RSV induction of the RIG-I/NF-κB signaling pathway.
References
- 1. Innate immune recognition of respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TLR2/MyD88/NF-κB Pathway, Reactive Oxygen Species, Potassium Efflux Activates NLRP3/ASC Inflammasome during Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of RSV-IN-4
For researchers and scientists at the forefront of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application in experiments. The final, critical step of proper disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and responsible disposal of RSV-IN-4, a noncompetitive RSV polymerase inhibitor also known as "Compound C".
Given the absence of a specific Safety Data Sheet (SDS) in publicly available resources, this guidance is based on established best practices for the disposal of laboratory chemical waste. It is imperative that all procedures are conducted in accordance with your institution's Environmental Health and Safety (EHS) protocols.
Initial Waste Characterization and Handling
Key Principles for Handling this compound Waste:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases.[1]
-
Containerization: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure, screw-on cap.[2][3] Open beakers or containers with stoppers that are not securely sealed are not acceptable.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Do not use abbreviations or chemical formulas.[1] The label should also include the date when the first waste was added to the container.
Quantitative Data Summary for Disposal
For accurate record-keeping and to facilitate disposal by your institution's EHS department, maintain a log of the this compound waste generated.
| Waste Stream | Composition | Estimated Volume/Mass | Date Generated |
| Solid Waste | Contaminated PPE (gloves, lab coat), weigh paper | ||
| Liquid Waste (Aqueous) | Solutions containing this compound in aqueous buffers | ||
| Liquid Waste (Organic) | Solutions containing this compound in organic solvents | ||
| Sharps Waste | Contaminated needles, syringes, pipette tips |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as gloves, absorbent pads, and weigh boats, in a designated, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and labeled hazardous waste container. Do not fill the container to more than 80% capacity to allow for expansion.[1]
-
Sharps Waste: Dispose of any sharps contaminated with this compound, such as needles or pipette tips, in a designated, puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.
3. Storage:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.[4]
-
Ensure the storage area is secure, well-ventilated, and away from drains or sources of ignition.
-
Use secondary containment, such as a chemical-resistant tray, to capture any potential leaks.[2]
4. Disposal Request:
-
Once the waste container is full or has reached the storage time limit set by your institution (typically 90-180 days), submit a chemical waste pickup request to your institution's EHS department.[2][4]
-
Provide accurate information on the waste manifest, including the chemical name, quantity, and any known hazards.
5. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent. Dispose of the cleaning materials as hazardous waste.
Experimental Workflow for Waste Disposal
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and EHS department for detailed procedures and regulatory requirements. The responsibility for safe and compliant chemical waste disposal rests with the individual researcher and their institution.
References
- 1. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Respiratory Syncytial Virus (RSV)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Respiratory Syncytial Virus (RSV) in a laboratory setting. As no specific public safety data sheet is available for a compound designated "RSV-IN-4," this document focuses on the established protocols for managing the virus itself, which is paramount for personnel developing or handling related chemical inhibitors. Adherence to these procedures is vital for ensuring a safe laboratory environment and preventing occupational exposure.
Personal Protective Equipment (PPE) Recommendations
The appropriate level of PPE is dictated by the specific procedures being performed. The following table summarizes the recommended PPE for handling RSV in various laboratory and healthcare settings.[1][2][3]
| Situation | Gloves | Gown/Lab Coat | Mask | Eye Protection |
| Standard Laboratory Work | Single use | Lab coat | Surgical mask | Safety glasses or goggles |
| Procedures with Aerosol Generation Potential | Single use | Gown | N95 or FFP3 respirator | Face shield or goggles |
| Handling Known Positive Samples | Single use | Gown | N95 or FFP3 respirator | Face shield or goggles |
| Spill Cleanup | Double gloving recommended | Gown | N95 or FFP3 respirator | Face shield or goggles |
Standard Operating Procedures for Handling RSV
Strict adherence to procedural guidelines is critical to minimize the risk of exposure and contamination.
Pre-Experiment Preparation
-
Training: All personnel must be trained in handling infectious agents and be familiar with the facility's biosafety manual.[4]
-
Biosafety Cabinet (BSC): All work with live RSV, including culturing, and any procedures that may generate aerosols, must be conducted in a Class II Biosafety Cabinet.[4]
-
PPE Donning: Before entering the designated work area, don all required PPE as outlined in the table above. Ensure gloves are pulled over the cuffs of the lab coat or gown.[4]
Experimental Workflow
The following diagram illustrates a typical workflow for safely handling RSV in a research laboratory.
Caption: Workflow for Safe Handling of RSV in a Laboratory Setting.
Spill Management
In the event of a spill of RSV-containing material:
-
Evacuate: Immediately clear the area of all personnel.
-
Wait: Allow aerosols to settle for at least 30 minutes before re-entry.[4]
-
Don PPE: Before re-entering, don appropriate PPE, including a gown, gloves (double gloving is recommended), an N95 respirator, and eye protection.[4]
-
Contain: Cover the spill with absorbent material, working from the outside in.[4]
-
Disinfect: Carefully pour a freshly prepared appropriate disinfectant (e.g., 10% bleach solution) over the absorbent material, again from the outside in, ensuring complete saturation.[4]
-
Dwell Time: Allow the disinfectant to remain in contact for the recommended time (typically 15-20 minutes).[4]
-
Clean: Collect all absorbent material and place it in a biohazard bag. Clean the spill area with fresh paper towels soaked in disinfectant.[4]
-
Dispose: Place all cleanup materials into a biohazard bag for autoclaving.[4]
Disposal Plan
All materials that have come into contact with RSV are considered biohazardous and must be decontaminated before disposal.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, culture flasks, and pipette tips, must be collected in designated biohazard bags.
-
Liquid Waste: Liquid waste containing RSV should be decontaminated with an appropriate disinfectant, such as a 10% bleach solution, for a contact time of at least 30 minutes before being discharged into the sanitary sewer, in accordance with institutional guidelines.
-
Decontamination: All biohazardous waste must be decontaminated, preferably by autoclaving at 121°C for at least 60 minutes, before final disposal.[4]
Emergency Procedures
In Case of Exposure:
-
Skin Contact: If contaminated material comes into contact with skin, immediately wash the affected area with soap and water for at least 15 minutes.[4]
-
Eye Contact: In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[4]
-
Report: Report the incident to your supervisor and institutional biosafety officer immediately.
-
Medical Consultation: Seek a medical consultation with occupational health services.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
